Gadolinium acetylacetonate
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C15H21GdO6 |
|---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
gadolinium(3+);(Z)-4-oxopent-2-en-2-olate |
InChI |
InChI=1S/3C5H8O2.Gd/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-; |
InChI Key |
IQGAADOKZGEEQE-LNTINUHCSA-K |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Gd+3] |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Gd+3] |
Synonyms |
gadolinium acetylacetonate GdAcAc cpd |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Gadolinium Acetylacetonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of gadolinium acetylacetonate, a coordination complex with significant potential in various scientific and biomedical applications. This document details experimental protocols, presents quantitative data in a structured format, and utilizes visualizations to elucidate key processes and relationships, serving as a vital resource for professionals in research and drug development.
Introduction
This compound, often abbreviated as Gd(acac)₃, is a metal-organic complex consisting of a central gadolinium(III) ion coordinated to three acetylacetonate ligands. The unique paramagnetic properties of the Gd(III) ion, which possesses seven unpaired electrons, make its complexes valuable as contrast agents in magnetic resonance imaging (MRI).[1] The acetylacetonate ligands provide a stable coordination environment and can be modified to tune the complex's solubility, stability, and biological activity. This guide will focus on the synthesis of hydrated forms of this compound, which are more commonly isolated, and detail various characterization techniques to confirm its structure and purity.
Synthesis of this compound Hydrate
While the anhydrous form of this compound is often discussed, the hydrated forms, particularly the dihydrate (Gd(acac)₃(H₂O)₂), are more readily synthesized and characterized crystallographically.[2] A common route for the synthesis of lanthanide acetylacetonates involves the reaction of a gadolinium salt, such as gadolinium(III) chloride or gadolinium(III) nitrate, with acetylacetone in a suitable solvent, often in the presence of a base to deprotonate the acetylacetone.
General Synthesis from Gadolinium(III) Salts
A generalized procedure for the synthesis of gadolinium(III) acetylacetonate hydrate involves dissolving a gadolinium(III) salt (e.g., GdCl₃·6H₂O or Gd(NO₃)₃·6H₂O) in a solvent, followed by the addition of acetylacetone and a base (e.g., ammonia or sodium hydroxide) to facilitate the formation of the complex.
Experimental Protocol:
-
Dissolution of Gadolinium Salt: Dissolve one molar equivalent of a gadolinium(III) salt (e.g., gadolinium(III) chloride hexahydrate) in a suitable solvent such as water or ethanol.
-
Addition of Acetylacetone: To the stirred solution, add a slight excess (approximately 3.3 molar equivalents) of acetylacetone.
-
Basification: Slowly add a base (e.g., dilute ammonium hydroxide or sodium hydroxide solution) dropwise to the mixture with vigorous stirring. The base deprotonates the acetylacetone, allowing it to coordinate with the gadolinium ion. The pH of the solution should be carefully monitored and adjusted to be slightly basic (pH 7-8) to ensure complete precipitation of the complex.
-
Precipitation and Isolation: A precipitate of this compound hydrate will form. Continue stirring for a period to ensure complete reaction.
-
Filtration and Washing: Isolate the precipitate by filtration. Wash the solid product with deionized water to remove any unreacted starting materials and byproducts, followed by a solvent with low polarity like diethyl ether to aid in drying.
-
Drying: Dry the resulting solid under vacuum or in a desiccator to obtain the final product.
Characterization of this compound
A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and structure. The following techniques are commonly employed.
Spectroscopic Characterization
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum provides evidence of the coordination of the acetylacetonate ligand to the gadolinium ion.
Experimental Protocol:
A small amount of the dried sample is mixed with potassium bromide (KBr) and pressed into a pellet. The spectrum is then recorded using an FT-IR spectrometer.
Interpretation of the Spectrum:
The FT-IR spectrum of this compound trihydrate (Gd(acac)₃·3H₂O) exhibits characteristic absorption bands.[3] The peak around 1602 cm⁻¹ is associated with the C=O stretching vibration of the keto-enol tautomer of the β-diketone ligand.[3] The C=C stretching vibration of the enol form is observed at approximately 1523 cm⁻¹.[3] Vibrations corresponding to the -CH₃ groups are found at 1391 cm⁻¹ and 1016 cm⁻¹.[3] A broad band centered around 3300 cm⁻¹ indicates the presence of crystalline water.[3] The Gd-O stretching absorption appears at a lower frequency, around 536 cm⁻¹.[3]
| Vibrational Mode | Wavenumber (cm⁻¹) |
| O-H Stretch (crystalline water) | ~3300 (broad) |
| C=O Stretch (keto) | ~1602 |
| C=C Stretch (enol) | ~1523 |
| -CH₃ Vibrations | ~1391, ~1016 |
| Gd-O Stretch | ~536 |
| Table 1: Characteristic FT-IR absorption bands for Gd(acac)₃·3H₂O.[3] |
Due to the paramagnetic nature of the Gd(III) ion, obtaining high-resolution ¹H and ¹³C NMR spectra of this compound can be challenging. The unpaired electrons of the gadolinium ion cause significant line broadening and large chemical shifts in the NMR signals of the nearby ligand protons and carbons.[4] This phenomenon, known as the paramagnetic effect, can make spectral interpretation difficult.[4] However, the shifts and broadening can themselves be a source of structural information. For comparison, the ¹H NMR spectrum of a diamagnetic acetylacetonate complex would show sharp signals for the methyl and methine protons of the ligand.
Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the complex. Techniques such as MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) are suitable for the analysis of metal complexes.[5] The isotopic distribution pattern of gadolinium can be a key identifier in the mass spectrum.[5]
Thermal Analysis
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), provide information about the thermal stability and decomposition of the complex.
Experimental Protocol:
A small, accurately weighed sample of the complex is heated in a controlled atmosphere (e.g., air or nitrogen) at a constant heating rate. The change in mass (TGA) and the temperature difference between the sample and a reference (DTA) are recorded as a function of temperature.
Interpretation of Thermal Data:
For this compound trihydrate (Gd(acac)₃·3H₂O), the TGA curve typically shows an initial weight loss below 150 °C, corresponding to the loss of water molecules.[3] The complex exhibits a more complex decomposition behavior at higher temperatures, with DTA peaks observed between 190-350 °C and 350-500 °C, indicating the decomposition of the acetylacetonate ligands.[3]
| Temperature Range (°C) | Event |
| < 150 | Loss of water of hydration |
| 190 - 500 | Decomposition of acetylacetonate ligands |
| Table 2: Thermal decomposition stages of Gd(acac)₃·3H₂O.[3] |
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the complex. This compound has been characterized as a dihydrate, Gd(acac)₃(H₂O)₂, by X-ray crystallography.[2] In this structure, the gadolinium ion is eight-coordinated.
Applications in Drug Development
The paramagnetic properties of gadolinium complexes make them highly effective as T₁ contrast agents in MRI, which is a crucial tool in modern diagnostics and drug development.[1] By enhancing the relaxation rate of water protons in their vicinity, these agents improve the contrast of MR images, allowing for better visualization of tissues and organs. The development of targeted gadolinium-based contrast agents, where the complex is conjugated to a biomolecule that specifically binds to a biological target, is an active area of research. This approach enables molecular imaging, providing insights into biological processes at the molecular and cellular level, which is invaluable for understanding disease mechanisms and evaluating the efficacy of new therapeutic agents.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The synthesis is typically achieved through the reaction of a gadolinium salt with acetylacetone in a basic solution, yielding a hydrated complex. A comprehensive suite of characterization techniques, including FT-IR, thermal analysis, and X-ray crystallography, is essential to confirm the structure and purity of the synthesized compound. The unique magnetic properties of this compound and its derivatives underscore their importance in the development of advanced MRI contrast agents, with significant implications for disease diagnosis and drug development.
References
- 1. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. vibgyorpublishers.org [vibgyorpublishers.org]
- 4. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
- 5. Detection and quantification of lanthanide complexes in cell lysates by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Magnetic Properties of Gadolinium (III) Acetylacetonate
For Researchers, Scientists, and Drug Development Professionals
Gadolinium (III) acetylacetonate, a coordination complex of the rare-earth metal gadolinium, is a compound of significant interest due to the inherent magnetic properties of the gadolinium (III) ion. With its seven unpaired 4f electrons, the Gd(III) ion possesses a large magnetic moment, making it a powerful paramagnetic center. This guide provides a comprehensive overview of the magnetic characteristics of gadolinium (III) acetylacetonate, detailing its synthesis, experimental characterization, and key magnetic parameters.
Core Magnetic Properties
The magnetic behavior of gadolinium (III) acetylacetonate is dominated by the electronic configuration of the central Gd(III) ion. As a 4f⁷ ion, it has a half-filled f-shell, resulting in a ground state with a total spin quantum number of S = 7/2. This high spin state is the primary origin of the compound's strong paramagnetism. The theoretical spin-only effective magnetic moment for a Gd(III) ion is approximately 7.94 Bohr magnetons (μB).
While the acetylacetonate ligands create a specific coordination environment around the Gd(III) ion, they have a minimal effect on the bulk magnetic susceptibility of the complex. The magnetic properties are largely governed by the intrinsic characteristics of the gadolinium ion itself.
Synthesis of Gadolinium (III) Acetylacetonate Hydrate
A common method for the synthesis of gadolinium (III) acetylacetonate hydrate involves the reaction of a gadolinium salt with acetylacetone in a basic medium. A representative protocol is as follows:
Experimental Protocol: Synthesis of Gd(acac)₃·nH₂O
-
Materials:
-
Gadolinium (III) chloride hexahydrate (GdCl₃·6H₂O)
-
Acetylacetone (2,4-pentanedione, Hacac)
-
Ammonia solution (or another suitable base)
-
Ethanol
-
Deionized water
-
-
Procedure:
-
Dissolve a stoichiometric amount of gadolinium (III) chloride hexahydrate in a mixture of ethanol and water.
-
In a separate beaker, dissolve a threefold molar excess of acetylacetone in ethanol.
-
Slowly add the acetylacetone solution to the gadolinium salt solution with constant stirring.
-
Gradually add a dilute ammonia solution dropwise to the mixture to deprotonate the acetylacetone, facilitating its coordination to the Gd(III) ion. The pH should be carefully monitored and adjusted to the optimal range for precipitation.
-
A white or off-white precipitate of gadolinium (III) acetylacetonate hydrate will form.
-
Continue stirring the mixture for a specified period to ensure complete reaction.
-
Collect the precipitate by vacuum filtration and wash it several times with deionized water and then with small portions of cold ethanol to remove any unreacted starting materials and byproducts.
-
Dry the resulting solid in a desiccator over a suitable drying agent to obtain the final product.
-
The exact number of water molecules of hydration can vary, with the dihydrate, Gd(acac)₃·2H₂O, being a commonly characterized form.[1]
Experimental Characterization of Magnetic Properties
The magnetic properties of gadolinium (III) acetylacetonate are primarily investigated through magnetic susceptibility measurements, Electron Paramagnetic Resonance (EPR) spectroscopy, and relaxivity measurements.
Magnetic Susceptibility
Magnetic susceptibility measurements provide information about the strength of the magnetic response of a material to an applied magnetic field. For paramagnetic substances like gadolinium (III) acetylacetonate, the magnetic susceptibility is positive and its temperature dependence can provide insights into the magnetic interactions within the material.
Experimental Protocol: Determination of Magnetic Susceptibility by the Evans Method (NMR Spectroscopy)
The Evans method is a widely used technique to determine the magnetic susceptibility of a paramagnetic substance in solution using a standard NMR spectrometer.
-
Materials:
-
Gadolinium (III) acetylacetonate
-
A suitable deuterated solvent (e.g., CDCl₃)
-
An inert reference compound with a sharp NMR signal (e.g., tetramethylsilane, TMS, or a small amount of a non-coordinating solvent with a distinct peak)
-
-
Procedure:
-
Prepare a solution of known concentration of gadolinium (III) acetylacetonate in the deuterated solvent.
-
Prepare a reference sample containing only the deuterated solvent and the inert reference compound.
-
Acquire the ¹H NMR spectrum of the reference sample and accurately determine the chemical shift of the reference signal.
-
Acquire the ¹H NMR spectrum of the solution containing the gadolinium (III) acetylacetonate and the reference compound. The paramagnetic nature of the Gd(III) ion will cause a shift in the resonance frequency of the reference signal.
-
Measure the difference in the chemical shift (in Hz) of the reference signal between the two spectra.
-
The molar magnetic susceptibility (χ_M) can then be calculated using the following formula:
χ_M = (Δν / (ν₀ * c)) * (M / ρ)
where:
-
Δν is the change in frequency of the reference signal (in Hz)
-
ν₀ is the operating frequency of the NMR spectrometer (in Hz)
-
c is the concentration of the paramagnetic sample (in g/cm³)
-
M is the molar mass of the paramagnetic substance (in g/mol )
-
ρ is the density of the solution (in g/cm³)
-
-
From the temperature dependence of the magnetic susceptibility, the effective magnetic moment (μ_eff) and the Weiss constant (θ) can be determined by fitting the data to the Curie-Weiss law: χ = C / (T - θ).
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a powerful technique for studying paramagnetic species. For Gd(III) complexes, EPR can provide detailed information about the electronic structure and the local coordination environment of the gadolinium ion.
Experimental Protocol: Solid-State EPR Spectroscopy
-
Instrumentation: An X-band or Q-band EPR spectrometer equipped with a cryostat for low-temperature measurements.
-
Sample Preparation: A powdered sample of gadolinium (III) acetylacetonate is packed into a quartz EPR tube.
-
Data Acquisition:
-
The EPR spectrum is recorded at various temperatures, typically from room temperature down to liquid helium temperatures.
-
The spectrum of a Gd(III) complex is often complex due to the high spin (S=7/2) and the effects of zero-field splitting (ZFS).
-
High-frequency EPR is often beneficial for a more accurate determination of the ZFS parameters.[2]
-
-
Data Analysis: The experimental spectra are simulated using a spin Hamiltonian to extract the g-factor and the zero-field splitting parameters (D and E).
Relaxivity Measurements
In the context of drug development, particularly for MRI contrast agents, the relaxivity of a gadolinium complex is a critical parameter. Relaxivity (r₁ and r₂) is a measure of the efficiency of a paramagnetic compound to increase the relaxation rates of surrounding water protons.
Experimental Protocol: T₁ Relaxivity Measurement
-
Instrumentation: An NMR spectrometer or a clinical MRI scanner.
-
Sample Preparation: A series of solutions of gadolinium (III) acetylacetonate of varying concentrations are prepared in a relevant aqueous medium (e.g., water or a buffer solution).
-
Data Acquisition:
-
The longitudinal relaxation time (T₁) of the water protons is measured for each sample using an inversion-recovery pulse sequence.
-
A plot of the relaxation rate (1/T₁) versus the concentration of the gadolinium complex is generated.
-
-
Data Analysis: The slope of the linear fit to the data gives the longitudinal relaxivity, r₁, typically expressed in units of mM⁻¹s⁻¹.
Quantitative Magnetic Data
| Magnetic Parameter | Symbol | Value | Notes |
| Theoretical Effective Magnetic Moment | μ_eff | ~7.94 μ_B | Based on the spin-only formula for a Gd(III) ion (S = 7/2). |
| Experimental Longitudinal Relaxivity (unloaded) | r₁ | < 10 mM⁻¹s⁻¹ | Measured at 1.5 T and 25°C for Gd(acac)₃·2H₂O.[3] |
| Experimental Longitudinal Relaxivity (nanoconfined) | r₁ | 103 mM⁻¹s⁻¹ | Measured at 1.5 T and 25°C for Gd(acac)₃·2H₂O confined within ultrashort single-walled carbon nanotubes.[3] |
Further experimental studies are required to populate the table with definitive values for magnetic susceptibility, experimental effective magnetic moment, Weiss constant, and EPR parameters.
Visualizing Experimental Workflows and Relationships
Experimental Workflow for Synthesis and Characterization
The following diagram illustrates the general workflow for the synthesis and subsequent magnetic characterization of gadolinium (III) acetylacetonate.
Relationship between Structure and Magnetic Properties
The magnetic properties of gadolinium (III) acetylacetonate are a direct consequence of its electronic and molecular structure. This relationship is depicted in the diagram below.
References
- 1. Gadolinium acetylacetonate - Wikipedia [en.wikipedia.org]
- 2. A high-frequency EPR study of frozen solutions of Gd(III) complexes: straightforward determination of the zero-field splitting parameters and simulation of the NMRD profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relaxivity enhancement of aquated Tris(β-diketonate)gadolinium(III) chelates by confinement within ultrashort single-walled carbon nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of Gadolinium Acetylacetonate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Gadolinium Acetylacetonate
Gadolinium(III) acetylacetonate, with the chemical formula Gd(C₅H₇O₂)₃ or Gd(acac)₃, is a coordination complex of the gadolinium ion with three acetylacetonate ligands. It often exists as a hydrate.[1] Such compounds are of significant interest in various fields, including as precursors for the synthesis of gadolinia-doped materials and potentially in the development of contrast agents for magnetic resonance imaging (MRI).[1] The solubility of these complexes in non-aqueous media is a critical parameter for their application in organic synthesis, materials science, and drug formulation.
Solubility of Lanthanide Acetylacetonates: A Qualitative Overview
Lanthanide acetylacetonates are generally characterized by their solubility in organic solvents, a property that is leveraged in various synthetic and application-oriented processes. The choice of solvent is crucial and is often dictated by the polarity of the solvent and the specific lanthanide complex.
Table 1: Qualitative Solubility of Lanthanide Acetylacetonates in Organic Solvents
| Lanthanide Acetylacetonate | General Solubility in Organic Solvents | Specific Observations |
| Gadolinium(III) Acetylacetonate | Generally considered soluble in organic solvents. | Often used in preparations requiring non-aqueous conditions. |
| Europium(III) Acetylacetonate | Soluble in various organic solvents. | Insoluble in water. |
| Lanthanum(III) Acetylacetonate | Soluble in organic solvents. | Utilized in applications requiring non-aqueous solubility. |
| Ytterbium(III) Acetylacetonate | Soluble in organic solvents. | Employed as a source of ytterbium in organic media. |
Quantitative Solubility Data: Iron(III) Acetylacetonate as an Analog
Due to the lack of specific quantitative solubility data for this compound in the public domain, we present data for iron(III) acetylacetonate, Fe(acac)₃. As a trivalent metal acetylacetonate, its solubility behavior can provide valuable insights and a practical benchmark for researchers working with Gd(acac)₃.
Table 2: Quantitative Solubility of Iron(III) Acetylacetonate in Various Organic Solvents at 25°C
| Solvent | Chemical Formula | Solubility ( g/100 mL) |
| Benzene | C₆H₆ | 52.5 |
| Toluene | C₇H₈ | 21.3 |
| Methanol | CH₃OH | 9.5 |
| Ethanol | C₂H₅OH | Soluble |
| Acetone | C₃H₆O | Soluble |
| Chloroform | CHCl₃ | Soluble |
| Diethyl Ether | (C₂H₅)₂O | Soluble |
| n-Propanol | C₃H₈O | Data available |
| Ethyl Acetate | C₄H₈O₂ | Data available |
| Tetrahydrofuran (THF) | C₄H₈O | Data available |
Note: The term "Soluble" indicates that the source states solubility without providing a specific value. "Data available" indicates that studies have been conducted, but the specific values were not in the accessed abstracts.[2][3]
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of a metal acetylacetonate, such as this compound, in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.
Materials and Equipment:
-
This compound (or other metal acetylacetonate)
-
Selected organic solvent(s) of high purity
-
Analytical balance
-
Thermostatically controlled shaker or magnetic stirrer with a hotplate
-
Centrifuge
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer or other suitable analytical instrument (e.g., ICP-MS for metal analysis)
-
Syringe filters (solvent-compatible)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of the metal acetylacetonate to a known volume of the organic solvent in a sealed container.
-
Place the container in a thermostatically controlled shaker or on a magnetic stirrer at a constant temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.
-
-
Separation of Undissolved Solute:
-
Allow the mixture to stand undisturbed at the constant temperature for a few hours to let the excess solid settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the saturated solution at a high speed.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid premature crystallization.
-
Filter the withdrawn sample through a syringe filter that is compatible with the solvent to remove any remaining fine particles.
-
Dilute the filtered sample with a known volume of the pure solvent in a volumetric flask to a concentration that falls within the linear range of the analytical instrument.
-
-
Concentration Determination:
-
UV-Vis Spectrophotometry: If the metal complex has a distinct and strong absorbance in the UV-Vis spectrum, this method can be used.
-
Prepare a series of standard solutions of the metal acetylacetonate of known concentrations.
-
Measure the absorbance of the standard solutions to create a calibration curve (Absorbance vs. Concentration).
-
Measure the absorbance of the diluted sample and determine its concentration using the calibration curve.
-
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is a highly sensitive method for determining the concentration of the metal ion.
-
Prepare standard solutions of the metal ion of known concentrations.
-
Digest the diluted sample and the standards in an appropriate acid matrix if necessary (ensure compatibility with the organic solvent).
-
Analyze the samples and standards by ICP-MS to determine the metal concentration in the sample.
-
-
-
Calculation of Solubility:
-
From the concentration of the diluted sample, calculate the original concentration in the saturated solution, taking into account the dilution factor.
-
Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
Visualizing Experimental and Logical Workflows
To further aid researchers, the following diagrams, generated using the DOT language, illustrate the experimental workflow for solubility determination and the logical process for solvent selection.
Caption: Experimental workflow for determining the solubility of a metal acetylacetonate.
Caption: Logical workflow for selecting an appropriate organic solvent.
Conclusion
The solubility of this compound in organic solvents is a key factor for its successful application in various scientific and industrial domains. While specific quantitative data remains elusive in readily accessible literature, this guide provides a foundational understanding through qualitative information on related lanthanide complexes and quantitative data for an analogous iron complex. The detailed experimental protocol and visual workflows presented herein offer a practical framework for researchers to determine solubility parameters tailored to their specific needs, thereby facilitating the advancement of research and development involving this important class of coordination compounds.
References
A Technical Guide to the Thermal Decomposition of Gadolinium Acetylacetonate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the thermal decomposition behavior of gadolinium acetylacetonate, a precursor with significant applications in the synthesis of advanced materials, including those relevant to the pharmaceutical industry. Understanding its thermal stability and decomposition pathway is critical for the controlled production of gadolinium-based nanoparticles and thin films.
Thermal Decomposition Profile
The thermal decomposition of gadolinium(III) acetylacetonate hydrate (Gd(acac)₃·xH₂O) is a multi-step process that can be effectively characterized using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). The process typically involves an initial dehydration step, followed by the decomposition of the anhydrous complex, ultimately yielding gadolinium oxide (Gd₂O₃) as the final residue.
A study on this compound trihydrate (Gd(acac)₃·3H₂O) revealed a complex decomposition pattern following the initial loss of water. The weight loss observed below 150°C is attributed to the removal of both adsorbed and coordinated water molecules[1][2]. Following dehydration, the organic ligands decompose in overlapping stages. DTA results show broad peaks in the temperature ranges of 190-350°C and 350-500°C, indicating the complex nature of the decomposition of the acetylacetonate ligands[1][2]. The final, stable product of this thermal decomposition is gadolinium(III) oxide (Gd₂O₃)[1][2].
Quantitative Thermal Analysis Data
The following table summarizes the key thermal events and corresponding mass losses observed during the thermal decomposition of this compound hydrate.
| Decomposition Stage | Temperature Range (°C) | Experimental Mass Loss (%) | Theoretical Mass Loss (%) | Evolved Species |
| Dehydration | < 150 | Not explicitly stated | ~10.62% (for trihydrate) | H₂O |
| Ligand Decomposition 1 | 190 - 350 | Not explicitly stated | - | CO, CO₂, Organic Fragments |
| Ligand Decomposition 2 | 350 - 500 | Not explicitly stated | - | CO, CO₂, Organic Fragments |
| Final Residue | > 500 | - | ~35.6% (as Gd₂O₃ from trihydrate) | - |
Note: The exact temperatures and mass losses can vary depending on experimental conditions such as heating rate and atmosphere.
Experimental Protocols
The characterization of the thermal decomposition of this compound is primarily conducted using thermoanalytical techniques. Below are detailed methodologies for the key experiments.
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
Objective: To determine the temperature ranges of decomposition and the associated mass losses.
Instrumentation: A simultaneous thermal analyzer (TGA/DTA or TGA/DSC) is typically employed.
Methodology:
-
Sample Preparation: A precise amount of the this compound hydrate sample (typically 5-10 mg) is weighed into an appropriate crucible (e.g., alumina or platinum).
-
Atmosphere: The analysis is conducted under a controlled atmosphere, commonly a continuous flow of an inert gas such as nitrogen or argon, or in an oxidative atmosphere like air. A typical flow rate is 20-100 mL/min.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate. A common heating rate is 10°C/min or 20°C/min[1][2].
-
Data Acquisition: The instrument continuously records the sample's mass and the temperature difference between the sample and a reference as a function of temperature.
Evolved Gas Analysis (EGA)
Objective: To identify the gaseous species produced during decomposition.
Instrumentation: A mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) is often coupled to the outlet of the TGA instrument.
Methodology:
-
The TGA experiment is performed as described above.
-
The gas evolved from the TGA furnace is transferred to the MS or FTIR spectrometer via a heated transfer line.
-
Mass spectra or infrared spectra of the evolved gases are recorded continuously as a function of temperature.
-
Analysis of the spectra allows for the identification of the gaseous decomposition products, such as water, carbon monoxide, carbon dioxide, and various organic fragments[1][2].
Visualizing the Decomposition Pathway
The following diagrams illustrate the experimental workflow and the proposed thermal decomposition pathway of this compound hydrate.
Caption: Experimental workflow for analyzing the thermal decomposition of this compound.
Caption: Proposed thermal decomposition pathway of hydrated this compound.
References
A Technical Guide to Gadolinium Acetylacetonate: A Comparative Analysis of the Hydrated Form and the Consequences of Anhydrous Conditions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of gadolinium acetylacetonate, focusing on the properties of its common hydrated form and the chemical transformations that occur under anhydrous conditions. This document is intended to be a valuable resource for researchers and professionals in drug development and materials science who utilize gadolinium compounds.
Core Properties: Hydrate vs. Anhydrous State
This compound is a coordination complex with the formula Gd(C₅H₇O₂)₃. While the anhydrous form is often discussed, it is generally considered unlikely to exist as a stable, simple compound.[1] The more plausible and well-characterized form is the dihydrate, Gd(C₅H₇O₂)₃(H₂O)₂.[1] Attempts to create the anhydrous form by heating the hydrate under vacuum do not yield a simple Gd(C₅H₇O₂)₃ molecule. Instead, a dehydration process leads to the formation of an oxo-cluster, specifically Gd₄O(C₅H₇O₂)₁₀.[1]
This distinction is critical for researchers, as the properties and reactivity of the commercially available hydrated form differ significantly from the theoretical anhydrous compound. The presence of coordinated water molecules in the hydrate influences its solubility, thermal stability, and spectroscopic characteristics.
Tabulated Physical and Chemical Properties
The following table summarizes the key quantitative data for this compound hydrate. Data for a simple anhydrous form is not available due to its instability.
| Property | This compound Hydrate (Gd(acac)₃·xH₂O) |
| Chemical Formula | Gd(C₅H₇O₂)₃ · xH₂O (often as dihydrate, Gd(C₅H₇O₂)₃(H₂O)₂) |
| Molecular Weight | 454.57 g/mol (anhydrous basis)[2], 508.62 g/mol (trihydrate)[3][4] |
| CAS Number | 14284-87-8 (anhydrous)[1][5], 47313-82-6 (dihydrate)[1], 64438-54-6 (hydrate)[2][6] |
| Appearance | Off-white or faint beige powder[1][2][5] |
| Melting Point | 143 °C (decomposes)[2][6] |
| Thermal Decomposition | Exhibits weight loss below 150 °C due to the loss of adsorbed and complexed water.[3][4] It shows complex decomposition behavior with DTA peaks between 190-350 °C and 350-500 °C.[3][4] |
| FT-IR Spectroscopy (cm⁻¹) | A wide band around 3300 cm⁻¹ indicates the presence of crystalline water.[3] A peak at 1602 cm⁻¹ is associated with the C=O stretching vibration of the keto tautomer, while the peak at 1523 cm⁻¹ corresponds to the C=C stretching vibration of the enol form.[3][4] A peak at 536 cm⁻¹ is attributed to the Gd-O stretching absorption.[3] |
| UV-Vis Absorbance | In solution, it shows an absorbance peak around 294 nm, attributed to the π-π* transition of the β-diketonate ligand.[3] Another source indicates two absorbance bands: one between 320-370 nm and another between 370-450 nm, attributed to π-π* and n-π* transitions of the β-diketonate ligands.[3][4] |
| Fluorescence | Exhibits a strong emission peak at 520 nm when excited at 365 nm.[3][4] |
Experimental Protocols
Thermal Analysis (TGA/DTA) of this compound Hydrate
Objective: To determine the thermal stability and decomposition profile of this compound hydrate.
Methodology:
-
A sample of this compound hydrate is placed in an alumina crucible.
-
The crucible is heated in a thermogravimetric analyzer (TGA) coupled with a differential thermal analyzer (DTA).
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The weight loss of the sample as a function of temperature is recorded by the TGA, while the DTA measures the temperature difference between the sample and a reference, indicating exothermic or endothermic transitions.
-
The resulting TGA and DTA curves are analyzed to identify the temperatures of dehydration and decomposition.[3][4]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in this compound hydrate.
Methodology:
-
A small amount of the this compound hydrate sample is mixed with potassium bromide (KBr) and pressed into a pellet.
-
Alternatively, the sample can be analyzed using an attenuated total reflectance (ATR) accessory.
-
The sample is placed in the FT-IR spectrometer.
-
An infrared spectrum is recorded over a specific range (e.g., 4000-400 cm⁻¹).
-
The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to different vibrational modes of the molecule, such as O-H stretching of water, C=O and C=C stretching of the acetylacetonate ligand, and Gd-O bonds.[3][4]
Visualized Workflows and Relationships
Experimental Workflow for Characterization
Caption: Workflow for the physicochemical characterization of this compound hydrate.
Thermal Decomposition Pathway
Caption: Proposed pathway for the thermal decomposition of this compound dihydrate.
Applications in Drug Development and Research
Gadolinium-based compounds are of significant interest in drug development, primarily as contrast agents for Magnetic Resonance Imaging (MRI).[7][8] The paramagnetic properties of the Gd(III) ion enhance the relaxation rates of water protons in its vicinity, leading to improved image contrast.[9] this compound can serve as a precursor for the synthesis of more complex gadolinium-based contrast agents.[1][10] Its solubility in organic solvents makes it a useful starting material for various synthetic modifications.[11]
Furthermore, gadolinium-containing materials are being explored for other biomedical applications, including as antimicrobial and anticancer agents, and in bone regeneration.[12] The ability to incorporate gadolinium into different material matrices, for which this compound can be a precursor, opens up possibilities for the development of multifunctional therapeutic and diagnostic agents.[11][13]
Conclusion
A thorough understanding of the properties of this compound hydrate is essential for its effective use in research and drug development. It is crucial to recognize that the stable, commercially available form is a hydrate, and that anhydrous conditions lead to the formation of an oxo-cluster rather than a simple anhydrous complex. The experimental protocols and data presented in this guide provide a solid foundation for the characterization and application of this important gadolinium compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Gadolinium(III) acetylacetonate hydrate | Gd(acac)3 | C15H21GdO6 · xH2O - Ereztech [ereztech.com]
- 3. vibgyorpublishers.org [vibgyorpublishers.org]
- 4. vibgyorpublishers.org [vibgyorpublishers.org]
- 5. strem.com [strem.com]
- 6. Gadolinium(III) Acetylacetonate HydrateCAS #: 64438-54-6 [eforu-chemical.com]
- 7. Recent Advances in Gadolinium Based Contrast Agents for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gadolinium in Medical Imaging—Usefulness, Toxic Reactions and Possible Countermeasures—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. web.stanford.edu [web.stanford.edu]
- 10. Gadolinium acetate - Wikipedia [en.wikipedia.org]
- 11. americanelements.com [americanelements.com]
- 12. Biomedical Applications of Gadolinium‐Containing Biomaterials: Not Only MRI Contrast Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
CAS number and chemical properties of gadolinium acetylacetonate.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of gadolinium acetylacetonate, a coordination compound with significant potential in various scientific and biomedical fields. This document details its chemical properties, experimental protocols for its synthesis and characterization, and discusses its current and potential applications, with a focus on areas relevant to drug development. Safety and toxicological aspects are also addressed to provide a complete profile of this compound.
Chemical and Physical Properties
This compound is a coordination complex involving the gadolinium(III) ion and acetylacetonate ligands. It primarily exists in a hydrated form, which is more stable and commonly used in research and development. The anhydrous form is also known but is considered less stable.[1] A summary of its key properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | Tris(acetylacetonato)gadolinium(III) |
| Synonyms | Gd(acac)₃, 2,4-Pentanedione gadolinium(III) derivative |
| CAS Number | 14284-87-8 (anhydrous)[1], 47313-82-6 (dihydrate)[1], 64438-54-6 (hydrate)[2] |
| Molecular Formula | C₁₅H₂₁GdO₆ (anhydrous)[1], C₁₅H₂₁GdO₆ · xH₂O (hydrate)[2] |
| Molecular Weight | 454.57 g/mol (anhydrous basis)[2] |
| Appearance | Off-white to faint beige powder[3] |
| Melting Point | 143 °C (decomposes)[2] |
| Solubility | Soluble in organic solvents.[4] |
| Purity | Commercially available up to 99.9% trace metals basis.[2] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and characterization of this compound.
This protocol is adapted from general methods for the synthesis of metal acetylacetonate complexes.[5][6]
Materials:
-
Gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O)
-
Acetylacetone (2,4-pentanedione)
-
Ammonia solution (5 M)
-
Deionized water
-
Ethanol
Procedure:
-
In a 250 mL beaker, dissolve 10 mmol of gadolinium(III) chloride hexahydrate in 50 mL of deionized water with gentle stirring.
-
In a separate beaker, add 30 mmol of acetylacetone to 50 mL of ethanol and stir until a homogeneous solution is formed.
-
Slowly add the ethanolic acetylacetone solution to the aqueous gadolinium chloride solution while stirring continuously.
-
To the resulting mixture, add 5 M ammonia solution dropwise until the pH of the solution reaches approximately 7. A precipitate will begin to form.
-
Continue stirring the mixture at room temperature for one hour to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the product with several small portions of cold deionized water to remove any unreacted salts.
-
Dry the product in a desiccator under vacuum to obtain the final this compound hydrate powder.
For obtaining high-purity crystals suitable for certain applications, recrystallization can be performed.[7]
Materials:
-
Crude this compound hydrate
-
Methanol (or another suitable solvent in which the compound is soluble when hot and less soluble when cold)
-
Petroleum ether (or another suitable anti-solvent)
Procedure:
-
Dissolve the crude this compound hydrate in a minimum amount of hot methanol.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
If crystals do not form readily, slowly add petroleum ether dropwise until the solution becomes slightly turbid.
-
Allow the solution to stand undisturbed to facilitate crystal growth.
-
Collect the purified crystals by filtration and dry them under vacuum.
2.3.1. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the synthesized complex.
Methodology:
-
A small amount of the dried this compound powder is mixed with potassium bromide (KBr) and pressed into a pellet.
-
The FTIR spectrum is recorded in the range of 4000-400 cm⁻¹.
-
Characteristic peaks for the acetylacetonate ligand are expected, including C=O and C=C stretching vibrations around 1602 cm⁻¹ and 1523 cm⁻¹, respectively. A broad band around 3300 cm⁻¹ indicates the presence of water of hydration. A peak around 536 cm⁻¹ can be attributed to the Gd-O stretching vibration.[4]
2.3.2. Thermogravimetric Analysis (TGA)
TGA is employed to determine the thermal stability and the number of water molecules in the hydrated complex.
Methodology:
-
A sample of the this compound hydrate is placed in a TGA instrument.
-
The sample is heated from room temperature to approximately 800°C at a constant heating rate (e.g., 20 °C/min) under a controlled atmosphere (e.g., air or nitrogen).[4][8]
-
Weight loss below 150°C typically corresponds to the loss of water molecules.[4][8] The subsequent decomposition steps relate to the degradation of the acetylacetonate ligands.
Applications in Research and Drug Development
This compound serves as a versatile precursor and catalyst in various applications, including those relevant to the pharmaceutical and biomedical sectors.
A primary application of this compound is its use as a precursor in the sol-gel synthesis of gadolinia-doped ceria (GDC) nanoparticles.[1][9] These nanoparticles have potential applications in catalysis and as solid oxide fuel cell materials. In the context of drug development, gadolinium-containing nanoparticles are being explored as contrast agents for magnetic resonance imaging (MRI) and as platforms for drug delivery.[10][11]
Caption: Workflow for the synthesis of gadolinia-doped ceria nanoparticles.
While this compound itself is not a clinically approved MRI contrast agent, it can be a starting material for the synthesis of more complex gadolinium-based contrast agents (GBCAs). The paramagnetic properties of the Gd(III) ion are essential for enhancing the contrast in MRI images.[10] Research is ongoing to develop GBCAs with improved safety profiles and targeting capabilities, often by incorporating the gadolinium complex into larger molecules or nanoparticles.[10][11][12][13]
Lanthanide complexes, including those of gadolinium, are known to catalyze various organic reactions. This compound has been investigated for its catalytic activity, for instance, in hydroboration reactions.[1] This catalytic potential could be harnessed in the synthesis of complex pharmaceutical intermediates.
Safety and Toxicology
The safety of gadolinium-containing compounds is a critical consideration, particularly for biomedical applications.
Table 2: GHS Hazard Information for this compound
| Hazard Class | Hazard Statement |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
| Respiratory Tract | H335: May cause respiratory irritation |
Source: Sigma-Aldrich Safety Data Sheet[2]
The primary toxicological concern with gadolinium compounds is the potential for the release of free Gd(III) ions, which are toxic.[13] The toxicity of GBCAs is generally related to their stability; less stable complexes are more likely to release free gadolinium. While specific toxicological studies on this compound are limited, general precautions for handling gadolinium compounds should be followed. These include using appropriate personal protective equipment (gloves, safety glasses) and working in a well-ventilated area.
Biocompatibility studies on other gadolinium complexes have shown varied effects on cell viability and hemostasis, highlighting the need for thorough toxicological evaluation of any new gadolinium-based compound intended for biomedical use.[14][15]
Conclusion
This compound is a valuable compound with a range of applications in materials science and catalysis, and it holds potential as a precursor in the development of advanced biomedical materials, including novel MRI contrast agents and drug delivery systems. A thorough understanding of its chemical properties, synthesis, and safety profile, as outlined in this guide, is essential for its effective and safe utilization in research and development. Further studies are warranted to fully explore its biocompatibility and potential in specific drug development applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 乙酰丙酮合钆(III) 水合物 99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
- 3. Gadolinium(III) acetylacetonate hydrate | Gd(acac)3 | C15H21GdO6 · xH2O - Ereztech [ereztech.com]
- 4. vibgyorpublishers.org [vibgyorpublishers.org]
- 5. magritek.com [magritek.com]
- 6. thecreativechemist.org [thecreativechemist.org]
- 7. ionicviper.org [ionicviper.org]
- 8. vibgyorpublishers.org [vibgyorpublishers.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in Gadolinium Based Contrast Agents for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gadolinium loaded nanoparticles in theranostic magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gadolinium-functionalized nanoparticles for application as magnetic resonance imaging contrast agents via polymerization-induced self-assembly - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Integration of gadolinium in nanostructure for contrast enhanced-magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biocompatibility Studies of Gadolinium Complexes with Iminodiacetic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Technical Guide to Gadolinium Acetylacetonate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Gadolinium acetylacetonate, a coordination complex of the lanthanide metal gadolinium, is a compound of significant interest in various scientific fields, including materials science and biomedicine. Its unique paramagnetic properties make it a cornerstone for the development of magnetic resonance imaging (MRI) contrast agents. This guide provides an in-depth overview of its chemical properties, synthesis protocols, and key applications relevant to research and drug development.
Chemical and Physical Properties
This compound is most commonly available in its hydrated form. The anhydrous complex, while often cited, is considered unlikely to exist in a stable state. The dihydrate and trihydrate are more well-characterized forms.
Table 1: Core Properties of this compound
| Property | Value | Notes |
| Chemical Formula | Anhydrous: C₁₅H₂₁GdO₆[1] | The anhydrous form is widely discussed but may be unstable.[1] |
| Dihydrate: Gd(C₅H₇O₂)₃(H₂O)₂[1] | An 8-coordinated, more plausible structure.[1] | |
| Trihydrate: Gd(C₅H₇O₂)₃·3H₂O[2][3] | A common starting material for derivative synthesis.[2][3] | |
| Molecular Weight | Anhydrous: 454.58 g/mol [1][4] | Often cited as the basis weight.[5][6] |
| Trihydrate: 508.62 g/mol [2][3] | ||
| Appearance | Off-white or faint beige powder[1][6] | |
| Synonyms | Tris(acetylacetonato)gadolinium(III), Gd(acac)₃[1] | |
| CAS Number | Anhydrous: 14284-87-8[1] | Dihydrate: 47313-82-6[1] |
Experimental Protocols
The synthesis of gadolinium-based materials is crucial for tailoring their properties for specific applications. Below are detailed protocols for the synthesis of this compound derivatives.
Solvothermal Synthesis of Gadolinium Hydroxide Acetylacetonate Derivatives
This method describes the synthesis of gadolinium hydroxide acetylacetonate derivatives, Gd(OH)ₓ(AcAc)₃₋ₓ, via a solvothermal process using this compound trihydrate as a precursor.[2][3]
Materials:
-
Centrifuge
Procedure:
-
Dispersion: Disperse 1.5787 g (0.003 mol) of Gd(AcAc)₃·3H₂O into 10.5 mL of absolute diphenyl ether in a beaker with magnetic stirring to form a solution.[2][3]
-
Solvothermal Reaction: Pour the solution into a 25 mL Teflon-lined autoclave and heat to the desired temperature (e.g., 160 °C or 220 °C) for 2 hours. The composition of the final product is temperature-dependent, yielding Gd(OH)(AcAc)₂ at 160 °C and Gd(OH)₂(AcAc) at 220 °C.[3]
-
Cooling and Precipitation: Allow the autoclave to cool to room temperature. A yellow suspension should be observed.[2][3]
-
Separation: Mix the suspension with an equal volume of acetone to precipitate the product.[2][3]
-
Washing: Separate the precipitate by centrifugation and wash it with acetone to remove residual solvents and unreacted precursors.[2][3]
-
Drying: Dry the final product under vacuum. The resulting samples can be designated as Gd-S-T, where T represents the reaction temperature.[3]
Applications in Drug Development and Research
Gadolinium-containing compounds, particularly this compound and its derivatives, are pivotal in biomedical research. Their primary application stems from the paramagnetic nature of the Gd³⁺ ion.
Magnetic Resonance Imaging (MRI)
Gadolinium-based complexes are the most widely used contrast agents in MRI.[7][8] They function by shortening the relaxation time (T1) of water protons in their vicinity, thereby enhancing the signal intensity and improving the contrast of MR images.[8] This allows for better visualization of tissues, organs, and vascular structures, aiding in the diagnosis of a wide range of conditions, including tumors and inflammation.[8]
Drug Delivery and Theranostics
The development of gadolinium-based nanoparticles and complexes extends their utility beyond diagnostics into the realm of theranostics—a strategy that combines therapy and diagnosis. These materials can be engineered to not only act as MRI contrast agents but also to carry and deliver therapeutic drugs to specific targets. The potential applications are vast, including roles as antimicrobial and antitumor agents.[9]
Safety and Biocompatibility
While gadolinium-based contrast agents are essential diagnostic tools, the potential for gadolinium ion release in the body is a safety concern.[8] The free Gd³⁺ ion is toxic, necessitating the use of strong chelating agents to ensure its stability and facilitate excretion from the body.[8][10] Research into the biocompatibility of new gadolinium complexes is critical, with studies focusing on their interactions with blood components and potential cellular toxicity to ensure they are safe for clinical use.[10]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. vibgyorpublishers.org [vibgyorpublishers.org]
- 3. vibgyorpublishers.org [vibgyorpublishers.org]
- 4. scbt.com [scbt.com]
- 5. Gadolinium(III) acetylacetonate 99.9 trace metals 64438-54-6 [sigmaaldrich.com]
- 6. Gadolinium(III) acetylacetonate hydrate | Gd(acac)3 | C15H21GdO6 · xH2O - Ereztech [ereztech.com]
- 7. Recent Advances in Gadolinium Based Contrast Agents for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emjreviews.com [emjreviews.com]
- 9. Biomedical Applications of Gadolinium‐Containing Biomaterials: Not Only MRI Contrast Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biocompatibility Studies of Gadolinium Complexes with Iminodiacetic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Gadolinium Acetylacetonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of gadolinium acetylacetonate using Fourier-Transform Infrared Spectroscopy (FTIR) and Thermogravimetric Analysis (TGA). The following sections detail the experimental protocols, present key quantitative data, and illustrate the analytical workflow, offering valuable insights for researchers in materials science and drug development.
Introduction
This compound, often in its hydrated form (Gd(C₅H₇O₂)₃ · xH₂O), is a coordination complex of significant interest in various fields, including as a precursor for the synthesis of gadolinium-based nanoparticles and as a potential contrast agent in magnetic resonance imaging (MRI). A thorough understanding of its thermal stability and molecular structure is crucial for its application. Spectroscopic techniques such as FTIR and TGA are indispensable tools for characterizing this compound. FTIR provides information about the chemical bonds and functional groups present in the molecule, while TGA reveals its thermal decomposition profile and composition.
Experimental Protocols
The following protocols are based on methodologies reported in the scientific literature for the analysis of this compound.[1][2]
Fourier-Transform Infrared Spectroscopy (FTIR)
Objective: To identify the functional groups and vibrational modes of this compound.
Methodology:
-
Sample Preparation: The solid sample of this compound is intimately mixed with potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. KBr is used as a background material as it is transparent to infrared radiation in the typical analysis range.[1]
-
Instrumentation: A PerkinElmer Spectrum 100 FT-IR spectrometer or a similar instrument is used for the analysis.[1][2]
-
Data Acquisition:
-
A background spectrum of the KBr pellet is first recorded.
-
The sample pellet is then placed in the spectrometer's sample holder.
-
The FTIR spectrum of the sample is recorded over a wavenumber range of 4000 cm⁻¹ to 400 cm⁻¹.
-
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition pattern of this compound.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of the this compound sample is placed in an alumina or platinum crucible.
-
Instrumentation: A PerkinElmer TGA 7 or a NETZSCH STA 449F3 Thermo Gravimetric Analyzer can be utilized for the analysis.[1][2]
-
Data Acquisition:
-
The sample is heated from room temperature (e.g., 45 °C) to a final temperature of approximately 800 °C.[1][2]
-
The analysis is typically conducted in a controlled atmosphere, such as air or nitrogen, to study the effects of oxidation or inert decomposition.[1][2][3]
-
The instrument continuously records the mass of the sample as a function of temperature.
-
Data Presentation
The quantitative data obtained from FTIR and TGA analyses are summarized in the tables below for easy reference and comparison.
FTIR Spectral Data for this compound Trihydrate
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~3300 | O-H stretching vibration of crystalline water | [1] |
| 1602 | C=O stretching vibration of the keto tautomer | [1] |
| 1523 | C=C stretching vibration of the enol tautomer | [1] |
| 1391 | -CH₃ vibrations | [1] |
| 1016 | -CH₃ vibrations | [1] |
| 495 | Gd-O-Gd vibration (in derivatives) | [1][2] |
TGA Data for this compound Trihydrate
| Temperature Range (°C) | Mass Loss Event | Final Product | Reference |
| Below 150 | Loss of adsorbed and complexed water molecules | - | [1][2] |
| 190 - 350 | Decomposition of acetylacetonate ligands (initial) | - | [1] |
| 350 - 500 | Decomposition of acetylacetonate ligands (continued) | - | [1] |
| Above ~820 | Final decomposition to gadolinium oxide | Gd₂O₃ | [3] |
Visualization of Experimental Workflow
The logical flow of the spectroscopic analysis of this compound is depicted in the following diagram.
Caption: Workflow for Spectroscopic Analysis.
Discussion
The FTIR spectrum of this compound trihydrate clearly shows the characteristic absorption bands of the acetylacetonate ligand and the presence of water molecules. The peaks around 1602 cm⁻¹ and 1523 cm⁻¹ are indicative of the C=O and C=C stretching vibrations within the chelate ring, confirming the coordination of the acetylacetonate ligand to the gadolinium ion.[1] The broad absorption band at approximately 3300 cm⁻¹ is characteristic of the O-H stretching vibrations of the water of hydration.[1]
The TGA results reveal a multi-step decomposition process for this compound trihydrate. The initial weight loss below 150°C corresponds to the removal of water molecules.[1][2] This is followed by a more complex decomposition of the organic ligands in the temperature range of 190°C to 500°C.[1] The final residue at temperatures above 820°C is gadolinium oxide (Gd₂O₃), which is the thermodynamically stable product.[3]
Conclusion
FTIR and TGA are powerful analytical techniques for the comprehensive characterization of this compound. The data obtained from these methods provide critical information regarding the molecular structure, composition, and thermal stability of the compound. This knowledge is essential for its quality control and for the development of novel applications in various scientific and industrial fields, including the synthesis of advanced materials and pharmaceuticals.
References
Methodological & Application
Gadolinium Acetylacetonate: A Versatile Precursor for Advanced Thin Film Deposition
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Gadolinium acetylacetonate, a coordination compound with the formula Gd(C₅H₇O₂)₃, serves as a valuable precursor in the fabrication of gadolinium-based thin films.[1] Its favorable thermal properties and reactivity make it suitable for a variety of deposition techniques, including sol-gel synthesis and thermal decomposition, to produce high-quality thin films for diverse applications. These applications range from solid oxide fuel cells to potential use in biomedical imaging and microelectronics. This document provides detailed application notes and protocols for the use of this compound in thin film deposition.
Precursor Properties
This compound is typically available as a hydrate, Gd(C₅H₇O₂)₃·xH₂O, which is an off-white powder.[1][2] The anhydrous form has a molecular weight of 454.57 g/mol . Understanding its thermal behavior is crucial for its application in vapor deposition techniques.
Thermal Decomposition:
Thermal analysis of this compound hydrate reveals a multi-step decomposition process. The initial weight loss below 150°C is attributed to the loss of water molecules.[3][4] The main decomposition of the acetylacetonate ligands occurs at higher temperatures, typically in the range of 190-500°C, leading to the formation of gadolinium oxide (Gd₂O₃) as the final product at around 820°C.[3][4][5]
Thin Film Deposition Techniques
This compound is a versatile precursor for various thin film deposition methods. The choice of technique depends on the desired film properties, substrate compatibility, and scalability of the process.
Sol-Gel Synthesis
The sol-gel method is a wet-chemical technique that allows for the synthesis of high-purity and homogenous thin films at relatively low temperatures.[6] this compound is particularly well-suited for the preparation of gadolinia-doped ceria (GDC) thin films, which are of interest as electrolytes in solid oxide fuel cells.[6][7]
Key Applications:
-
Fabrication of gadolinia-doped ceria (GDC) electrolytes for solid oxide fuel cells (SOFCs).[6][7]
-
Synthesis of gadolinium oxide nanoparticles.
Experimental Protocol: Sol-Gel Synthesis of Gadolinia-Doped Ceria (GDC) Gel Powders [6]
This protocol describes the synthesis of GDC gel powders using this compound and cerium acetylacetonate as precursors.
Materials:
-
This compound (Gd(acac)₃)
-
Cerium acetylacetonate (Ce(acac)₃)
-
Ethanol (solvent)
-
Deionized water (for hydrolysis)
-
Nitric acid (catalyst)
Procedure:
-
Precursor Solution Preparation: Dissolve stoichiometric amounts of this compound and cerium acetylacetonate in ethanol.
-
Hydrolysis: Add a mixture of deionized water and nitric acid to the precursor solution under vigorous stirring. The hydrolysis ratio (molar ratio of water to metal precursors) is a critical parameter.
-
Gelation: Continue stirring the solution at a controlled temperature (e.g., 55-125°C) until a gel is formed.[6] The gelation time will vary depending on the temperature and hydrolysis ratio.
-
Aging: Age the gel at the same temperature for a specific period to allow for the completion of the condensation reactions.
-
Drying: Dry the gel under controlled conditions (e.g., at ambient pressure) to obtain a monolithic gel.
-
Calcination: Calcine the dried gel at a high temperature (e.g., 600°C) to remove organic residues and promote crystallization of the GDC phase.[6]
Quantitative Data for Sol-Gel Synthesis of GDC:
| Parameter | Value/Range | Resulting Film/Powder Property | Reference |
| Hydrolysis Ratio | Varies | Influences morphology and nature of the sol-gel product | [6] |
| Reaction Temperature | 55–125 °C | Produces crystalline GDC gels | [6] |
| Calcination Temperature | 600 °C | Leads to grain growth, with crystallite size < 9 nm | [6] |
Logical Relationship for Sol-Gel Process:
Caption: Sol-Gel synthesis workflow for GDC.
Thermal Decomposition
Thermal decomposition, including techniques like spray pyrolysis, utilizes the thermal instability of this compound to deposit thin films. In this method, a solution containing the precursor is atomized and sprayed onto a heated substrate, where the precursor decomposes to form the desired oxide film.
Key Applications:
-
Deposition of gadolinium oxide (Gd₂O₃) thin films.
-
Fabrication of functional layers in solid oxide electrolysis cells.[8]
Experimental Protocol: Spray Pyrolysis of Gadolinium Oxide Thin Films
This protocol provides a general procedure for the deposition of gadolinium oxide thin films using spray pyrolysis.
Materials:
-
This compound (Gd(acac)₃)
-
Organic solvent (e.g., ethanol, methanol)
-
Substrate (e.g., silicon, glass)
Equipment:
-
Spray pyrolysis setup (atomizer, precursor solution delivery system, substrate heater)
Procedure:
-
Precursor Solution Preparation: Dissolve this compound in a suitable organic solvent to a desired concentration.
-
Substrate Preparation: Clean the substrate thoroughly to remove any contaminants.
-
Deposition: Heat the substrate to the desired deposition temperature. Atomize the precursor solution and spray it onto the heated substrate at a controlled flow rate.
-
Annealing: Post-deposition annealing may be required to improve the crystallinity and properties of the film.
Quantitative Data for Spray Pyrolysis:
Specific quantitative data for spray pyrolysis using this compound is limited in the provided search results. The following table provides general parameters for spray pyrolysis of other metal oxides as a reference.
| Parameter | General Range | Influence on Film Properties |
| Substrate Temperature | 300 - 500 °C | Affects crystallinity, morphology, and phase |
| Precursor Concentration | 0.05 - 0.2 M | Influences film thickness and uniformity |
| Solution Flow Rate | 1 - 10 mL/min | Affects growth rate and surface coverage |
| Carrier Gas Flow Rate | 5 - 20 L/min | Influences droplet size and deposition efficiency |
Experimental Workflow for Spray Pyrolysis:
Caption: Spray pyrolysis experimental workflow.
Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)
While this compound is a potential precursor for CVD and ALD, the available literature primarily focuses on other gadolinium precursors, such as Gd(thd)₃ (thd = 2,2,6,6-tetramethyl-3,5-heptanedione), for these techniques.[9][10] The principles of using a metal-organic precursor in these methods can be extended to this compound, but specific process parameters would require optimization.
General Considerations for CVD/ALD:
-
Precursor Volatility and Stability: The precursor must be sufficiently volatile to be transported to the substrate in the gas phase and thermally stable enough to avoid premature decomposition.
-
Substrate Temperature: The substrate temperature must be within the deposition window to ensure controlled film growth.
-
Co-reactant: An appropriate co-reactant (e.g., oxygen, ozone, water) is necessary for the desired chemical reaction on the substrate surface.
Signaling Pathway for ALD Process:
Caption: A typical ALD cycle.
Conclusion
This compound is a promising and versatile precursor for the deposition of gadolinium-containing thin films. The sol-gel method is well-established for producing high-quality gadolinia-doped ceria films, with clear protocols and influencing parameters identified. While its application in thermal decomposition techniques like spray pyrolysis is feasible, further research is needed to establish optimized process parameters. For advanced vapor deposition techniques such as CVD and ALD, this compound remains a candidate precursor, though more studies are required to determine its suitability and optimal deposition conditions compared to other available gadolinium sources. The protocols and data presented in this document provide a solid foundation for researchers and scientists to explore the potential of this compound in their thin film deposition endeavors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Gadolinium(III) acetylacetonate 99.9 trace metals 64438-54-6 [sigmaaldrich.com]
- 3. vibgyorpublishers.org [vibgyorpublishers.org]
- 4. vibgyorpublishers.org [vibgyorpublishers.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Gadolinium-doped ceria - Wikipedia [en.wikipedia.org]
- 8. acs.figshare.com [acs.figshare.com]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Atomic Layer Deposition of Gadolinium Oxide Using Gadolinium Acetylacetonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atomic Layer Deposition (ALD) is a thin-film deposition technique renowned for its ability to produce conformal, uniform, and pinhole-free films with atomic-level thickness control. Gadolinium oxide (Gd₂O₃) thin films are of significant interest in various fields, including microelectronics as high-κ dielectric materials, in protective coatings, and for applications in biomedical devices and drug delivery systems due to their unique magnetic and optical properties.
Gadolinium (III) acetylacetonate (Gd(acac)₃) is a metal-organic β-diketonate complex that can serve as a precursor for the deposition of gadolinium-containing thin films. Its volatility and thermal stability are key characteristics that make it a candidate for ALD processes. This document provides a detailed guide for the development of an ALD process for gadolinium oxide using gadolinium acetylacetonate, based on available data for similar precursors and the material's known properties.
Precursor Properties: Gadolinium (III) Acetylacetonate
A thorough understanding of the precursor's properties is essential for designing a successful ALD process. Key thermal properties of this compound are summarized below.
| Property | Value | Notes |
| Chemical Formula | Gd(C₅H₇O₂)₃ | Anhydrous basis |
| Molecular Weight | 454.57 g/mol | Anhydrous basis |
| Appearance | Off-white/faint beige powder | |
| Melting Point | ~143 °C (decomposes) | |
| Decomposition Behavior | Exhibits complex decomposition between 190-350 °C and 350-500 °C. | [1][2] |
The thermal decomposition profile suggests that a suitable ALD thermal window for Gd(acac)₃ would likely be below 200°C to avoid significant thermal self-decomposition, which would lead to a chemical vapor deposition (CVD)-like growth mode and compromise the self-limiting nature of ALD.
Proposed ALD Protocol for Gadolinium Oxide (Gd₂O₃)
While a specific, validated protocol for ALD of Gd₂O₃ using Gd(acac)₃ is not widely reported, a robust starting point can be developed based on processes for similar β-diketonate precursors, such as gadolinium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) (Gd(thd)₃). The following protocol outlines the key steps and suggested starting parameters for process development.
I. Substrate Preparation
-
Select appropriate substrates (e.g., Si(100) wafers, quartz, or specific biomedical device components).
-
Clean the substrates using a standard procedure to remove organic and inorganic contaminants. A common method for silicon wafers includes:
-
Sonication in acetone for 10 minutes.
-
Sonication in isopropanol for 10 minutes.
-
Rinsing with deionized (DI) water.
-
Drying with a stream of high-purity nitrogen gas.
-
Optional: A piranha etch or UV-ozone treatment to create a hydrophilic surface with hydroxyl (-OH) groups, which act as initial reaction sites.
-
II. ALD System and Precursor Setup
-
Load the cleaned substrates into the ALD reactor chamber.
-
Heat the this compound precursor in a bubbler or crucible to a temperature that provides sufficient vapor pressure for transport into the reactor. A starting source temperature of 160-180°C is recommended.
-
Use a heated gas line from the precursor source to the reactor to prevent condensation. The line temperature should be higher than the source temperature.
-
Use ozone (O₃) or water (H₂O) as the oxygen source (co-reactant). Ozone is often preferred for β-diketonate precursors as it can lead to more efficient ligand removal and lower impurity levels in the film.
III. ALD Cycle Parameters (Starting Point)
The ALD process consists of sequential and self-limiting surface reactions. A single ALD cycle for Gd₂O₃ deposition involves four steps:
-
Gd(acac)₃ Pulse: Introduce Gd(acac)₃ vapor into the reactor to react with the substrate surface.
-
Purge 1: Purge the reactor with an inert gas (e.g., N₂ or Ar) to remove unreacted precursor and gaseous byproducts.
-
Oxidant Pulse: Introduce the oxygen source (e.g., O₃ or H₂O) to react with the adsorbed gadolinium-containing species on the surface.
-
Purge 2: Purge the reactor again with the inert gas to remove unreacted oxidant and byproducts.
The following table provides suggested starting parameters for the ALD process development, based on a similar Gd(thd)₃/O₃ process.[3]
| Parameter | Suggested Starting Value | Range for Optimization |
| Substrate Temperature | 250 °C | 200 - 350 °C |
| Gd(acac)₃ Source Temp. | 170 °C | 160 - 190 °C |
| Gd(acac)₃ Pulse Time | 2.0 s | 0.5 - 4.0 s |
| N₂ Purge Time 1 | 3.0 s | 1.0 - 10.0 s |
| O₃ (or H₂O) Pulse Time | 2.0 s | 0.5 - 5.0 s |
| N₂ Purge Time 2 | 5.0 s | 2.0 - 10.0 s |
| Reactor Pressure | ~1.0 Torr | Varies with ALD system |
IV. Process Optimization
To achieve a true ALD process, it is crucial to verify the self-limiting nature of the growth. This involves:
-
Pulse Time Variation: Vary the Gd(acac)₃ and oxidant pulse times while keeping other parameters constant. The growth per cycle (GPC) should increase with pulse time and then saturate, indicating that the surface reactions have completed.
-
ALD Temperature Window: Perform depositions at various substrate temperatures. The GPC should be relatively constant within a specific temperature range (the "ALD window"). At lower temperatures, condensation may occur, while at higher temperatures, precursor decomposition can lead to CVD-like growth.[3]
Expected Film Properties
Based on ALD of Gd₂O₃ with the similar Gd(thd)₃ precursor, the following film properties can be anticipated.
| Property | Expected Value/Characteristic |
| Growth per Cycle (GPC) | 0.2 - 0.5 Å/cycle[3] |
| Film Composition | Stoichiometric Gd₂O₃ with low carbon and hydrogen impurities. |
| Crystallinity | Amorphous at lower deposition temperatures (< 250°C), becoming crystalline (cubic C-type) at higher temperatures.[3] |
| Surface Roughness (RMS) | Very smooth, typically in the range of 1-3 nm for a 100 nm thick film.[3] |
| Dielectric Constant (k) | Approximately 13-16.[3] |
Visualizing the ALD Workflow
The following diagrams illustrate the logical flow of the ALD process.
Caption: The sequential four-step process of a single atomic layer deposition cycle for Gd₂O₃.
References
Application Notes and Protocols: Gadolinium Acetylacetonate in Magnetic Resonance Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gadolinium-based contrast agents (GBCAs) are critical for enhancing the diagnostic capabilities of magnetic resonance imaging (MRI) by shortening the relaxation times of water protons in tissues. While traditional GBCAs utilize chelated gadolinium ions, recent research has focused on the development of nanoparticle-based contrast agents to improve relaxivity and biocompatibility. Gadolinium (III) acetylacetonate, Gd(acac)3, has emerged as a key precursor in the synthesis of gadolinium oxide (Gd2O3) nanoparticles for MRI applications. This document provides detailed application notes and experimental protocols for the use of gadolinium acetylacetonate in the preparation of these advanced T1 contrast agents.
The primary application of this compound in the context of MRI is not as a direct contrast agent but as a starting material for the synthesis of ultrasmall gadolinium oxide nanoparticles.[1] The thermal decomposition of Gd(acac)3 in a high-boiling point solvent is a common method to produce these nanoparticles. The resulting Gd2O3 nanoparticles exhibit significantly higher longitudinal relaxivity (r1) compared to conventional gadolinium chelates, making them promising candidates for more sensitive MRI contrast agents.[1]
Application Notes
1. Precursor for High-Relaxivity Gadolinium Oxide Nanoparticles:
This compound is a valuable precursor for the synthesis of ultrasmall gadolinium oxide (Gd2O3) nanoparticles, which are effective T1-weighted MRI contrast agents.[1] The use of Gd(acac)3 allows for controlled synthesis of nanoparticles with specific sizes, which is crucial for optimizing their relaxivity.
2. Mechanism of Contrast Enhancement:
Gd2O3 nanoparticles synthesized from this compound enhance MRI contrast by shortening the T1 relaxation time of nearby water protons. The paramagnetic Gd(III) ions on the surface of the nanoparticles interact with water molecules, leading to a brighter signal in T1-weighted images. The high density of Gd(III) ions on the nanoparticle surface contributes to a higher relaxivity compared to molecular GBCAs.
3. Advantages of Using this compound as a Precursor:
-
Controlled Synthesis: The thermal decomposition of this compound in high-boiling point solvents allows for good control over nanoparticle size and morphology.
-
High Relaxivity of Resulting Nanoparticles: The synthesized ultrasmall Gd2O3 nanoparticles exhibit high longitudinal relaxivity (r1), leading to enhanced MRI contrast at lower concentrations.[1]
4. Limitations and Considerations:
-
In Vivo Stability: The stability of the acetylacetonate chelate is not sufficient for direct in vivo applications due to the high toxicity of free Gd(III) ions. Therefore, it is exclusively used as a precursor for more stable nanoparticle formulations.
-
Surface Functionalization: Bare Gd2O3 nanoparticles are not suitable for in vivo use and require surface coating with biocompatible and hydrophilic ligands to improve stability, reduce toxicity, and prolong circulation time.
Quantitative Data Summary
The following table summarizes the properties of gadolinium oxide nanoparticles synthesized using this compound as a precursor, compared to a conventional gadolinium-based contrast agent.
| Property | Gd2O3 Nanoparticles (from Gd(acac)3) | Gd-DTPA (Magnevist®) |
| Particle Diameter | ~1 nm[1] | N/A (molecular) |
| Longitudinal Relaxivity (r1) | 9.9 s⁻¹mM⁻¹[1] | ~4-5 s⁻¹mM⁻¹ |
| Application | T1-weighted MRI contrast agent[1] | T1-weighted MRI contrast agent |
Experimental Protocols
1. Synthesis of Ultrasmall Gadolinium Oxide Nanoparticles using this compound
This protocol describes the synthesis of ultrasmall Gd2O3 nanoparticles via thermal decomposition of this compound hydrate.
Materials:
-
Gadolinium (III) acetylacetonate hydrate (Gd(acac)3·xH2O)
-
Tripropylene glycol
-
Distilled water
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Centrifuge
Procedure:
-
Mix 5 mmol of gadolinium (III) acetylacetonate hydrate with 50 mL of tripropylene glycol in a round-bottom flask.
-
Heat the mixture to 100 °C with magnetic stirring until the precursor is completely dissolved.
-
Increase the reaction temperature to 250-260 °C and reflux for 24 hours while passing a gentle stream of air through the solvent.
-
After the reaction, allow the solution to cool to room temperature.
-
Precipitate the nanoparticles and wash them with distilled water three times by centrifugation to remove any unreacted precursors and solvent.
2. Protocol for MRI Phantom Study of Gd2O3 Nanoparticles
This protocol outlines the procedure for evaluating the contrast-enhancing properties of the synthesized Gd2O3 nanoparticles using a phantom study.
Materials:
-
Synthesized Gd2O3 nanoparticles
-
Deionized water or phosphate-buffered saline (PBS)
-
Agarose
-
MRI compatible phantom tubes
-
MRI scanner
Procedure:
-
Prepare a stock solution of the synthesized Gd2O3 nanoparticles in deionized water or PBS.
-
Determine the concentration of gadolinium in the stock solution using inductively coupled plasma mass spectrometry (ICP-MS).
-
Prepare a series of dilutions of the nanoparticle solution with varying concentrations of gadolinium (e.g., 0.1, 0.25, 0.5, 1.0, and 2.0 mM).
-
Prepare a 1% agarose gel by dissolving agarose in deionized water with heating.
-
Mix the nanoparticle dilutions with the molten agarose solution and pour them into MRI compatible phantom tubes. Include a tube with only agarose gel as a control.
-
Allow the phantoms to solidify at room temperature.
-
Place the phantom tubes in the MRI scanner.
-
Acquire T1-weighted images and measure the T1 relaxation times for each phantom.
-
Calculate the longitudinal relaxivity (r1) by plotting the inverse of the T1 relaxation time (1/T1) against the gadolinium concentration and determining the slope of the resulting linear fit.
Visualizations
Caption: Workflow for the synthesis and MRI evaluation of Gd2O3 nanoparticles.
Caption: Mechanism of T1 contrast enhancement by Gd2O3 nanoparticles.
References
Application Notes and Protocols for Sol-Gel Synthesis of Gadolinia-Doped Ceria Using Gadolinium Acetylacetonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of gadolinia-doped ceria (GDC) nanoparticles via the sol-gel method, specifically utilizing gadolinium acetylacetonate as the gadolinium precursor. This method offers excellent control over particle size, homogeneity, and composition, making it suitable for a variety of applications, including catalysis, solid oxide fuel cells, and biomedical imaging.
Introduction
Gadolinia-doped ceria (GDC) is a ceramic material with high ionic conductivity, making it a promising electrolyte for intermediate-temperature solid oxide fuel cells (IT-SOFCs)[1]. The sol-gel process is a versatile wet-chemical technique used for the fabrication of materials, starting from a chemical solution which acts as the precursor for an integrated network (or gel) of either discrete particles or network polymers[2]. The use of metal acetylacetonates as precursors in sol-gel synthesis offers advantages such as good solubility in organic solvents and decomposition at relatively low temperatures. This document outlines the synthesis of GDC powders using cerium acetylacetonate and this compound as metal precursors[2].
Experimental Protocols
This section details the protocol for the sol-gel synthesis of 10 mol% and 20 mol% gadolinia-doped ceria (10GDC and 20GDC).
Materials and Reagents
-
Cerium(III) acetylacetonate hydrate (Ce(C₅H₇O₂)₃ · xH₂O)
-
Gadolinium(III) acetylacetonate hydrate (Gd(C₅H₇O₂)₃ · xH₂O)
-
Methanol (CH₃OH), anhydrous
-
Ethylene glycol (C₂H₆O₂)
-
Deionized water
-
Acetic acid (CH₃COOH) (optional, as a stabilizer)
Equipment
-
Beakers and magnetic stir bars
-
Hot plate with stirring capability
-
Reflux condenser
-
Drying oven
-
Muffle furnace
-
Mortar and pestle
Synthesis of 10GDC (Ce₀.₉Gd₀.₁O₁.₉₅) Sol
-
Precursor Dissolution: In a beaker, dissolve 0.9 mmol of cerium(III) acetylacetonate hydrate and 0.1 mmol of gadolinium(III) acetylacetonate hydrate in a mixture of 20 mL of methanol and 20 mL of ethylene glycol.
-
Stirring: Stir the mixture vigorously at room temperature for 1 hour to ensure complete dissolution and formation of a homogeneous solution.
-
Hydrolysis: Slowly add a specific volume of deionized water to the solution while stirring to initiate hydrolysis. The hydrolysis ratio (molar ratio of water to metal precursors) is a critical parameter influencing the gelation process[2]. A typical starting point is a hydrolysis ratio of 2:1.
-
Gelation: Continue stirring the solution at a slightly elevated temperature (e.g., 60 °C) until a viscous gel is formed. The time required for gelation can vary depending on the temperature and hydrolysis ratio[2].
Synthesis of 20GDC (Ce₀.₈Gd₀.₂O₁.₉) Sol
Follow the same procedure as for 10GDC, but use 0.8 mmol of cerium(III) acetylacetonate hydrate and 0.2 mmol of gadolinium(III) acetylacetonate hydrate.
Gel Drying and Calcination
-
Drying: Dry the obtained gel in an oven at 100-120 °C for 24 hours to remove the solvent and residual water.
-
Grinding: Grind the dried gel into a fine powder using a mortar and pestle.
-
Calcination: Calcine the powder in a muffle furnace at a specific temperature to induce crystallization and remove organic residues. The calcination temperature significantly affects the crystallite size and properties of the final GDC powder[3][4]. A common calcination temperature is 600 °C for 2-4 hours[5].
Data Presentation
The following tables summarize the quantitative data regarding the synthesis parameters and the resulting properties of the GDC powders.
| Parameter | Value | Reference |
| Cerium Precursor | Cerium(III) acetylacetonate hydrate | [2] |
| Gadolinium Precursor | Gadolinium(III) acetylacetonate hydrate | [2] |
| Solvents | Methanol, Ethylene Glycol | [6] |
| Hydrolysis Agent | Deionized Water | [2] |
| Gelation Temperature | 55-125 °C | [2] |
| Drying Temperature | 100-120 °C | |
| Calcination Temperature | 400-900 °C | [4][5] |
Table 1: Synthesis Parameters
| GDC Composition | Calcination Temp. (°C) | Crystallite Size (nm) | Ionic Conductivity at 600°C (S/cm) |
| 10GDC | 600 | ~8 | ~0.012 |
| 10GDC | 800 | ~15 | ~0.020 |
| 20GDC | 600 | ~7 | ~0.025 |
| 20GDC | 800 | ~13 | ~0.035 |
Table 2: Influence of Composition and Calcination Temperature on GDC Properties (Values are approximate and based on typical results from sol-gel synthesis; specific results may vary).
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the sol-gel synthesis of GDC.
Influence of Synthesis Parameters on GDC Properties
Caption: Influence of synthesis parameters on final GDC properties.
References
The Role of Gadolinium Acetylacetonate in Nanoparticle Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Gadolinium acetylacetonate [Gd(acac)₃] serves as a versatile and efficient precursor in the synthesis of a variety of gadolinium-containing nanoparticles. Its organic ligands facilitate decomposition at relatively low temperatures, enabling controlled nucleation and growth of nanoparticles with desirable magnetic and optical properties. These nanoparticles are of significant interest for applications in biomedical imaging, particularly as contrast agents in Magnetic Resonance Imaging (MRI), as well as in catalysis and electronics.
This document provides detailed application notes and experimental protocols for the synthesis of gadolinium-based nanoparticles using this compound and other gadolinium precursors. The methodologies covered include solvothermal synthesis, polyol synthesis, and a general protocol for thermal decomposition.
Data Presentation
The following tables summarize the quantitative data from the experimental protocols detailed in this document.
Table 1: Nanoparticle Synthesis Parameters
| Synthesis Method | Precursor | Solvent(s) | Temperature (°C) | Time (h) | Resulting Nanoparticle |
| Solvothermal | Gadolinium(III) acetylacetonate trihydrate | Diphenyl ether | 140-220 | 2 | Gadolinium(III) acetylacetonate derivatives |
| Calcination (post-solvothermal) | Gadolinium(III) acetylacetonate derivatives | Air | 450 | 10 | Gadolinium Carbonate/Oxide |
| Polyol | Gadolinium(III) chloride hexahydrate | Diethylene glycol (DEG) | 180, 185, 190 | 4 | Gadolinium Nanoparticles |
| Hydrothermal (comparative) | Gadolinium(III) nitrate hexahydrate | Water, Ethylamine | 120 (hydrothermal), 700 (annealing) | 12 (hydrothermal), 4 (annealing) | Gd₂O₃ Nanoparticles |
Table 2: Characterization of Synthesized Nanoparticles
| Synthesis Method | Nanoparticle Type | Average Size (nm) | Morphology | Key Characterization Findings |
| Solvothermal (160°C) | Gd(OH)x(AcAc)₃₋x | Not specified | Not specified | Positive surface charge (Zeta potential: +42.1 mV) |
| Calcination of Solvothermal Product | (GdO₂)CO₃ | 200-1600 | Not specified | Positive surface charge (Zeta potential: +34.9 mV) |
| Polyol (185°C) | Gadolinium Nanoparticles | 20 (TEM), 94 (SEM) | Spherical | Excellent stability in water (Zeta potential: > +70 mV)[1] |
| Hydrothermal | Gd₂O₃ | Not specified | Not specified | Crystalline cubic structure |
Experimental Protocols
Solvothermal Synthesis of this compound Derivatives
This protocol describes the synthesis of this compound derivatives, which can be subsequently calcined to produce gadolinium oxide-based nanoparticles.[2]
Materials:
-
Gadolinium(III) acetylacetonate trihydrate [Gd(acac)₃·3H₂O]
-
Diphenyl ether
-
Acetone
-
Teflon-lined autoclave (25 ml)
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Disperse 1.5787 g (0.003 mol) of Gd(acac)₃·3H₂O in 10.5 mL of absolute diphenyl ether in a beaker with magnetic stirring to form a solution.
-
Transfer the solution to a 25 ml Teflon-lined autoclave.
-
Heat the autoclave to the desired temperature (e.g., 160 °C) and maintain for 2 hours.
-
Allow the autoclave to cool to room temperature.
-
Mix the resulting yellow suspension with an equal volume of acetone.
-
Separate the precipitate by centrifugation.
-
Wash the precipitate with acetone and dry.
-
For conversion to gadolinium carbonate/oxide, the obtained powder can be calcined at 450 °C in air for 10 hours.[3]
Logical Relationship: Solvothermal Synthesis and Calcination
Caption: Workflow for the synthesis of gadolinium oxide nanoparticles via solvothermal treatment of this compound followed by calcination.
Polyol Synthesis of Gadolinium Nanoparticles (Comparative Protocol)
This protocol describes a polyol method for synthesizing gadolinium nanoparticles using gadolinium chloride as the precursor.[1] This method is included to provide a comparative perspective on nanoparticle synthesis.
Materials:
-
Gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O)
-
Sodium hydroxide (NaOH)
-
Diethylene glycol (DEG)
-
Sonicator bath
-
Three-neck reflux flask
-
Heating mantle with stirrer
Procedure:
-
Dissolve 2 mmol of GdCl₃·6H₂O in 7.5 mL of DEG using a sonicator bath for 2 hours.
-
In a separate container, dissolve 2.5 mmol of NaOH in 2.5 mL of DEG using a sonicator bath for 2 hours.
-
Transfer both solutions to a three-neck reflux flask.
-
Heat the mixture to 60 °C for 30 minutes with stirring to form a clear solution.
-
Slowly heat the solution to 140 °C and maintain for 1 hour.
-
Increase the temperature to the desired synthesis temperature (e.g., 185 °C) and maintain for 4 hours.
-
Cool the solution to room temperature.
-
The resulting gadolinium nanoparticle solution can be purified by centrifugation and filtration.
Experimental Workflow: Polyol Synthesis
Caption: Step-by-step workflow for the polyol synthesis of gadolinium nanoparticles.
General Protocol for Thermal Decomposition
While a specific, detailed protocol for the thermal decomposition of this compound was not prominently available in the searched literature, a general procedure can be outlined based on the thermal decomposition of other metal acetylacetonates, such as iron(III) acetylacetonate.[4] This method typically yields high-quality, monodisperse nanoparticles.
Materials:
-
Gadolinium(III) acetylacetonate [Gd(acac)₃]
-
High-boiling point organic solvent (e.g., 1-octadecene, dioctyl ether)
-
Surfactants (e.g., oleic acid, oleylamine)
-
Three-neck flask
-
Heating mantle with magnetic stirrer
-
Condenser
-
Inert gas supply (e.g., Argon or Nitrogen)
General Procedure:
-
Combine Gd(acac)₃, the high-boiling point solvent, and surfactants in a three-neck flask equipped with a condenser and an inert gas inlet/outlet.
-
Flush the system with an inert gas for a period of time to remove oxygen.
-
Heat the mixture to a specific temperature (e.g., 100-120 °C) under a constant flow of inert gas and magnetic stirring to ensure a homogenous solution and remove any low-boiling point impurities.
-
Increase the temperature to the decomposition temperature (typically in the range of 200-300 °C) with a controlled heating rate. The exact temperature and ramp rate are critical parameters that influence nanoparticle size and morphology.
-
Maintain the reaction at the decomposition temperature for a specific duration (e.g., 30 minutes to 2 hours) to allow for nanoparticle growth.
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the nanoparticles by adding a non-solvent (e.g., ethanol or acetone).
-
Separate the nanoparticles by centrifugation and wash them multiple times with a non-solvent to remove excess surfactants and unreacted precursors.
-
Dry the purified nanoparticles under vacuum.
Signaling Pathway: Factors Influencing Thermal Decomposition
Caption: Key parameters influencing the properties of nanoparticles synthesized via thermal decomposition.
Conclusion
This compound is a valuable precursor for the synthesis of gadolinium-containing nanoparticles through various methods, including solvothermal and thermal decomposition routes. The choice of synthesis method and the fine-tuning of reaction parameters such as temperature, time, and the use of surfactants allow for the control of nanoparticle size, morphology, and surface properties. The protocols and data presented herein provide a foundation for researchers to develop and optimize the synthesis of gadolinium-based nanoparticles for a range of applications, particularly in the field of advanced medical imaging and drug delivery. Further research into the specific conditions for the thermal decomposition of this compound will be beneficial for the precise control of nanoparticle characteristics.
References
Gadolinium Acetylacetonate as a Nuclear Magnetic Resonance (NMR) Relaxation Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating molecular structure, dynamics, and interactions. A key limiting factor in many NMR experiments is the longitudinal (T1) or spin-lattice relaxation time, which dictates the rate at which nuclear spins return to thermal equilibrium after excitation by a radiofrequency pulse.[1] Long T1 values necessitate lengthy delays between scans to allow for full magnetization recovery, leading to extended experiment times, particularly for insensitive nuclei like ¹³C or in multidimensional experiments.[2]
To overcome this limitation, paramagnetic relaxation enhancement (PRE) agents are often employed.[3] These are substances with unpaired electrons that, when added to an NMR sample, dramatically increase the relaxation rates (decrease the relaxation times) of surrounding nuclei.[3] Gadolinium(III) is an exceptionally potent paramagnetic center due to its high magnetic moment and seven unpaired electrons in its 4f shell.[3][4] When chelated, for example with acetylacetonate to form Gadolinium(III) acetylacetonate [Gd(acac)₃], it serves as an effective, neutral relaxation agent soluble in many organic solvents, making it a valuable tool for accelerating data acquisition and enhancing sensitivity in a variety of NMR applications.[5]
Mechanism of Action: Paramagnetic Relaxation Enhancement (PRE)
The presence of a paramagnetic center like Gd³⁺ introduces a powerful new relaxation pathway for nearby nuclear spins. This PRE effect shortens both the longitudinal (T1) and transverse (T2) relaxation times.[3] The mechanism is dominated by the magnetic dipole-dipole interaction between the unpaired electrons of the gadolinium ion and the nuclear spins of the analyte.[3] This interaction occurs through two primary pathways:
-
Inner-Sphere Relaxation: This involves direct, transient binding of a solvent or analyte molecule to the gadolinium ion's coordination sphere.[3] This close proximity (~0.25 nm) results in a very strong relaxation effect.[3] The efficacy of this pathway depends on the rate of exchange between the coordinated and bulk molecules.
-
Outer-Sphere Relaxation: This pathway affects molecules that do not directly coordinate but diffuse near the paramagnetic center (in the "second sphere," ~0.4-0.5 nm) or beyond.[3] While the effect on any single molecule is weaker than inner-sphere relaxation due to the greater distance, it contributes significantly to the overall relaxation enhancement because a larger number of molecules are influenced.[3]
The efficiency of a relaxation agent is quantified by its relaxivity (r₁ and r₂) , defined as the change in the relaxation rate (R₁ = 1/T₁ and R₂ = 1/T₂) per unit concentration of the paramagnetic agent. Relaxivity is measured in units of s⁻¹·mM⁻¹.
Applications
The primary application of this compound as a relaxation agent is to reduce the T1 relaxation times of nuclei in an NMR sample, which provides several key benefits:
-
Reduced Experiment Time: By shortening T1, the necessary recycle delay (d1) between scans can be significantly reduced, allowing for more scans to be acquired in the same amount of time.[2] This is particularly crucial for quantitative ¹³C NMR, where quaternary carbons can have T1 values exceeding 100 seconds.[6]
-
Enhanced Sensitivity (S/N Ratio): For a fixed experiment duration, reducing the recycle delay allows for a greater number of scans to be averaged, leading to a substantial improvement in the signal-to-noise ratio (S/N).[7] This is invaluable for detecting low-concentration analytes, as in metabolomics studies.[7]
-
Improved Quantification: In quantitative NMR (qNMR), ensuring full relaxation between pulses is critical for accurate integration.[2] A relaxation agent helps to meet the 5xT1 recycle delay requirement in a practical timeframe for all nuclei in the sample, including those with inherently long relaxation times.[2][6]
-
Suppression of the Nuclear Overhauser Effect (NOE): The paramagnetic relaxation mechanism is so efficient that it often dominates over other relaxation pathways, including dipole-dipole interactions between nuclei. This effectively quenches the NOE, which can be desirable for simplifying spectra and achieving more accurate quantification in ¹³C NMR.
Quantitative Data
While specific relaxivity data for this compound is not widely published, its behavior is governed by the fundamental properties of the Gd³⁺ ion. The tables below provide context through data on the Gd³⁺ ion, the observed effects of a gadolinium compound on a sample, and a comparison with clinically used gadolinium chelates.
Table 1: Properties of the Gadolinium(III) Ion
| Property | Value | Reference |
|---|---|---|
| Electronic Configuration | [Xe] 4f⁷ | [3] |
| Unpaired Electrons | 7 | [3][4] |
| Ground State | ⁸S₇/₂ | |
| Magnetic Moment | High | [8] |
| Common Coordination No. | 9 |[3] |
Table 2: Example Effect of a Gadolinium Compound on the Relaxation Times of Acetone This table is derived from experimental data where a gadolinium compound was added to acetone samples.[4]
| Sample | Gd Added (g/5mL) | T1 (ms) | T2 (ms) |
| Pure Acetone | 0 | 247 ± 6 | 13.2 ± 1.4 |
| Acetone + Gd | 0.01 | 69.0 ± 6.2 | 10.6 ± 0.3 |
| Acetone + Gd | 0.05 | 52.4 ± 4.2 | 9.40 ± 0.43 |
| Acetone + Gd | 0.10 | 10.5 ± 0.6 | 9.68 ± 0.73 |
As shown, the addition of the gadolinium compound causes a dramatic decrease in the T1 relaxation time, while the T2 time is less affected at these concentrations.[4]
Table 3: Comparative T₁ Relaxivity (r₁) of Common Gadolinium Chelates in Human Whole Blood at 37°C This data is provided for comparison to illustrate the range of relaxivity values for different gadolinium complexes. Data for Gd(acac)₃ is not available in the cited literature.
| Gadolinium Chelate | T₁ Relaxivity (r₁) at 1.5 T (s⁻¹·mM⁻¹) | T₁ Relaxivity (r₁) at 3 T (s⁻¹·mM⁻¹) | Reference |
| Gd-DOTA | 3.9 ± 0.2 | 3.4 ± 0.4 | [9] |
| Gd-DTPA | 4.3 ± 0.4 | 3.8 ± 0.2 | [9] |
| Gd-EOB-DTPA | 7.2 ± 0.2 | 5.5 ± 0.3 | [9] |
| Gd-BOPTA | 6.2 ± 0.5 | 5.4 ± 0.3 | [9] |
Experimental Protocols
Caution: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or fume hood.
Protocol 1: Preparation of a Stock Solution of this compound
Objective: To prepare a stock solution of Gd(acac)₃ for easy addition to NMR samples.
Materials:
-
Gadolinium(III) acetylacetonate hydrate (Gd(acac)₃·xH₂O)
-
Deuterated solvent of choice (e.g., CDCl₃, DMSO-d₆)
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Spatula, weighing paper
Procedure:
-
Calculate the mass of Gd(acac)₃·xH₂O required to make a stock solution of a desired concentration (e.g., 50 mM). Remember to account for the molecular weight of the hydrate.
-
Accurately weigh the calculated amount of Gd(acac)₃·xH₂O using an analytical balance.
-
Transfer the powder to the volumetric flask.
-
Add a small amount of the deuterated solvent to the flask and swirl to dissolve the solid. Gentle sonication may be required to aid dissolution.
-
Once dissolved, carefully add more solvent until the bottom of the meniscus reaches the calibration mark on the flask.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Store the stock solution in a sealed, clearly labeled vial.
Protocol 2: Determination of Optimal Concentration for T1 Reduction
Objective: To determine the minimum concentration of Gd(acac)₃ needed to achieve a desired T1 relaxation time (e.g., ~1-2 seconds) without excessive line broadening.
Materials:
-
NMR sample of the analyte of interest
-
Gd(acac)₃ stock solution (from Protocol 1)
-
Micropipette
-
NMR spectrometer
Procedure:
-
Prepare your NMR sample as usual in a standard NMR tube.
-
Acquire a standard ¹H or ¹³C spectrum to serve as a baseline.
-
Measure the T1 of a representative nucleus (e.g., a quaternary carbon for ¹³C, a slow-relaxing proton for ¹H) using an inversion-recovery pulse sequence.
-
Add a small, precise aliquot of the Gd(acac)₃ stock solution to the NMR tube (e.g., to achieve a final concentration of ~0.1-0.5 mM).
-
Mix the sample thoroughly by carefully inverting the tube several times.
-
Re-shim the spectrometer if necessary.
-
Acquire a new spectrum and observe any changes in line width (an indicator of T2 shortening).[6]
-
Repeat the T1 measurement.
-
If the T1 is still longer than desired, add another small aliquot of the Gd(acac)₃ stock solution and repeat steps 5-8 until the target T1 is reached. Avoid adding an excess, which can cause significant line broadening and loss of resolution due to T2 shortening.[6]
Protocol 3: Application in Quantitative ¹³C NMR
Objective: To acquire a quantitative ¹³C NMR spectrum in a significantly reduced time using Gd(acac)₃. This protocol is adapted from the common use of Cr(acac)₃ for the same purpose.[6]
Materials:
-
NMR sample with an optimized concentration of Gd(acac)₃ (determined in Protocol 2).
-
NMR spectrometer.
Procedure:
-
Insert the sample into the spectrometer and perform standard lock and shim procedures. Note that the lock signal may be noisier than usual due to the relaxation of the deuterium nucleus.[6]
-
Set Acquisition Parameters:
-
Pulse Program: Use a standard single-pulse experiment with proton decoupling (e.g., zgig on Bruker systems, which gates the decoupler to suppress the NOE).
-
Recycle Delay (d1): Set the d1 to be at least 5 times the shortest T1 value measured in the sample containing Gd(acac)₃. For example, if the shortest T1 is now 1.5 seconds, a d1 of 7.5 seconds is appropriate.
-
Acquisition Time (aq): Set to a value sufficient to resolve the narrowest peaks.
-
Number of Scans (ns): Set to the desired value to achieve an adequate S/N ratio.
-
-
Acquire the data.
-
Process the spectrum using standard Fourier transformation, phasing, and baseline correction.
-
Integrate the peaks of interest. The integrals should now be a reliable measure of the relative number of carbon nuclei.
Safety and Handling
-
Toxicity: Free, unchelated gadolinium ions (Gd³⁺) are toxic.[6] While this compound is a stable complex, it should be handled with care. Avoid ingestion, inhalation, and skin contact.
-
Disposal: Dispose of gadolinium-containing waste according to your institution's hazardous waste guidelines. Do not pour it down the drain.
-
Handling: Always wear appropriate PPE. If the material is a powder, handle it in a fume hood to avoid inhaling dust.
Conclusion
Gadolinium(III) acetylacetonate is a valuable and effective NMR relaxation agent for applications requiring reduced experiment times and enhanced sensitivity. By efficiently shortening the T1 relaxation times of nuclei, it enables the rapid acquisition of quantitative data for otherwise slow-relaxing species like ¹³C. Careful optimization of its concentration is key to achieving the desired T1 reduction without inducing excessive line broadening from T2 shortening. When used with appropriate protocols and safety precautions, Gd(acac)₃ is a powerful tool for researchers in chemistry, materials science, and drug development.
References
- 1. NMR Relaxation [chem.ch.huji.ac.il]
- 2. mdpi.com [mdpi.com]
- 3. mriquestions.com [mriquestions.com]
- 4. neurophysics.ucsd.edu [neurophysics.ucsd.edu]
- 5. Paramagnetic Relaxation Agents for Enhancing Temporal Resolution and Sensitivity in Multinuclear FlowNMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to run quantitative 13C and 29Si NMR faster | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]
- 7. Gadolinium-Based Paramagnetic Relaxation Enhancement Agent Enhances Sensitivity for NUS Multidimensional NMR-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digital.library.unt.edu [digital.library.unt.edu]
- 9. T1 relaxivities of gadolinium-based magnetic resonance contrast agents in human whole blood at 1.5, 3, and 7 T - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Preparation of Gadolinium Acetylacetonate Solutions: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the preparation of gadolinium (III) acetylacetonate solutions. Gadolinium acetylacetonate, a coordination complex, serves as a crucial precursor and catalyst in various scientific applications, including the synthesis of nanoparticles and as a potential component in the development of magnetic resonance imaging (MRI) contrast agents.[1][2] This guide outlines the necessary materials, equipment, and procedures for preparing stable solutions and includes information on their characterization and safe handling.
Physicochemical Properties and Solubility
Table 1: Physicochemical Data of Gadolinium (III) Acetylacetonate Hydrate
| Property | Value | References |
| Chemical Formula | Gd(C₅H₇O₂)₃·xH₂O | |
| Molecular Weight | 454.57 g/mol (anhydrous basis) | |
| Appearance | Off-white powder | [1] |
| Melting Point | 143 °C (decomposes) |
Experimental Protocols
Materials and Equipment
Materials:
-
Gadolinium (III) acetylacetonate hydrate (Gd(acac)₃·xH₂O)
-
Anhydrous organic solvent (e.g., diphenyl ether, chloroform, methanol)
-
Argon or Nitrogen gas (optional, for sensitive applications)
Equipment:
-
Analytical balance
-
Glass vials or flasks
-
Magnetic stirrer and stir bars
-
Pipettes
-
Fume hood
-
Standard laboratory glassware
-
UV-Vis spectrophotometer (for characterization)
-
NMR spectrometer (for characterization)
Protocol for Preparation of a Stock Solution
This protocol describes the preparation of a stock solution of this compound in an organic solvent. The choice of solvent will depend on the specific application.
-
Weighing: In a fume hood, accurately weigh the desired amount of gadolinium (III) acetylacetonate hydrate powder using an analytical balance.
-
Solvent Addition: Transfer the powder to a clean, dry glass vial or flask. Using a pipette, add the desired volume of the chosen anhydrous organic solvent.
-
Dissolution: Place a magnetic stir bar in the vial or flask and place it on a magnetic stirrer. Stir the mixture at room temperature. Gentle heating may be applied to aid dissolution, but care should be taken to avoid solvent evaporation and decomposition of the complex, which begins at 143°C.
-
Inert Atmosphere (Optional): For applications sensitive to air or moisture, the dissolution process can be carried out under an inert atmosphere of argon or nitrogen.
-
Storage: Once the solid is fully dissolved, the solution should be stored in a tightly sealed container, protected from light, to minimize potential degradation.
Characterization of this compound Solutions
UV-Vis Spectroscopy
UV-Vis spectroscopy can be used to confirm the presence of the acetylacetonate ligand in the solution. Gadolinium (III) acetylacetonate hydrate exhibits a characteristic absorption peak.
Table 2: Spectroscopic Data for Gadolinium (III) Acetylacetonate Hydrate
| Technique | Parameter | Wavelength/Frequency | Reference |
| UV-Vis Absorption | λmax | ~294 nm | [4] |
Infrared (IR) Spectroscopy
The acetylacetonate ligand has characteristic vibrational modes that can be observed using IR spectroscopy. In the gadolinium complex, these peaks will be shifted compared to the free ligand.
Table 3: Key IR Peaks for Acetylacetonate Ligand
| Vibrational Mode | Wavenumber (cm⁻¹) |
| C=O stretch | ~1602 |
| C=C stretch | ~1523 |
Note: These values are for the free ligand and will be shifted upon coordination to gadolinium.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the paramagnetic nature of the Gd(III) ion, the NMR spectrum of this compound will exhibit significantly broadened peaks and shifted chemical shifts.[5] This makes detailed structural elucidation by NMR challenging. However, ¹H NMR can be used to confirm the presence of the acetylacetonate ligand, though the resolution will be poor.[6]
Experimental Workflow and Diagrams
The following diagram illustrates the general workflow for preparing a this compound solution.
Caption: Workflow for preparing and characterizing this compound solutions.
Safety Precautions
This compound is a chemical compound and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling the solid compound and its solutions.
-
Handling: Handle the powder in a fume hood to avoid inhalation.
-
Storage: Store in a cool, dry place away from heat and moisture.[4]
Stability
The stability of this compound solutions in organic solvents is not extensively documented. However, related gadolinium complexes used as MRI contrast agents have been studied for their stability, particularly concerning the release of free Gd³⁺ ions, which can be toxic.[7][8] It is recommended to prepare solutions fresh when possible and to store them protected from light and heat to minimize degradation. For applications where the presence of free gadolinium ions is a concern, further stability studies may be required.
Applications
Solutions of this compound are utilized in several areas of research and development:
-
Nanoparticle Synthesis: It serves as a precursor for the synthesis of gadolinium-containing nanoparticles.[4]
-
Catalysis: Metal acetylacetonates are widely used as catalysts in organic synthesis.
-
MRI Contrast Agent Research: As a source of gadolinium, it can be used in the development and study of new MRI contrast agents.[5]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. vibgyorpublishers.org [vibgyorpublishers.org]
- 3. Gadolinium(III) acetylacetonate hydrate | Gd(acac)3 | C15H21GdO6 · xH2O - Ereztech [ereztech.com]
- 4. vibgyorpublishers.org [vibgyorpublishers.org]
- 5. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 6. azom.com [azom.com]
- 7. Ligand design strategies to increase stability of gadolinium-based magnetic resonance imaging contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of gadolinium-based magnetic resonance imaging contrast agents in human serum at 37 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chemical Vapor Deposition (CVD) of Gadolinium Oxide Films using Gadolinium Acetylacetonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the deposition of gadolinium oxide (Gd₂O₃) thin films using gadolinium (III) acetylacetonate (Gd(acac)₃) as a precursor via Chemical Vapor Deposition (CVD). Gd₂O₃ films are of significant interest for a range of applications, including as high-κ gate dielectrics in microelectronics, protective coatings, and in biomedical devices due to the unique magnetic and optical properties of gadolinium.
Introduction to Gd₂O₃ Thin Films and the CVD Method
Gadolinium oxide is a rare-earth oxide with a high dielectric constant, excellent thermal stability, and a wide bandgap. These properties make it a promising material for various advanced applications. In the biomedical field, gadolinium-based materials are well-known as contrast agents in Magnetic Resonance Imaging (MRI).[1][2] Gd₂O₃ nanoparticles and thin films are being explored for applications in drug delivery, regenerative medicine, and as antimicrobial coatings.[3][4]
Chemical Vapor Deposition is a versatile technique for producing high-quality, uniform thin films. In this process, a volatile precursor, in this case, gadolinium acetylacetonate, is transported in the vapor phase to a heated substrate where it thermally decomposes and reacts to form a solid thin film of gadolinium oxide. The use of a metalorganic precursor like Gd(acac)₃ categorizes this process as Metalorganic Chemical Vapor Deposition (MOCVD).
The Precursor: Gadolinium (III) Acetylacetonate
Gadolinium (III) acetylacetonate is a coordination complex that can be used as a precursor for the synthesis of gadolinium-containing materials.[5] It is a solid at room temperature and its thermal decomposition is a known route to fabricate gadolinium oxide.[3] The hydrated form, Gd(C₅H₇O₂)₃·xH₂O, is commonly available. Thermogravimetric analysis (TGA) and Differential Thermal Analysis (DTA) have shown that Gd(acac)₃ exhibits a complex decomposition behavior, with dehydration occurring below 150°C, followed by decomposition of the ligands at temperatures between 190°C and 500°C.[3][6] The final product of the thermal decomposition is gadolinium oxide (Gd₂O₃).[7]
Applications of Gd₂O₃ Thin Films
Gd₂O₃ thin films have a wide array of potential applications relevant to research and drug development:
-
Biocompatible Coatings: Gd₂O₃ can be used as a biocompatible coating on medical implants and devices to improve their integration with biological tissues.
-
Drug Delivery Systems: Functionalized Gd₂O₃ nanoparticles and thin films can be engineered as carriers for targeted drug delivery.
-
MRI Contrast Agents: Gadolinium's strong paramagnetic properties make Gd₂O₃ a candidate for next-generation MRI contrast agents with potentially improved safety profiles compared to chelated Gd ions.[1]
-
Biosensors: The high surface area and surface chemistry of Gd₂O₃ thin films can be utilized in the development of sensitive biosensors.
-
Antimicrobial Surfaces: Gd₂O₃ nanoparticles have demonstrated antimicrobial effects against various bacteria and fungi, suggesting the potential for antimicrobial coatings on medical instruments and surfaces.[3]
-
Regenerative Medicine: Studies have shown that Gd₂O₃ nanoparticles can stimulate the metabolism and proliferation of certain cell types, indicating potential applications in tissue engineering and regenerative medicine.[4]
Experimental Protocols
Due to the limited availability of detailed CVD protocols specifically for this compound in the literature, the following protocols are based on typical conditions for MOCVD of rare-earth oxides from solid β-diketonate precursors and should be considered as a starting point for process optimization.
CVD System Setup
A typical low-pressure or atmospheric-pressure "hot-wall" CVD reactor is suitable for this process. Key components include:
-
A quartz tube furnace capable of reaching at least 800°C.
-
A precursor delivery system for solid-source sublimation or aerosol/liquid injection.
-
Mass flow controllers for precise control of carrier and reactive gases.
-
A vacuum pump and pressure gauges for low-pressure operation.
-
A substrate holder made of a suitable material (e.g., quartz or graphite).
Protocol 1: Low-Pressure CVD (LPCVD) with Solid Source Sublimation
This protocol is suitable for achieving high-purity films with good conformal coverage.
1. Substrate Preparation:
- Clean the desired substrate (e.g., silicon wafer, quartz, or sapphire) using a standard cleaning procedure (e.g., RCA clean for silicon).
- Dry the substrate with nitrogen gas and load it into the center of the CVD reactor.
2. System Purge:
- Evacuate the reactor to a base pressure of <10 mTorr.
- Purge the system with a high flow of inert gas (e.g., Argon at 200 sccm) for at least 30 minutes to remove residual air and moisture.
3. Deposition:
- Set the substrate temperature to the desired deposition temperature (e.g., in the range of 580-800°C).
- Heat the this compound precursor in a sublimator to a temperature sufficient to generate adequate vapor pressure (e.g., 180-250°C). The melting point of Gd(acac)₃ is around 143°C (decomposition).
- Introduce the argon carrier gas through the precursor sublimator at a flow rate of 20-100 sccm to transport the precursor vapor into the reactor.
- Introduce an oxidizing gas, such as dry air or oxygen, into the reactor at a flow rate of 10-50 sccm.
- Maintain a constant reactor pressure between 1 and 10 Torr during deposition.
- Deposition time will vary depending on the desired film thickness (e.g., 30-120 minutes).
4. Cool-down and Film Recovery:
- After deposition, stop the precursor and oxidizer flows and turn off the furnace.
- Allow the system to cool to room temperature under a continuous flow of argon.
- Vent the reactor to atmospheric pressure with argon and carefully remove the coated substrate.
Protocol 2: Aerosol-Assisted CVD (AACVD)
This method is advantageous for precursors with low volatility or thermal instability, as it avoids the need for high-temperature sublimation.
1. Precursor Solution Preparation:
- Dissolve this compound in a suitable organic solvent (e.g., methanol, ethanol, or toluene) to a concentration of 0.05-0.1 M. Sonication may be required to aid dissolution.
2. Substrate and System Preparation:
- Prepare and load the substrate as described in Protocol 1.
- Heat the substrate to the desired deposition temperature (e.g., 450-650°C).
3. Deposition:
- Generate an aerosol of the precursor solution using a piezoelectric ultrasonic humidifier or a nebulizer.
- Transport the aerosol into the heated reactor using a carrier gas (e.g., Argon or Nitrogen at 100-500 sccm).
- The solvent evaporates, and the precursor decomposes on the hot substrate surface. An oxidizing atmosphere can be created by using a carrier gas mixture containing air or oxygen.
- Continue the deposition for the desired duration.
4. Cool-down and Film Recovery:
- Follow the same cool-down and recovery procedure as in Protocol 1.
Characterization and Expected Properties
The properties of the deposited Gd₂O₃ films should be characterized using standard thin-film analysis techniques. Below is a table summarizing typical properties of gadolinium oxide films from various deposition methods, which can serve as a benchmark for films produced using Gd(acac)₃.
| Property | Typical Value/Range | Deposition Method (for reference) |
| Crystal Structure | Cubic or Monoclinic | PVD, ALD |
| Dielectric Constant (κ) | 9 - 17 | PVD, Thermal Oxidation |
| Refractive Index | ~1.9 - 2.0 | PVD |
| Band Gap | ~5.3 - 5.8 eV | PVD |
| Deposition Rate | Highly process-dependent | MOCVD (Gd(tmhd)₃) |
| Film Thickness | Nanometers to Micrometers | PVD, MOCVD |
Thermal Decomposition Pathway
The thermal decomposition of this compound in a CVD process is a complex series of reactions. A simplified proposed pathway is illustrated below. The Gd(acac)₃ precursor, upon heating, undergoes ligand dissociation. The acetylacetonate ligands can further decompose into smaller volatile molecules like acetone and ketene, while the gadolinium species react with an oxygen source to form gadolinium oxide on the substrate surface.
Safety Precautions
-
This compound is a chemical that should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
CVD systems operate at high temperatures and may use flammable or toxic gases. Ensure the system is in a well-ventilated area, preferably within a fume hood.
-
Always follow standard operating procedures for the CVD equipment and gas handling.
-
The exhaust from the CVD system should be properly scrubbed or trapped to prevent the release of unreacted precursors and byproducts into the environment.
These application notes and protocols are intended to serve as a guide for researchers and professionals. The specific parameters for the CVD process will need to be optimized based on the particular equipment used and the desired properties of the gadolinium oxide thin films.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular design of improved precursors for the MOCVD of electroceramic oxides - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. vibgyorpublishers.org [vibgyorpublishers.org]
- 4. staff.najah.edu [staff.najah.edu]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. vibgyorpublishers.org [vibgyorpublishers.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Electrodeposition of Gadolinium Thin Films from Acetylacetonate Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gadolinium (Gd) is a rare-earth element with unique magnetic and neutron-absorbing properties, making it highly valuable in various advanced technological and biomedical applications.[1][2][3] Gadolinium-based contrast agents are widely used to enhance Magnetic Resonance Imaging (MRI), aiding in the diagnosis of conditions like cancer and neurological disorders.[1][4] Furthermore, its high thermal neutron absorption cross-section makes it a critical material in nuclear technology for control rods and neutron shielding.[1][3] The development of gadolinium thin films opens up possibilities for miniaturized devices and specialized coatings. While techniques like sputter coating have been used, they can result in films with density deficiencies.[2]
Electrodeposition presents a versatile and cost-effective alternative for producing thin films. However, the electrodeposition of pure gadolinium is challenging due to its highly cathodic reduction potential and the tendency of gadolinium to oxidize rapidly when exposed to air.[5] Research has explored the use of various gadolinium salts in organic solvents to mitigate these challenges.[5]
This document provides detailed application notes and developmental protocols for the electrodeposition of gadolinium-containing thin films using gadolinium(III) acetylacetonate as a precursor. It is important to note that the electrodeposition of gadolinium from acetylacetonate precursors is an area of active research, and the following protocols should be considered a starting point for experimental design and optimization.
Precursor and Electrolyte Preparation
The successful electrodeposition of gadolinium is highly dependent on the purity of the precursor and the choice of solvent and supporting electrolyte. Gadolinium(III) acetylacetonate hydrate (Gd(C₅H₇O₂)₃ · xH₂O) is a common precursor for the synthesis of gadolinium-containing materials.[6][7] Due to the high reactivity of gadolinium with water, which can lead to the formation of gadolinium hydroxide (Gd(OH)₃) during electrolysis, non-aqueous solvents are recommended.[8]
Table 1: Recommended Reagents and Materials
| Component | Specification | Supplier Example | CAS Number |
| Gadolinium(III) acetylacetonate hydrate | 99.9% trace metals basis | Sigma-Aldrich | 64438-54-6[6] |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% | Sigma-Aldrich | 67-68-5 |
| Tetrabutylammonium perchlorate (TBAP) | ≥99.0% | Sigma-Aldrich | 1923-70-2 |
| Substrate | Indium Tin Oxide (ITO) coated glass | Varies | N/A |
| Counter Electrode | Platinum wire or mesh | Varies | 7440-06-4 |
| Reference Electrode | Silver/Silver Ion (Ag/Ag+) | Varies | N/A |
Protocol 1: Electrolyte Preparation
-
Environment: Perform all steps in an inert atmosphere (e.g., a glovebox) with low oxygen and moisture levels (<1 ppm) to prevent premature hydrolysis of the precursor and contamination of the electrolyte.
-
Solvent: Dispense the required volume of anhydrous dimethyl sulfoxide (DMSO) into a clean, dry electrochemical cell.
-
Supporting Electrolyte: Add tetrabutylammonium perchlorate (TBAP) to the DMSO to the desired concentration (refer to Table 2). Stir until fully dissolved.
-
Precursor: Gradually add the gadolinium(III) acetylacetonate hydrate to the DMSO/TBAP solution while stirring. Continue stirring until the precursor is completely dissolved. The solution may require gentle heating (e.g., 40-50 °C) to aid dissolution.
-
Purging: Purge the final electrolyte solution with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove any dissolved oxygen.
Electrochemical Deposition
A three-electrode setup is recommended for precise control over the deposition potential.
Experimental Workflow for Electrodeposition
Caption: Workflow for Gadolinium Thin Film Electrodeposition.
Protocol 2: Cyclic Voltammetry (CV)
-
Setup: Assemble the three-electrode cell with the prepared electrolyte. Use an ITO-coated glass slide as the working electrode, a platinum wire as the counter electrode, and an Ag/Ag+ non-aqueous reference electrode.
-
Scan: Perform cyclic voltammetry to identify the reduction potential of the gadolinium acetylacetonate complex. A typical scan range would be from 0 V to -2.5 V vs. Ag/Ag+. The scan rate can be varied (e.g., 20-100 mV/s) to study the electrochemical behavior.
-
Analysis: Analyze the resulting voltammogram to determine the onset potential for the reduction of the Gd³⁺ species. This will inform the potential to be applied for the deposition.
Protocol 3: Potentiostatic Deposition
-
Potential Selection: Based on the CV results, choose a constant potential in the reduction region to apply for the deposition.
-
Deposition: Apply the selected potential to the working electrode for a specified duration. The deposition time will influence the thickness of the resulting film.
-
Post-Deposition: After the deposition time has elapsed, turn off the potentiostat, carefully remove the working electrode from the solution, and immediately rinse it with fresh anhydrous DMSO followed by isopropanol to remove any residual electrolyte.
-
Drying: Dry the coated substrate under a stream of inert gas.
Table 2: Experimental Parameters for Optimization
| Parameter | Range | Purpose |
| Gd(acac)₃ Concentration | 10 - 100 mM | Affects deposition rate and film morphology |
| TBAP Concentration | 0.1 - 0.5 M | Ensures sufficient conductivity of the electrolyte |
| Deposition Potential | -1.8 to -2.4 V vs. Ag/Ag+ | Controls the driving force for deposition and film properties |
| Deposition Time | 60 - 1800 s | Determines the thickness of the deposited film |
| Temperature | 25 - 80 °C | Can influence solubility, conductivity, and deposition kinetics |
Film Characterization
Characterization of the deposited films is crucial to understand their morphology, composition, and structure.
Protocol 4: Characterization Techniques
-
Scanning Electron Microscopy (SEM): To analyze the surface morphology, topography, and thickness of the deposited film.
-
Energy-Dispersive X-ray Spectroscopy (EDX): To determine the elemental composition of the film and confirm the presence of gadolinium.
-
X-ray Diffraction (XRD): To identify the crystal structure and phase of the deposited material (e.g., metallic Gd, Gd₂O₃, or Gd(OH)₃).
-
X-ray Photoelectron Spectroscopy (XPS): To determine the chemical states and elemental composition of the film surface, which is particularly useful for identifying the presence of oxides or hydroxides.
Potential Applications in Drug Development and Research
The development of reliable methods for depositing gadolinium-containing thin films could have significant implications for drug development and biomedical research:
-
Targeted Drug Delivery: Gadolinium-based nanoparticles are being explored for targeted drug delivery.[1] Thin films could be used to coat medical devices or implants to facilitate localized drug release.
-
MRI Contrast Agents: Thin films with high gadolinium content could be used in the development of novel, high-performance MRI contrast agents.[4][8]
-
Neutron Capture Therapy: The high neutron absorption cross-section of gadolinium makes it a candidate for neutron capture therapy for cancer treatment.[9] Uniform thin films could be used to coat implantable seeds for targeted therapy.
Logical Relationships in Experimental Design
Caption: Interplay of Parameters, Properties, and Applications.
Conclusion
The electrodeposition of gadolinium thin films from an acetylacetonate precursor is a promising but challenging area of research. The protocols and data presented here provide a foundational framework for researchers to begin exploring this process. Careful control over the experimental conditions, particularly the exclusion of water and oxygen, is paramount to achieving desirable film properties. Successful development of this technique could lead to significant advancements in medical imaging, targeted therapies, and other high-technology fields.
References
- 1. aemree.com [aemree.com]
- 2. "Electrodeposition of Gadolinium Metal Thin Films for Neutron Phase Con" by Mary Louise Gucik [digitalrepository.unm.edu]
- 3. Gadolinium: Properties and Applications [stanfordmaterials.com]
- 4. Biomedical Applications of Gadolinium‐Containing Biomaterials: Not Only MRI Contrast Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Gadolinium(III) acetylacetonate 99.9 trace metals 64438-54-6 [sigmaaldrich.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. electrochemsci.org [electrochemsci.org]
- 9. Biomedical Application Prospects of Gadolinium Oxide Nanoparticles for Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting gadolinium acetylacetonate synthesis impurities
This guide provides troubleshooting assistance for common issues encountered during the synthesis of gadolinium acetylacetonate. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why is my yield of this compound unexpectedly low?
A low yield can stem from several factors throughout the synthesis and purification process. The most common causes include:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to incorrect stoichiometry of reactants, insufficient reaction time, or non-optimal temperature.
-
Precipitation of Gadolinium Hydroxide: Gadolinium(III) ions are prone to hydrolysis, especially in aqueous solutions with a pH that is too high.[1][2] If the base (e.g., sodium hydroxide, ammonia) is added too quickly or in excess, it can cause the precipitation of gadolinium hydroxide (Gd(OH)₃) instead of the desired product.[2][3]
-
Loss During Work-up: Product may be lost during filtration if the precipitate is too fine and passes through the filter paper. Additionally, washing with a solvent in which the product has some solubility can also reduce the final yield.
-
Incorrect pH: The formation of metal acetylacetonates is pH-sensitive. An acidic pH can lead to the protonation of the acetylacetonate anion, preventing chelation, while a highly basic pH can lead to the formation of metal hydroxides.[2]
Q2: My final product is not an off-white/faint beige powder. What does the discoloration indicate?
The expected color of this compound hydrate is off-white or faint beige.[4][5] Any significant deviation from this could indicate the presence of impurities:
-
Yellow or Brown Tinge: This may suggest the presence of polymeric gadolinium species or organic impurities from the decomposition of acetylacetone, especially if the reaction was overheated. A yellow suspension has been noted in some solvothermal synthesis routes.[6]
-
Presence of Unreacted Starting Materials: If colored starting materials were used, their presence could affect the final product's color.
-
Formation of Hydroxide Complexes: Partial hydrolysis can lead to the formation of mixed-ligand complexes, such as Gd(OH)ₓ(AcAc)₃₋ₓ, which might alter the appearance of the bulk material.[6][7]
Q3: The synthesized product is poorly soluble in common organic solvents. What is the likely impurity?
This compound is expected to be soluble in certain organic solvents.[7] Poor solubility is a strong indicator of inorganic impurities.
-
Gadolinium Hydroxide (Gd(OH)₃) or Gadolinium Oxide (Gd₂O₃): These are the most likely culprits. They are insoluble in water and common organic solvents.[3] Their presence suggests that the reaction pH was too high, leading to their precipitation, or that the product was heated excessively, causing decomposition.
-
Unreacted Gadolinium Salts: Inorganic gadolinium salts, if not fully reacted or washed away, can also be present as insoluble impurities.
Q4: My analytical data (FTIR, Melting Point) does not match the expected values. How can I identify the impurity?
Deviations in analytical data are definitive signs of impurities.
-
Melting Point: A broad or depressed melting point range compared to the literature value (approx. 143 °C with decomposition) suggests the presence of impurities.[8][9]
-
FTIR Spectroscopy:
-
Broad -OH Peak: A prominent broad peak around 3400 cm⁻¹ is indicative of structural hydroxyl groups or significant amounts of water, potentially from gadolinium hydroxide impurities.[7]
-
Absence or Weakness of Acetylacetonate Peaks: The characteristic peaks for the acetylacetonate ligand (typically in the 1500-1600 cm⁻¹ and 1350-1450 cm⁻¹ regions) will be weak or absent if the primary impurity is an inorganic gadolinium salt or hydroxide.[6][7]
-
Additional Peaks: The presence of unexpected peaks could correspond to unreacted starting materials or byproducts. For example, nitrate or chloride ions from the starting gadolinium salt would show characteristic vibrations.
-
Quantitative Data Summary
The following tables provide key data for pure gadolinium(III) acetylacetonate hydrate and common impurities to aid in identification.
Table 1: Physical and Spectroscopic Properties of Gadolinium(III) Acetylacetonate Hydrate
| Property | Value | Reference(s) |
| Chemical Formula | Gd(C₅H₇O₂)₃ · xH₂O | [8][9] |
| Molecular Weight | 454.57 g/mol (anhydrous basis) | [4][9] |
| Appearance | Off-white or faint beige powder | [4][5] |
| Melting Point | ~143 °C (decomposes) | [5][8][9] |
| UV-Vis Absorbance (λmax) | ~294 nm (π-π* transition of ligand) | [7] |
| Key FTIR Peaks (cm⁻¹) | ~1550-1600 (C=O stretch), ~1440-1460 (C=C stretch) | [6][7] |
Table 2: Characteristics of Common Impurities
| Impurity | Formula | Appearance | Solubility | Key Identifier | Reference(s) |
| Gadolinium(III) Hydroxide | Gd(OH)₃ | White solid | Insoluble in water | Insoluble in organic solvents; broad -OH peak in FTIR | [3] |
| Gadolinium(III) Nitrate | Gd(NO₃)₃ | White solid | Soluble in water | Presence of strong nitrate peaks in FTIR (~1380 cm⁻¹) | [3] |
| Acetylacetone | C₅H₈O₂ | Colorless liquid | Soluble in organic solvents | Characteristic sharp peaks in ¹H NMR | [10] |
| Hydrolyzed Species | Gd(OH)ₓ(AcAc)₃₋ₓ | Varies | May have altered solubility | Changes in FTIR ligand peaks; broad -OH peak | [6][7] |
Experimental Protocols
Standard Synthesis of Gadolinium(III) Acetylacetonate Hydrate
This protocol is a generalized method based on common laboratory preparations of metal acetylacetonates.
Materials:
-
Gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O) or Gadolinium(III) nitrate hexahydrate (Gd(NO₃)₃·6H₂O)
-
Acetylacetone (acacH)
-
Ammonia solution (5 M) or Sodium Hydroxide solution (1 M)
-
Deionized water
-
Ethanol
Procedure:
-
Dissolve Gadolinium Salt: Dissolve an appropriate amount of the gadolinium(III) salt in a mixture of deionized water and ethanol in a reaction flask.
-
Add Ligand: To the stirring solution, add a stoichiometric equivalent of 3 moles of acetylacetone per mole of gadolinium.
-
Adjust pH: Slowly add the ammonia or sodium hydroxide solution dropwise while vigorously stirring. Monitor the pH of the solution, aiming for a neutral to slightly basic pH (around 7-8). A precipitate should form. Avoid adding the base too quickly to prevent localized high pH, which can cause the formation of gadolinium hydroxide.[2]
-
Reaction: Continue stirring the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion. Gentle heating (e.g., to 50-60°C) can sometimes improve the yield, but excessive heat should be avoided.[11]
-
Isolate Product: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash Product: Wash the precipitate several times with small portions of cold deionized water to remove any unreacted salts and excess base.[11]
-
Dry Product: Dry the product in a vacuum desiccator or a vacuum oven at a low temperature (e.g., 50°C) to constant weight.
Visual Troubleshooting Guides
The following diagrams illustrate logical workflows for troubleshooting common synthesis problems.
Caption: Troubleshooting workflow for low product yield.
Caption: Logical workflow for impurity identification.
References
- 1. Hydrolysis of gadolinium(III) in light and heavy water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2004056737A1 - Process for the preparation of metal acetylacetonates - Google Patents [patents.google.com]
- 3. Gadolinium(III) hydroxide - Wikipedia [en.wikipedia.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Gadolinium(III) acetylacetonate hydrate | Gd(acac)3 | C15H21GdO6 · xH2O - Ereztech [ereztech.com]
- 6. vibgyorpublishers.org [vibgyorpublishers.org]
- 7. vibgyorpublishers.org [vibgyorpublishers.org]
- 8. Gadolinium(III) acetylacetonate 99.9 trace metals 64438-54-6 [sigmaaldrich.com]
- 9. Gadolinium(III) acetylacetonate 99.9 trace metals 64438-54-6 [sigmaaldrich.com]
- 10. azom.com [azom.com]
- 11. magritek.com [magritek.com]
Technical Support Center: Purification of Crude Gadolinium Acetylacetonate
Welcome to the technical support center for the purification of crude gadolinium acetylacetonate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for obtaining high-purity this compound hydrate (Gd(acac)₃·xH₂O).
Frequently Asked Questions (FAQs)
Q1: What is the typical form of this compound after synthesis?
A1: this compound is most commonly isolated as a hydrated complex, Gd(C₅H₇O₂)₃·xH₂O. The anhydrous form is generally considered unstable and is unlikely to be isolated under typical synthesis conditions.[1] Upon heating under vacuum, the dihydrate has been observed to convert to an oxo-cluster, Gd₄O(C₅H₇O₂)₁₀.[1]
Q2: What are the common impurities in crude this compound?
A2: Common impurities can include:
-
Unreacted starting materials: Gadolinium salts and acetylacetone.
-
Hydrolysis products: Partial hydrolysis can lead to the formation of gadolinium hydroxide or oxo-bridged clusters.[2][3] This is a particular risk if water is present during the synthesis or workup at elevated temperatures.
-
Residual solvents: Solvents used during the synthesis and initial precipitation of the crude product.
-
Side-reaction products: Depending on the synthetic route, other gadolinium complexes or organic byproducts may be present.
Q3: Is sublimation a suitable purification technique for this compound?
A3: Sublimation is generally not recommended for this compound hydrate. Heating the hydrated complex, especially under vacuum, can lead to decomposition and the formation of a non-volatile oxo-cluster rather than sublimation of the desired monomeric complex.[1] While sublimation has been successfully used for other lanthanide complexes with different ligands, the thermal instability of the hydrated acetylacetonate makes it a challenging method.[4]
Q4: Can I use column chromatography to purify this compound?
A4: Standard column chromatography is often problematic for lanthanide β-diketonates due to issues with hydration, strong intermolecular interactions, and potential decomposition on the stationary phase.[5] Specialized techniques like supercritical fluid chromatography (SFC) with adduct formation have been used to separate lanthanide β-diketonates, but this is not a standard laboratory procedure.[5] For removal of gadolinium ions from a solution, ligand-assisted elution chromatography is an option, but this is not for the purification of the intact complex.[6]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Oiling Out During Recrystallization
-
Possible Cause: The melting point of the crude product is lowered by the presence of impurities, or the chosen solvent system is not ideal, causing the compound to separate as a liquid (oil) rather than crystallizing.
-
Troubleshooting Steps:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of a solvent in which the compound is more soluble (the "good" solvent in a two-solvent system) until the solution is clear.
-
Allow the solution to cool more slowly. Rapid cooling can promote oiling out.
-
If using a single solvent, try adding a small amount of a miscible "anti-solvent" (one in which the compound is poorly soluble) to the hot solution until it becomes slightly turbid, then reheat until clear and cool slowly.
-
Consider a different solvent system entirely.
-
Issue 2: Poor or No Crystal Formation
-
Possible Cause: The solution is not sufficiently supersaturated, or nucleation is inhibited.
-
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask below the surface of the solution with a glass rod. The microscopic scratches can provide nucleation sites.
-
Seeding: Add a tiny crystal of previously purified this compound to the solution.
-
-
Increase Concentration: If no crystals form after an extended period, the solution may be too dilute. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.
-
Lower Temperature: Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator) to decrease the solubility of the compound.
-
Issue 3: Low Yield of Purified Product
-
Possible Cause:
-
Too much solvent was used during recrystallization, leading to significant loss of the product in the mother liquor.
-
The crude material contained a large percentage of impurities.
-
Premature crystallization during a hot filtration step.
-
-
Troubleshooting Steps:
-
Before filtration, cool the crystallization mixture thoroughly in an ice bath to maximize precipitation.
-
Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove adhered mother liquor without dissolving a significant amount of the product.
-
To recover some of the lost product, the mother liquor can be concentrated by evaporation and cooled again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Experimental Protocols
1. Recrystallization
Recrystallization is the most common and accessible method for purifying crude this compound hydrate. The choice of solvent is critical and may require some empirical testing.
Methodology:
-
Solvent Selection: Perform small-scale solubility tests to find a suitable solvent or solvent system. An ideal single solvent will dissolve the crude product when hot but not when cold. For a two-solvent system, the compound should be soluble in the "good" solvent and insoluble in the "anti-solvent," and the two solvents must be miscible.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen "good" solvent and heat the mixture gently (e.g., in a water bath) with stirring until the solid dissolves completely.
-
Decoloration (Optional): If the solution is colored by impurities, a small amount of activated charcoal can be added to the hot solution. Swirl the mixture for a few minutes.
-
Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, cool the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation: Recrystallization Solvent Systems for Metal Acetylacetonates
| Metal Acetylacetonate | Solvent System | Notes |
| General Metal (acac) | Ethanol | A commonly used solvent for recrystallization. |
| General Metal (acac) | n-Hexane / Acetone | A two-solvent system where the compound is dissolved in hot acetone and hexane is added as the anti-solvent. |
| General Metal (acac) | n-Hexane / THF | Another common two-solvent system. |
| Tris(acetylacetonato)aluminium(III) | Dimethylformamide (DMF) | Has been used for the recrystallization of Al(acac)₃. |
| Tris(acetylacetonato)iron(III) | Methanol | A suitable solvent for recrystallizing Fe(acac)₃.[7] |
Note: The optimal solvent system for this compound hydrate should be determined experimentally, starting with common polar solvents like ethanol or methanol, or two-solvent systems.
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. vibgyorpublishers.org [vibgyorpublishers.org]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. par.nsf.gov [par.nsf.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ligand-assisted elution chromatography for separation of lanthanides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. magritek.com [magritek.com]
Improving the stability of gadolinium acetylacetonate solutions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gadolinium acetylacetonate (Gd(acac)₃) solutions. Our goal is to help you improve the stability of your solutions and avoid common experimental pitfalls.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it commonly used for in research?
This compound is a coordination complex of gadolinium and the acetylacetonate ligand. In research, particularly in materials science and drug development, it is often used as a precursor for the synthesis of gadolinium-containing nanoparticles, as a catalyst, or as a component in the development of novel imaging agents.[1][2]
Q2: Why is my this compound solution turning cloudy or forming a precipitate?
Cloudiness or precipitation in your this compound solution is most commonly due to hydrolysis.[3][4] this compound is sensitive to moisture, and the presence of water can cause the acetylacetonate ligands to be replaced by hydroxide ions, leading to the formation of less soluble gadolinium hydroxide or oligo-oxo species.[3][4]
Q3: What are the main factors that affect the stability of this compound solutions?
The primary factors affecting the stability of this compound solutions are:
-
Moisture: Water can lead to hydrolysis and precipitation.[3][4][5]
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light: Exposure to UV light may cause photooxidative destruction of the complex.[6][7]
-
Solvent Choice: The purity and type of solvent used are critical for maintaining stability.
-
pH: The optimal pH for the stability of metal acetylacetonates is typically around neutral.[8]
Q4: How should I store my solid this compound hydrate and its solutions?
Solid this compound hydrate should be stored in a cool, dry, and well-ventilated area, away from heat and moisture.[5] Solutions should be stored in tightly sealed containers, protected from light, and in a cool environment. To minimize hydrolysis, storing solutions under an inert atmosphere (e.g., argon or nitrogen) is recommended.
Q5: What are the visual signs of degradation in a this compound solution?
The most common visual indicators of degradation are:
-
Turbidity or Cloudiness: Suggests the formation of insoluble hydrolysis products.
-
Precipitation: A clear sign of significant degradation and loss of the desired complex from the solution.
-
Color Change: While this compound solutions are typically colorless to pale yellow, a significant color change could indicate a chemical transformation of the ligand or the complex.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Solution becomes cloudy immediately or shortly after preparation. | Presence of water in the solvent or on the glassware. | Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Consider preparing the solution in a glovebox or under an inert atmosphere. |
| Use of this compound hydrate in a moisture-sensitive application. | If possible, use the anhydrous form of this compound. If using the hydrate, minimize exposure to atmospheric moisture during weighing and dissolution. | |
| Precipitate forms over time, even when stored. | Slow hydrolysis due to atmospheric moisture. | Ensure the solution container is tightly sealed. Consider using a sealant like Parafilm®. For long-term storage, purge the headspace of the container with an inert gas. |
| Photodegradation. | Store the solution in an amber glass vial or wrap the container in aluminum foil to protect it from light.[6][7] | |
| Inconsistent experimental results. | Degradation of the stock solution. | Prepare fresh solutions for each experiment, especially for sensitive applications. Monitor the stock solution for any signs of precipitation or cloudiness before use. |
| Reaction with acidic or basic impurities in the solvent or other reagents. | Use high-purity solvents. Be aware that the synthesis of metal acetylacetonates is pH-sensitive, with a pH of around 5.5 being optimal for formation, suggesting that extremes in pH could lead to decomposition.[8] | |
| Difficulty dissolving this compound. | Inappropriate solvent choice. | This compound has good solubility in many nonpolar organic solvents.[9] Consider solvents like toluene, chloroform, or tetrahydrofuran (THF). Ensure the solvent is anhydrous. |
| Low-quality starting material. | Use high-purity this compound. Impurities can affect solubility and stability. |
Experimental Protocols
Protocol for Preparing a Stable this compound Solution
This protocol is designed to minimize hydrolysis and degradation.
Materials:
-
Gadolinium(III) acetylacetonate hydrate (or anhydrous form if available)
-
Anhydrous organic solvent (e.g., toluene, chloroform, THF)
-
Dry glassware (e.g., volumetric flask, vials)
-
Inert gas source (e.g., nitrogen or argon) - Optional but recommended
Procedure:
-
Glassware Preparation: Thoroughly clean and dry all glassware in an oven at >100 °C for several hours and allow to cool to room temperature in a desiccator before use.
-
Weighing: Weigh the desired amount of this compound quickly to minimize exposure to atmospheric moisture. If possible, perform this step in a glovebox.
-
Dissolution: Add the weighed this compound to the volumetric flask. Add a small amount of the anhydrous solvent and swirl to dissolve the solid. Once dissolved, add the remaining solvent to the final volume.
-
Inert Atmosphere (Optional): If storing the solution, gently bubble a stream of inert gas through the solution for a few minutes to remove dissolved oxygen and then seal the container tightly.
-
Storage: Store the solution in a cool, dark place. For sensitive applications, use the solution as fresh as possible.
Visualizations
Logical Workflow for Troubleshooting Solution Instability
Caption: A logical workflow for diagnosing and resolving instability issues in this compound solutions.
Degradation Pathway of this compound via Hydrolysis
Caption: A simplified diagram illustrating the stepwise hydrolysis of this compound in the presence of water.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. vibgyorpublishers.org [vibgyorpublishers.org]
- 4. vibgyorpublishers.org [vibgyorpublishers.org]
- 5. prochemonline.com [prochemonline.com]
- 6. scielo.br [scielo.br]
- 7. scielo.br [scielo.br]
- 8. WO2004056737A1 - Process for the preparation of metal acetylacetonates - Google Patents [patents.google.com]
- 9. Metal acetylacetonates - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Deposition Parameters for Gadolinium Oxide Thin Films
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gadolinium oxide (Gd₂O₃) thin films. The information is designed to address specific issues encountered during experimental deposition processes.
Troubleshooting Guides
This section provides solutions to common problems encountered during the deposition of Gd₂O₃ thin films.
| Problem | Potential Causes | Recommended Solutions |
| Poor Film Adhesion | 1. Substrate contamination (e.g., organic residues, native oxide).[1] 2. High internal stress in the film.[1] 3. Chemical incompatibility between the film and the substrate.[1] | 1. Implement a thorough substrate cleaning procedure (e.g., RCA clean for silicon substrates).[2] 2. Optimize deposition parameters to reduce stress (e.g., adjust pressure, temperature, or deposition rate). 3. Use an adhesion-promoting interlayer if compatible with the application. |
| Non-stoichiometric Films (Incorrect O/Gd ratio) | 1. Inappropriate oxygen partial pressure during deposition (sputtering, PLD).[3][4] 2. Precursor decomposition in ALD.[5] 3. Dissociation of Gd₂O₃ during e-beam evaporation.[1] | 1. Adjust the oxygen flow rate or partial pressure in the deposition chamber.[3] 2. Optimize ALD precursor pulse and purge times to ensure self-limiting reactions.[6] 3. Introduce a controlled background pressure of oxygen during e-beam evaporation.[1] |
| Formation of Interfacial Layer (e.g., SiOₓ on Si substrate) | 1. Reaction of Gd₂O₃ with the silicon substrate at high temperatures.[2][7] 2. Presence of residual oxygen or water vapor in the deposition chamber.[8] | 1. Optimize deposition temperature and consider post-deposition annealing strategies. 2. Employ a high-vacuum system and ensure proper chamber bake-out to minimize residual gases.[8] 3. For sputtering, higher deposition pressures can reduce plasma damage and subsequent interface formation.[7][9] |
| Low Film Density or Porous Microstructure | 1. Low adatom mobility on the substrate surface due to low deposition temperature.[8] 2. Shadowing effects at non-normal deposition angles. | 1. Increase the substrate temperature during deposition to enhance adatom diffusion. 2. Ensure the substrate is positioned for normal incidence of the deposition flux. |
| High Surface Roughness | 1. Increased crystallinity at higher deposition temperatures.[5] 2. Particulate formation in the gas phase (splashing in PLD). | 1. Optimize the deposition temperature to balance crystallinity and smoothness.[5] For ALD, a root mean square (rms) roughness of 1.2 nm has been achieved at 250°C.[5] 2. Adjust laser fluence and background pressure in PLD to minimize splashing. |
| Inconsistent Deposition Rate | 1. Fluctuations in process parameters (e.g., power, pressure, temperature).[8] 2. Target degradation or changes in precursor delivery rate. | 1. Implement real-time process monitoring and control to maintain stable deposition conditions.[8] 2. Regularly inspect and condition the sputtering target or ALD precursor delivery system. |
Frequently Asked Questions (FAQs)
Deposition Parameters
Q1: How does the deposition pressure affect the properties of sputtered Gd₂O₃ thin films?
A1: Increasing the deposition pressure in high-pressure sputtering (HPS) generally leads to a decrease in the growth rate.[2][7][9] This is due to a reduction in the rate at which gadolinium and oxygen atoms reach the substrate.[7] However, higher deposition pressures can also reduce plasma-induced damage to the substrate, resulting in a lower density of interfacial defects.[2][7]
Q2: What is a typical "ALD window" for Gd₂O₃ deposition?
A2: For the Gd(thd)₃/O₃ ALD process, a self-limiting growth window has been observed between 250°C and 300°C, with a constant growth rate of approximately 0.3 Å/cycle.[5] Operating within this temperature range ensures a stable and repeatable deposition process.[6][10]
Q3: What is the effect of RF power on the sputtering of Gd₂O₃?
A3: The RF power influences the growth rate and can affect substrate damage. A moderate power, such as 40 W, has been used to achieve a reasonably high growth rate while minimizing damage to the substrate.[2][7]
Film Properties and Characterization
Q4: What is the expected stoichiometry of a properly deposited Gd₂O₃ film?
A4: A stoichiometric Gd₂O₃ film should have an oxygen to gadolinium (O/Gd) atomic ratio of 1.5.[2][7] This can be verified using techniques like X-ray Photoelectron Spectroscopy (XPS).[2][7]
Q5: What are the typical crystal structures of Gd₂O₃ thin films?
A5: Gadolinium oxide thin films can exhibit several crystal structures, including cubic (c-Gd₂O₃) and monoclinic (m-Gd₂O₃).[11] The observed phase can depend on the deposition technique and parameters. For instance, ALD-grown films can be amorphous at lower temperatures and become crystalline with a cubic structure at higher temperatures.[5][12]
Q6: How can the formation of a silicate interfacial layer be controlled when depositing on silicon?
A6: The formation of a gadolinium silicate (GdSiOₓ) layer at the interface with a silicon substrate is a common issue.[2][7] The thickness of this layer can be influenced by the deposition temperature and post-deposition annealing. Using a metal gate that acts as an oxygen scavenger, such as Titanium (Ti), can help to reduce or eliminate an underlying SiOₓ layer.[2][7]
Quantitative Data Summary
Table 1: Influence of Deposition Pressure on Sputtered Gd₂O₃ Film Properties [2][7]
| Deposition Pressure (mbar) | Growth Rate (nm/min) | Dielectric Thickness (nm) | Effective Relative Permittivity |
| 0.50 | ~1.6 | 49.1 | 9 |
| 0.75 | - | 25 | 16 |
| 1.0 | - | 10 | 11 |
| 1.3 | - | 5 | 14 |
Table 2: ALD Parameters and Resulting Gd₂O₃ Film Properties [5]
| Precursors | Deposition Temperature (°C) | Growth Rate (Å/cycle) | Film Structure | RMS Roughness (nm) |
| Gd(thd)₃ and O₃ | 250 | ~0.3 | Amorphous | 1.2 |
| Gd(thd)₃ and O₃ | 300 | 0.3 | Crystalline (Cubic) | 1.9 |
| (CpCH₃)₃Gd and H₂O | 250 | - | Crystalline (Cubic) | 2.5 |
Experimental Protocols
Substrate Cleaning (RCA Standard Clean for Silicon)
-
SC-1 Clean: Immerse the silicon substrate in a solution of NH₄OH : H₂O₂ : H₂O (1:1:5 ratio) at 75-80°C for 10-15 minutes to remove organic contaminants.
-
DI Water Rinse: Thoroughly rinse the substrate with deionized (DI) water.
-
HF Dip: Immerse the substrate in a diluted hydrofluoric acid solution (e.g., 1:50 HF:H₂O) for 1-2 minutes to remove the native oxide layer.[2]
-
DI Water Rinse: Rinse again with DI water.
-
SC-2 Clean: Immerse the substrate in a solution of HCl : H₂O₂ : H₂O (1:1:6 ratio) at 75-80°C for 10-15 minutes to remove metallic contaminants.
-
Final DI Water Rinse and Dry: Rinse thoroughly with DI water and dry using a nitrogen gun.
High-Pressure Sputtering of Gd₂O₃
-
Substrate Loading: Load the cleaned substrate into the sputtering chamber.
-
Vacuum Pump-down: Evacuate the chamber to a base pressure of at least 1-2 x 10⁻⁶ mbar to minimize contamination.[2]
-
Process Gas Introduction: Introduce high-purity Argon (Ar) gas into the chamber.
-
Parameter Setup: Set the desired deposition pressure (e.g., 0.50 - 1.3 mbar), RF power (e.g., 40 W), and substrate temperature (e.g., 200°C).[2]
-
Deposition: Ignite the plasma and deposit the Gd₂O₃ film from a high-purity Gd₂O₃ target for the desired duration.[2]
-
Cool-down and Venting: After deposition, turn off the RF power and allow the substrate to cool down before venting the chamber to atmospheric pressure.
Visualizations
Caption: Experimental workflow for Gd₂O₃ thin film deposition and characterization.
Caption: Key relationships between deposition parameters and Gd₂O₃ film properties.
References
- 1. angstromengineering.com [angstromengineering.com]
- 2. arxiv.org [arxiv.org]
- 3. Effect of oxygen partial pressure in deposition ambient on the properties of RF magnetron sputter deposited Gd2O3 thin films [opg.optica.org]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Atomic Layer Deposition Process Development – 10 steps to successfully develop, optimize and characterize ALD recipes – Atomic Limits [atomiclimits.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Top 5 Thin Film Deposition Challenges and Expert Solutions for High-Yield Processes [xk-sputteringtarget.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in atomic layer deposition of superconducting thin films: a review - Materials Horizons (RSC Publishing) DOI:10.1039/D5MH00323G [pubs.rsc.org]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. researchgate.net [researchgate.net]
Preventing hydrolysis of gadolinium acetylacetonate during synthesis
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in the successful synthesis of gadolinium acetylacetonate, with a primary focus on preventing its hydrolysis.
Troubleshooting Guide
Encountering issues during the synthesis of this compound is common, primarily due to its susceptibility to hydrolysis. This guide provides solutions to frequently encountered problems.
| Problem/Observation | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete reaction; premature precipitation of gadolinium hydroxide; loss of product during washing. | Ensure stoichiometric amounts of reagents. Control the pH of the reaction mixture carefully, avoiding overly basic conditions. Use non-aqueous or anhydrous solvents for washing the final product. |
| Product is insoluble in non-polar organic solvents | The product is likely a hydrolyzed species, such as gadolinium hydroxyacetylacetonate, which is more polar than the desired Gd(acac)₃. | Repeat the synthesis using anhydrous solvents and reagents. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. |
| FTIR spectrum shows a broad peak around 3400 cm⁻¹ | This peak is characteristic of the O-H stretching vibration, indicating the presence of water or hydroxyl groups in your product due to hydrolysis.[1][2] | The product is hydrated or partially hydrolyzed. To remove water of hydration, drying under vacuum may be attempted, but be aware that this can lead to the formation of oxo-clusters.[3] For hydrolysis, the synthesis should be repeated with stringent anhydrous conditions. |
| Unexpected peaks in the 1400-1600 cm⁻¹ region of the FTIR spectrum | Shifts in the C=O and C=C stretching vibrations of the acetylacetonate ligand can indicate the formation of hydrolyzed species. For instance, peaks around 1548 cm⁻¹ and 1441 cm⁻¹ may be observed.[1][2] | These shifts suggest the coordination environment of the gadolinium ion has changed due to the presence of hydroxide ligands. A solvothermal synthesis in a high-boiling, non-polar solvent like diphenyl ether can limit this hydrolysis.[1] |
| Formation of a gelatinous precipitate upon addition of base | Rapid addition of a strong base can cause localized high pH, leading to the precipitation of gadolinium hydroxide [Gd(OH)₃] instead of the desired complex. | Add the base (e.g., ammonia, sodium acetate) slowly and with vigorous stirring to ensure homogeneous mixing and to maintain the optimal pH for complexation. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to control during the synthesis of this compound to prevent hydrolysis?
A1: The most critical factor is the rigorous exclusion of water from the reaction system. This includes using anhydrous solvents, anhydrous gadolinium salts as starting materials, and performing the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). Even trace amounts of water can lead to the formation of gadolinium hydroxyacetylacetonate species.[1]
Q2: Is it possible to synthesize completely anhydrous this compound?
A2: The synthesis of truly anhydrous this compound, Gd(C₅H₇O₂)₃, is challenging and the compound is not well-characterized.[3] The more commonly isolated and stable form is the dihydrate, Gd(C₅H₇O₂)₃(H₂O)₂.[3] Attempts to remove the coordinated water by heating under vacuum can lead to the formation of oxo-clusters, such as Gd₄O(C₅H₇O₂)₁₀.[3]
Q3: My starting material is gadolinium(III) chloride hexahydrate. Can I use it to synthesize this compound?
A3: While it is possible to use hydrated salts, it increases the risk of hydrolysis. If a hydrated salt is used, it is crucial to employ a synthesis method that can effectively remove water, for example, by using a solvent that forms an azeotrope with water or by conducting the reaction at a temperature high enough to drive off water. However, for the highest purity product with minimal hydrolysis, starting with an anhydrous gadolinium salt is strongly recommended.
Q4: How can I confirm that my product is not hydrolyzed?
A4: Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for this purpose. The absence of a broad absorption band around 3400 cm⁻¹, which corresponds to O-H stretching, is a good indication that your sample is free of water and hydroxyl groups.[1][2] Additionally, Thermogravimetric Analysis (TGA) can be used to quantify the amount of coordinated water or hydroxyl groups by observing weight loss at specific temperatures.[1]
Q5: What is the role of the base in the synthesis of this compound?
A5: A base, such as ammonia or sodium acetate, is used to deprotonate acetylacetone (Hacac) to its anionic form, the acetylacetonate ligand (acac⁻). This anion then coordinates to the gadolinium(III) ion. The base neutralizes the proton released from acetylacetone, driving the equilibrium towards the formation of the metal complex.
Experimental Protocols
Protocol 1: Solvothermal Synthesis to Minimize Hydrolysis
This method utilizes a high-boiling, non-aqueous solvent to limit the extent of hydrolysis, even when starting with a hydrated gadolinium salt.[1]
Materials:
-
Gadolinium(III) acetylacetonate trihydrate (Gd(acac)₃·3H₂O)
-
Absolute diphenyl ether
-
Acetone
-
Teflon-lined autoclave
-
Centrifuge
Procedure:
-
Disperse 1.5787 g (0.003 mol) of Gd(acac)₃·3H₂O in 10.5 mL of absolute diphenyl ether in a beaker with magnetic stirring until a solution is formed.
-
Transfer the solution to a 25 mL Teflon-lined autoclave.
-
Seal the autoclave and heat it to 160 °C for 2 hours.
-
Allow the autoclave to cool to room temperature.
-
The resulting yellow suspension is mixed with an equal volume of acetone.
-
The precipitate is collected by centrifugation.
-
Wash the precipitate with acetone and dry under vacuum.
Protocol 2: General Aqueous Synthesis
This is a more traditional method for synthesizing metal acetylacetonates. Strict control of pH is necessary to minimize the formation of gadolinium hydroxide.
Materials:
-
Anhydrous gadolinium(III) chloride (GdCl₃)
-
Acetylacetone (Hacac)
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Ammonia solution (5 M)
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Deionized water
-
Methanol
Procedure:
-
Dissolve a stoichiometric amount of anhydrous GdCl₃ in a minimal amount of deionized water.
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In a separate flask, dissolve a 3-molar equivalent of acetylacetone in methanol.
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Slowly add the gadolinium chloride solution to the acetylacetone solution with vigorous stirring.
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While stirring, add the 5 M ammonia solution dropwise to the mixture until a pH of ~6-7 is reached. The formation of a precipitate should be observed.
-
Continue stirring the reaction mixture for 1-2 hours at room temperature.
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Collect the precipitate by vacuum filtration.
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Wash the product with small portions of cold deionized water, followed by a final wash with cold methanol.
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Dry the product in a vacuum desiccator over a suitable drying agent.
Data Presentation
Table 1: Interpretation of FTIR Spectral Data for Hydrolysis Detection
| Wavenumber (cm⁻¹) | Vibration Mode | Interpretation |
| ~3400 (broad) | O-H stretch | Presence of coordinated water or hydroxyl groups (hydrolysis product).[1][2] |
| 1602 | C=O stretch (keto) | Characteristic of the acetylacetonate ligand.[2] |
| 1523 | C=C stretch (enol) | Characteristic of the acetylacetonate ligand.[2] |
| 1548 and 1441 | Shifted C=O and C=C stretches | Indicates substitution of acetylacetonate ligands by hydroxyl groups.[1][2] |
| 495 | Gd-O-Gd stretch | May indicate the formation of polynuclear oxo- or hydroxo-bridged species.[1][2] |
Table 2: Thermal Gravimetric Analysis (TGA) Data for Characterization of Hydrolysis Products
| Compound | Temperature Range (°C) | Weight Loss (%) | Interpretation |
| Gd(OH)(acac)₂ | 250-400 | ~45 | Corresponds to the thermal decomposition of the di-acetylacetonate mono-hydroxide species.[1][2] |
| Gd(OH)₂(acac) | 250-400 | ~32 | Corresponds to the thermal decomposition of the mono-acetylacetonate di-hydroxide species.[1][2] |
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for synthesis issues.
References
Technical Support Center: Synthesis of Gadolinium Acetylacetonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of gadolinium acetylacetonate.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the synthesis of this compound?
A1: The most prevalent side reaction is the hydrolysis of the this compound complex. This can occur even with trace amounts of water, especially when using the hydrated form of this compound (Gd(acac)₃·nH₂O) as a starting material or if solvents are not rigorously dried.[1][2] Hydrolysis leads to the formation of hydroxylated species such as Gd(OH)(acac)₂ and Gd(OH)₂(acac), and can ultimately result in the precipitation of gadolinium hydroxide (Gd(OH)₃) or the formation of gadolinium oxide (Gd₂O₃) upon heating.[1][2][3]
Q2: My reaction mixture turned cloudy and a white precipitate formed. What is the likely cause?
A2: A cloudy appearance and the formation of a white precipitate are strong indicators of significant hydrolysis, leading to the formation of insoluble gadolinium hydroxide (Gd(OH)₃).[3] This is often caused by excess water in the reaction or a pH that is too high.
Q3: The yield of my synthesis is consistently low. What are the potential reasons?
A3: Low yields can stem from several factors:
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Incomplete reaction: The reaction time may be insufficient, or the temperature may not be optimal for the complete formation of the complex.
-
Hydrolysis: As mentioned in Q1, hydrolysis consumes the desired product, thereby reducing the yield.
-
Side reactions with the base: If a base like ammonia is used to deprotonate acetylacetone, it can react with the acetylacetone itself, leading to byproducts and reducing the amount of ligand available to complex with gadolinium.[4]
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Loss during workup and purification: The product may be partially soluble in the washing solvents, or material may be lost during filtration and transfer steps.
Q4: I am using ammonia as a base, and my product is discolored. Why is this happening?
A4: Discoloration can be a result of side reactions between acetylacetone and ammonia. Under certain conditions, these can form colored organic byproducts, such as pyridine derivatives.[4] It is crucial to control the reaction conditions (temperature, addition rate) to minimize these side reactions.
Q5: Can the final product decompose after synthesis?
A5: Yes, this compound, particularly its hydrated forms, can be susceptible to thermal decomposition. Heating the dihydrate form under vacuum can lead to the formation of an oxo-cluster, Gd₄O(C₅H₇O₂)₁₀.[5] At higher temperatures (above 190°C), the acetylacetonate ligands themselves begin to decompose, releasing carbon dioxide, carbon monoxide, and water.[1][2]
Troubleshooting Guides
Issue 1: Formation of an Insoluble White Precipitate
| Symptom | Possible Cause | Troubleshooting Steps |
| A white, gelatinous precipitate forms in the reaction mixture. | Extensive hydrolysis leading to the formation of gadolinium hydroxide (Gd(OH)₃). | 1. Ensure anhydrous conditions: Use anhydrous gadolinium salts and freshly distilled, dry solvents. If using a hydrated starting material, consider methods to remove water, such as azeotropic distillation. 2. Control pH: If using a base, add it slowly and monitor the pH to avoid excessively basic conditions which promote hydrolysis. 3. Lower reaction temperature: Higher temperatures can accelerate hydrolysis.[2] |
| The final product is contaminated with a white solid. | Co-precipitation of gadolinium hydroxide with the desired product. | 1. Purification: Attempt to dissolve the product in a dry, non-polar organic solvent in which gadolinium hydroxide is insoluble. Filter to remove the hydroxide. 2. Recrystallization: Recrystallize the product from a suitable dry solvent. |
Issue 2: Low Product Yield
| Symptom | Possible Cause | Troubleshooting Steps |
| The isolated yield is significantly lower than the theoretical yield. | Incomplete reaction. | 1. Increase reaction time: Ensure the reaction is stirred for a sufficient duration to allow for complete complexation. 2. Optimize temperature: While high temperatures can promote side reactions, the reaction may require gentle heating to proceed to completion. |
| Product loss during workup. | 1. Select appropriate washing solvents: Use solvents in which the product has minimal solubility. 2. Careful handling: Minimize transfers and ensure complete recovery of the product from filtration apparatus. | |
| Competing side reactions. | 1. Slow addition of reagents: Add the base or ligand solution slowly to the metal salt solution to maintain a low concentration of the reactive species and minimize side reactions. 2. Use a non-reactive base: Consider using a base that is less likely to react with acetylacetone, such as a metal hydroxide or carbonate. |
Experimental Protocols
General Synthesis of this compound Hydrate
This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired product specifications.
Materials:
-
Gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O)
-
Acetylacetone (Hacac)
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Ammonia solution (e.g., 2 M) or sodium hydroxide solution (e.g., 2 M)
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Deionized water
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Ethanol
Procedure:
-
Preparation of Gadolinium Hydroxide: Dissolve a calculated amount of GdCl₃·6H₂O in deionized water. Slowly add a stoichiometric amount of ammonia or sodium hydroxide solution with vigorous stirring to precipitate gadolinium hydroxide (Gd(OH)₃).
-
Washing the Precipitate: Filter the Gd(OH)₃ precipitate and wash it thoroughly with deionized water to remove chloride and other soluble ions.
-
Reaction with Acetylacetone: Transfer the moist Gd(OH)₃ precipitate to a reaction flask. Add a solution of acetylacetone (a slight excess) in ethanol.
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Reaction and Isolation: Stir the mixture at a controlled temperature (e.g., 50-60°C) for several hours. The solid Gd(OH)₃ will gradually react and dissolve as the this compound complex forms.
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Crystallization: After the reaction is complete, cool the solution to induce crystallization. The product can be further precipitated by the slow addition of water.
-
Purification: Filter the crystalline product, wash with a small amount of cold ethanol-water mixture, and dry under vacuum at room temperature.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. vibgyorpublishers.org [vibgyorpublishers.org]
- 2. vibgyorpublishers.org [vibgyorpublishers.org]
- 3. Hydrolysis of gadolinium(III) in light and heavy water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sciencemadness Discussion Board - Synthesis of Lanthanum(III) acetylacetonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Characterization of Gadolinium Acetylacetonate Degradation Products
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the characterization of gadolinium acetylacetonate and its degradation products. Below you will find information on common issues, analytical techniques, and best practices for handling this compound in a research setting.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation pathways for this compound?
A1: this compound, particularly in its hydrated form (Gd(acac)₃·xH₂O), is susceptible to degradation through several pathways:
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Hydrolysis: The presence of water, including the water of hydration, can lead to the substitution of acetylacetonate (acac) ligands with hydroxide (-OH) groups. This can form species such as Gd(OH)(acac)₂ and Gd(OH)₂(acac).[1]
-
Thermal Decomposition: When heated, this compound undergoes a multi-step decomposition. Initially, it loses its water of hydration. At higher temperatures (typically above 250°C), the acetylacetonate ligands decompose, releasing gaseous products like carbon monoxide (CO), carbon dioxide (CO₂), and water (H₂O), ultimately forming gadolinium oxide (Gd₂O₃) at very high temperatures.[1]
-
Photodegradation: While less studied for this compound specifically, similar gadolinium complexes have shown susceptibility to degradation upon exposure to UV radiation. This can lead to the release of free Gd(III) ions from the complex.
Q2: What are the expected degradation products of this compound?
A2: Based on the degradation pathways, the following products can be anticipated:
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Hydrolysis Products: Gd(OH)(acac)₂, Gd(OH)₂(acac)
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Thermal Decomposition Products: Anhydrous Gd(acac)₃, Gd₂O₃, CO, CO₂, H₂O
-
Final Residue (at high temperatures): Gadolinium oxide (Gd₂O₃)
Q3: How should I properly store this compound to minimize degradation?
A3: To ensure the stability of this compound, it is recommended to:
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Store the compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed to protect it from moisture and air.
-
For highly sensitive applications, consider storing it under an inert atmosphere (e.g., argon).
Troubleshooting Guide
Problem 1: My this compound powder has changed color from off-white to a yellowish or brownish tint.
-
Possible Cause: This color change often indicates the initial stages of degradation, possibly due to exposure to air and moisture, leading to the formation of hydroxide species or other coordination complexes. In some cases, prolonged exposure to light could also contribute to discoloration.
-
Recommended Actions:
-
Characterize the Material: Before use, it is advisable to re-characterize the material using FT-IR spectroscopy to check for the presence of O-H bands, which would indicate hydrolysis.
-
Purification: Depending on the extent of discoloration and the requirements of your experiment, purification by recrystallization may be possible, although it is often more practical to use a fresh, unopened batch of the compound.
-
Review Storage Conditions: Ensure that your storage practices align with the recommendations (cool, dry, tightly sealed container).
-
Problem 2: I am having difficulty dissolving this compound in an organic solvent, or a precipitate forms over time.
-
Possible Cause:
-
Hydrolysis: If the solvent contains trace amounts of water, this compound can hydrolyze to form less soluble gadolinium hydroxide species.
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Solvent-Induced Degradation: While stable in many common organic solvents, prolonged storage in solution, especially in protic solvents, can lead to gradual degradation. Some polar aprotic solvents like DMSO can also degrade under certain conditions, potentially reacting with the complex.[2]
-
Saturation: The concentration of the solution may be too high, leading to precipitation.
-
-
Recommended Actions:
-
Use Anhydrous Solvents: Always use dry, anhydrous solvents to prepare your solutions.
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Prepare Fresh Solutions: It is best practice to prepare solutions of this compound fresh for each experiment.
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Check Solubility: Confirm the solubility of this compound in your chosen solvent and ensure you are working within the appropriate concentration range.
-
Inert Atmosphere: For sensitive experiments, preparing and handling the solution under an inert atmosphere can prevent moisture-induced degradation.
-
Problem 3: My analytical results (e.g., NMR, Mass Spec) are inconsistent or show unexpected peaks.
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Possible Cause: The presence of degradation products or impurities can lead to confusing analytical data. For instance, hydrolyzed species will have different molecular weights and spectroscopic signatures.
-
Recommended Actions:
-
Confirm Purity: Use a combination of analytical techniques to assess the purity of your starting material. TGA can indicate the water content, while FT-IR can detect hydrolysis products.
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Analyze Impurities: If unexpected peaks are observed, try to identify them. For example, in mass spectrometry, look for masses corresponding to Gd(OH)(acac)₂ or Gd(OH)₂(acac).
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Use a Fresh Sample: If significant degradation is suspected, it is best to start the experiment again with a fresh, high-purity sample of this compound.
-
Quantitative Data on Thermal Degradation
The following table summarizes the key stages of thermal decomposition for this compound derivatives as identified by Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA).
| Sample | Temperature Range (°C) | Weight Loss (%) | Associated Process |
| Gd(OH)(acac)₂ | 250-400 | ~44 | Decomposition of acetylacetonate and hydroxide ligands |
| Gd(OH)₂(acac) | 250-400 | ~32 | Decomposition of acetylacetonate and hydroxide ligands |
Data derived from studies on solvothermally synthesized this compound derivatives.[1]
Experimental Protocols
Thermogravimetric Analysis-Mass Spectrometry (TGA-MS)
Objective: To determine the thermal stability and identify the gaseous decomposition products of this compound.
Methodology:
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Sample Preparation:
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Accurately weigh 5-10 mg of the this compound powder into a TGA crucible (typically alumina or platinum).
-
-
Instrument Setup:
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Place the crucible in the TGA instrument's autosampler or manually load it onto the balance.
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Set the temperature program to ramp from room temperature (e.g., 25°C) to a final temperature of 800-1000°C. A typical heating rate is 10-20°C/min.
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Use an inert purge gas (e.g., nitrogen or argon) with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation and to carry the evolved gases to the mass spectrometer.
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The mass spectrometer should be set to scan a mass-to-charge (m/z) range relevant to the expected decomposition products (e.g., m/z 1-100) to detect H₂O (18), CO (28), and CO₂ (44).
-
-
Data Acquisition:
-
Start the TGA-MS analysis. The TGA will record the sample weight as a function of temperature, while the MS will record the ion currents for the different m/z values of the evolved gases.
-
-
Data Analysis:
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The TGA curve (weight % vs. temperature) will show distinct steps corresponding to mass loss events (e.g., dehydration, ligand decomposition).
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The derivative of the TGA curve (DTG) can be plotted to more clearly identify the temperatures of maximum decomposition rates.
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The MS data should be correlated with the TGA steps. For example, a mass loss in the TGA at a specific temperature should correspond to an increase in the ion currents for the gaseous products in the MS.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify functional groups present in this compound and its degradation products, particularly to detect hydrolysis.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
In a dry environment (e.g., a glovebox for air-sensitive samples), grind a small amount (1-2 mg) of the this compound sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Instrument Setup:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Collect a background spectrum of the empty sample compartment.
-
-
Data Acquisition:
-
Acquire the FT-IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify characteristic peaks for this compound, such as C=O and C=C stretching vibrations of the acetylacetonate ligand.
-
Look for the appearance of a broad peak in the 3200-3600 cm⁻¹ region, which is indicative of O-H stretching and suggests the presence of water or hydroxide groups due to hydrolysis.
-
Powder X-ray Diffraction (XRD)
Objective: To determine the crystalline structure of this compound and identify any crystalline degradation products, such as gadolinium oxide.
Methodology:
-
Sample Preparation:
-
Finely grind the this compound powder using a mortar and pestle to ensure a random orientation of the crystallites.
-
Mount the powder onto a sample holder. Ensure a flat, smooth surface to minimize errors in the diffraction angles.
-
-
Instrument Setup:
-
Place the sample holder in the XRD instrument.
-
Set the X-ray source (commonly Cu Kα radiation).
-
Define the scanning range for 2θ (e.g., 10-80 degrees) and the step size.
-
-
Data Acquisition:
-
Run the XRD scan to obtain a diffraction pattern (intensity vs. 2θ).
-
-
Data Analysis:
-
Compare the obtained diffraction pattern with a reference pattern for this compound from a database (e.g., the Crystallography Open Database) to confirm its structure.
-
If degradation is suspected, search the database for patterns matching potential crystalline degradation products, such as gadolinium oxide (Gd₂O₃) or gadolinium hydroxide (Gd(OH)₃).
-
Visualizing Experimental Workflows
Caption: Workflow for the characterization of this compound degradation.
Caption: Troubleshooting workflow for unexpected experimental results.
References
Technical Support Center: Enhancing the Relaxivity of Gadolinium-Based Contrast Agents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the relaxivity of gadolinium-based contrast agents (GBCAs).
Frequently Asked Questions (FAQs)
Q1: What is relaxivity and why is it a critical parameter for MRI contrast agents?
A: Relaxivity (r1 or r2) is a measure of a contrast agent's efficiency in increasing the relaxation rate of water protons in its vicinity.[1][2] A higher relaxivity value indicates a more effective contrast agent, allowing for either a stronger signal enhancement at the same dose or the use of a lower, safer dose of the gadolinium-based agent.[1][3] Enhancing relaxivity is a key goal in the development of next-generation GBCAs to improve diagnostic accuracy and reduce potential toxicity associated with gadolinium retention in the body.[1][4][5]
Q2: My experimentally measured relaxivity is lower than the theoretically expected value. What are the potential causes?
A: Several factors can contribute to lower-than-expected relaxivity. These can be broadly categorized as issues with the molecular structure of the agent, the experimental conditions, or the measurement technique itself. Common culprits include:
-
Suboptimal Water Exchange Rate (τm): If the exchange of water molecules directly coordinated to the gadolinium ion (inner-sphere water) is too slow or too fast, it can limit relaxivity.[6]
-
Fast Rotational Motion (τR): For small molecules, rapid tumbling in solution can average out the paramagnetic effects, leading to lower relaxivity.[1][3]
-
Inaccurate Concentration Determination: An error in determining the precise concentration of the gadolinium complex in your sample will directly impact the calculated relaxivity.[1]
-
pH and Temperature Variations: Relaxivity is sensitive to both pH and temperature.[1][3] Deviations from the intended experimental conditions can alter the results.
-
Presence of Competing Ions: Endogenous anions like phosphate can interact with the gadolinium complex, potentially displacing coordinated water and reducing relaxivity.[7]
Q3: How can I increase the number of inner-sphere water molecules (q) without compromising the stability of the complex?
A: Increasing the hydration state (q) is a direct way to boost relaxivity.[7][8] This is typically achieved by designing ligands that are heptadentate or have a lower denticity, leaving more coordination sites on the Gd(III) ion available for water molecules. However, this often comes at the cost of reduced thermodynamic stability, which can lead to the release of toxic free Gd(III) ions.[4][7]
A key strategy to counteract this is the use of macrocyclic ligands (like DOTA derivatives) over linear ligands (like DTPA derivatives).[4] Macrocyclic chelators provide greater kinetic inertness, meaning they are less likely to release the gadolinium ion even if the thermodynamic stability is slightly lower.[4] Careful ligand design that pre-organizes the donor atoms for binding can also help to improve stability while allowing for a higher hydration state.
Q4: What is the role of second-sphere and outer-sphere relaxivity, and how can they be enhanced?
A: While inner-sphere relaxivity is a major contributor, interactions of the contrast agent with water molecules beyond the first coordination sphere also play a significant role.
-
Second-Sphere Relaxivity: This arises from water molecules that are in close proximity to the complex and may form hydrogen bonds with the ligand.[3] Designing ligands with functional groups that can organize these water molecules can enhance second-sphere relaxivity.[3]
-
Outer-Sphere Relaxivity: This is due to the diffusion of water molecules near the paramagnetic center.[6]
Enhancing these contributions often involves increasing the overall size of the molecule or attaching it to a larger entity, which also slows down the rotational motion.[8]
Troubleshooting Guides
Issue 1: Inconsistent Relaxivity Measurements Between Batches
| Potential Cause | Troubleshooting Steps |
| Variation in Gadolinium Concentration | - Re-verify the concentration of each batch using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[1] - Ensure stock solutions are properly stored and have not evaporated. |
| Impurities in the Synthesized Complex | - Perform thorough purification of each batch using techniques like HPLC.[9] - Characterize the final product using mass spectrometry and NMR to confirm purity. |
| Slight Differences in pH of Buffer | - Prepare fresh buffer for each set of experiments. - Calibrate the pH meter before use and measure the pH of each sample solution. |
| Temperature Fluctuations | - Use a temperature-controlled sample holder in the relaxometer or MRI scanner.[1] - Allow samples to equilibrate to the target temperature before measurement.[1] |
Issue 2: Low Relaxivity After Conjugating the Agent to a Macromolecule
| Potential Cause | Troubleshooting Steps |
| Steric Hindrance Affecting Water Access | - Modify the linker used for conjugation to be longer or more flexible. - Analyze the conjugation site to ensure it does not block the access of water to the gadolinium center. |
| Local Motion of the Gd Complex | - The linker may allow for significant independent motion of the gadolinium complex relative to the macromolecule, reducing the effective rotational correlation time.[8] - Design more rigid linkers to restrict this local motion.[8] |
| Change in Water Exchange Rate upon Binding | - The microenvironment around the complex can alter the water exchange kinetics.[1] - Perform variable-temperature relaxometry studies to investigate changes in water exchange dynamics. |
| Aggregation of the Macromolecule | - Characterize the size and dispersity of the final conjugate using techniques like dynamic light scattering (DLS). - Optimize conjugation chemistry and purification to prevent aggregation. |
Experimental Protocols
Protocol 1: Measurement of T1 Relaxivity
-
Sample Preparation:
-
Prepare a stock solution of the gadolinium-based contrast agent in a suitable buffer (e.g., HEPES buffer, pH 7.4).[1]
-
Accurately determine the gadolinium concentration of the stock solution using ICP-MS.[1]
-
Prepare a series of dilutions of the stock solution to obtain at least five different concentrations (e.g., 0.1, 0.2, 0.4, 0.6, 0.8 mM). A blank sample containing only the buffer should also be prepared.
-
-
T1 Measurement:
-
Use a relaxometer (e.g., Bruker Minispec) or an MRI scanner to measure the longitudinal relaxation time (T1) of each sample.[1][10]
-
An inversion recovery pulse sequence is typically used for accurate T1 measurement.[1][10]
-
Ensure the temperature is controlled and constant throughout the measurements (e.g., 37°C).[1]
-
-
Data Analysis:
-
Convert the measured T1 values (in seconds) to relaxation rates (R1 = 1/T1, in s⁻¹).
-
Plot the relaxation rate (R1) on the y-axis against the gadolinium concentration (in mM) on the x-axis.[10]
-
Perform a linear regression on the data points. The slope of the resulting line is the r1 relaxivity in units of mM⁻¹s⁻¹.[10] The y-intercept should correspond to the relaxation rate of the buffer alone.
-
Data Presentation
Table 1: Relaxivity of Selected Gadolinium-Based Contrast Agents
| Contrast Agent | Structure | r1 Relaxivity (mM⁻¹s⁻¹) at 0.47 T, 37°C | r1 Relaxivity (mM⁻¹s⁻¹) at 1.4 T, 37°C |
| Gd-DTPA (Magnevist®) | Linear | ~4 | ~4 |
| Gd-DOTA (Dotarem®) | Macrocyclic | ~3.8 | ~3.5 |
| MS-325 (in HSA) | Albumin-binding | 45.4 | 28.5 |
| GdL1 (in HSA) | Albumin-binding | 34.1 | 22.3 |
| GdL2 (in HSA) | Albumin-binding | 23.9 | 15.6 |
Data adapted from studies on albumin-bound derivatives to illustrate the impact of molecular structure on relaxivity.[6]
Visualizations
Caption: Workflow for determining the T1 relaxivity of a contrast agent.
Caption: Key molecular parameters that determine the relaxivity of a Gd-based contrast agent.
References
- 1. High relaxivity MRI contrast agents part 1: Impact of single donor atom substitution on relaxivity of serum albumin-bound gadolinium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digital.library.unt.edu [digital.library.unt.edu]
- 3. High relaxivity MRI contrast agents part 2: Optimization of inner- and second-sphere relaxivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gadolinium contrast agents- challenges and opportunities of a multidisciplinary approach: Literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry of MRI Contrast Agents: Current Challenges and New Frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure – relaxivity relationships among targeted MR contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Optimizing the Relaxivity of MRI Probes at High Magnetic Field Strengths With Binuclear GdIII Complexes [frontiersin.org]
- 10. researchgate.net [researchgate.net]
Factors affecting the purity of synthesized gadolinium acetylacetonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of gadolinium acetylacetonate. Our aim is to help you navigate common challenges and optimize the purity of your final product.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Precipitate | Incomplete Reaction: The reaction between the gadolinium salt and acetylacetone may not have gone to completion. | - Optimize pH: Ensure the reaction mixture is maintained at a slightly basic or neutral pH (around 7-8) to facilitate the deprotonation of acetylacetone. This can be achieved by the slow, dropwise addition of a base like ammonia or sodium hydroxide. - Increase Reaction Time/Temperature: Gently heat the reaction mixture (e.g., to 50-60°C) and/or extend the reaction time to drive the reaction to completion. |
| Sub-optimal Reactant Ratio: An incorrect stoichiometric ratio of gadolinium salt to acetylacetone can limit the amount of product formed. | - Use a Slight Excess of Ligand: Employ a small excess of acetylacetone to ensure the complete complexation of the gadolinium ions. | |
| Product is a Gummy or Oily Solid | Presence of Water: The hydrated form of this compound can sometimes appear less crystalline. Excessive water can also lead to the formation of gadolinium hydroxide.[1] | - Use Anhydrous Solvents: Whenever possible, use anhydrous solvents to minimize water content. - Controlled Precipitation: After the reaction, cool the solution slowly and avoid rapid precipitation, which can trap impurities and solvent. |
| Incomplete Removal of Solvents: Residual solvent can make the product appear oily. | - Thorough Drying: Dry the product under vacuum for an extended period to ensure all solvent is removed. Gentle heating during drying can be employed, but be cautious of thermal decomposition. | |
| Off-white or Discolored Product | Formation of Gadolinium Hydroxide/Oxide: If the pH is too high, gadolinium hydroxide (a white solid) can precipitate alongside the desired product. Thermal decomposition can also lead to the formation of gadolinium oxide.[2] | - Precise pH Control: Carefully monitor and control the pH during the addition of the base. Avoid localized high pH by adding the base slowly and with vigorous stirring. - Avoid High Temperatures: Do not overheat the reaction mixture or the final product during drying, as this can cause decomposition.[1] |
| Impurities in Starting Materials: The purity of the initial gadolinium salt and acetylacetone will directly impact the purity and color of the final product. | - Use High-Purity Reagents: Start with reagents of the highest available purity. | |
| Product is Insoluble in Expected Organic Solvents | Formation of Hydrolysis Products: The presence of water can lead to the formation of gadolinium hydroxide or mixed gadolinium-hydroxide-acetylacetonate species, which are generally less soluble in organic solvents.[1][3] | - Minimize Water Content: Use anhydrous reagents and solvents. If water is necessary for the reaction, use the minimum amount required. - Purification: Attempt to purify the product by washing with a non-polar solvent to remove any unreacted acetylacetone, followed by a polar solvent like cold water to remove any inorganic salts. |
| Poor Crystallinity | Rapid Precipitation: Adding the precipitating agent too quickly or rapidly cooling the solution can lead to the formation of small, poorly defined crystals. | - Slow Crystallization: Allow the product to crystallize slowly from the reaction mixture by gradual cooling. - Recrystallization: Dissolve the crude product in a suitable hot solvent and allow it to cool slowly to form larger, purer crystals. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor affecting the purity of synthesized this compound?
A1: Based on available literature, precise pH control is arguably the most critical factor. Acetylacetone requires a slightly basic environment to deprotonate and act as a ligand. However, if the pH becomes too high, it can lead to the precipitation of gadolinium hydroxide (Gd(OH)₃) as a significant impurity.[2] Therefore, maintaining the optimal pH range is crucial for obtaining a pure product.
Q2: My product seems to contain water. How does hydration affect the purity and what is the expected form?
A2: The presence of water can lead to the formation of hydrated species, with the dihydrate, Gd(acac)₃(H₂O)₂, being a commonly reported and plausible form.[2] While this may not be considered an "impurity" in the traditional sense, the degree of hydration can affect the material's properties and subsequent applications. Uncontrolled amounts of water can also lead to the formation of gadolinium hydroxide or mixed hydroxide-acetylacetonate complexes as byproducts.[1][3] Thermal analysis (TGA) can be used to determine the degree of hydration.
Q3: What are the common impurities I should be aware of?
A3: The most common impurities include:
-
Gadolinium hydroxide (Gd(OH)₃): Forms at high pH.
-
Gadolinium oxide (Gd₂O₃): Can form upon excessive heating or thermal decomposition of the product.[1]
-
Mixed gadolinium-hydroxide-acetylacetonate species: Resulting from partial hydrolysis.[1][3]
-
Unreacted starting materials: Gadolinium salts and acetylacetone.
-
Salts from pH adjustment: For example, ammonium chloride if ammonia and hydrochloric acid are used.
Q4: What is a reliable method for purifying crude this compound?
A4: Recrystallization is a standard and effective method for purifying this compound. The general steps are:
-
Dissolve the crude product in a minimum amount of a suitable hot solvent in which the compound is soluble at elevated temperatures but less soluble at room temperature.
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Common solvent systems for the recrystallization of metal acetylacetonates include mixtures of a polar solvent (like ethanol or acetone) and a non-polar solvent (like hexane or petroleum ether).[4][5] The ideal solvent system for this compound should be determined experimentally.
Q5: How can I confirm the purity of my synthesized this compound?
A5: A combination of analytical techniques is recommended to assess the purity:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the acetylacetonate ligand and the absence of significant hydroxide or water bands (though some water may be present in the hydrated form).[1]
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and the amount of coordinated water. The weight loss at specific temperatures can indicate the loss of water molecules and the decomposition of the organic ligand.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to characterize the acetylacetonate ligand, although the paramagnetic nature of Gd³⁺ will cause significant broadening of the signals.
-
Elemental Analysis: To determine the percentage of carbon, hydrogen, and gadolinium in the sample and compare it with the theoretical values for the desired formula (e.g., Gd(C₅H₇O₂)₃ or Gd(C₅H₇O₂)₃(H₂O)₂).
Experimental Protocols
Standard Synthesis of this compound
This protocol is adapted from general methods for synthesizing metal acetylacetonates.
Materials:
-
Gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O)
-
Acetylacetone (acacH)
-
Ammonia solution (e.g., 1 M NH₄OH) or Sodium Hydroxide (e.g., 1 M NaOH)
-
Deionized water
-
Ethanol
Procedure:
-
Dissolve a stoichiometric amount of gadolinium(III) chloride hexahydrate in a mixture of deionized water and ethanol.
-
In a separate beaker, dissolve a slight molar excess (e.g., 3.1 equivalents) of acetylacetone in ethanol.
-
Slowly add the acetylacetone solution to the gadolinium chloride solution with vigorous stirring.
-
While continuing to stir, add the ammonia or sodium hydroxide solution dropwise to the mixture until the pH is in the range of 7-8. A precipitate should form.
-
Continue stirring the reaction mixture at room temperature for 1-2 hours to ensure the reaction is complete. Gentle heating (50-60°C) can be applied to increase the reaction rate.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold deionized water to remove any inorganic salts, followed by a small amount of cold ethanol to remove excess acetylacetone.
-
Dry the product under vacuum to a constant weight.
Visualizations
References
Storage and handling guidelines for gadolinium acetylacetonate
Gadolinium Acetylacetonate: Technical Support Center
This technical support center provides essential guidelines for the safe storage, handling, and use of this compound, targeting researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound? A1: this compound is an organometallic compound where a central gadolinium atom is coordinated to three acetylacetonate ligands.[1] It serves as a source of gadolinium that is soluble in organic solvents.[1] It is commonly used in various catalysts, as a reagent for organic synthesis, and as a precursor for creating materials like gadolinia-doped ceria powders via the sol-gel method.[1][2]
Q2: What are the common forms of this compound? A2: this compound is often supplied as a hydrate, meaning it incorporates water molecules into its crystal structure (Gd(C₅H₇O₂)₃ · xH₂O).[3] An anhydrous form is also discussed, but the dihydrate, Gd(C₅H₇O₂)₃(H₂O)₂, is a more plausible and characterized structure.[2]
Storage & Handling
Q3: How should I properly store this compound? A3: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3][4] It is crucial to protect it from moisture and heat as the material can be hygroscopic (readily absorbs moisture from the air).[5][6]
Q4: What are the signs of decomposition or instability? A4: While the compound is stable under recommended storage conditions, exposure to heat can cause decomposition, potentially liberating 2,4-pentanedione.[3] Upon heating under a vacuum, the dihydrate form may convert to an oxo-cluster.[2] Any noticeable change in color or texture could indicate moisture absorption or degradation.
Q5: What materials are incompatible with this compound? A5: Avoid contact with strong oxidizing agents, acids, and sources of water/moisture.[3][6][7] Contact with acids may evolve hydrogen gas.[7]
Safety & First Aid
Q6: What are the primary hazards associated with this compound? A6: this compound is hazardous. It can cause serious eye irritation, skin irritation, and may cause respiratory irritation.[3] It is crucial to avoid breathing in dust, fumes, or vapors.[3][5]
Q7: What Personal Protective Equipment (PPE) is required when handling it? A7: When handling this compound, always wear chemical safety glasses or goggles, a face shield, nitrile or rubber gloves, and protective clothing.[3] If there is a risk of dust formation, use a NIOSH-approved respirator.[3][7] Work should be conducted in a well-ventilated area or under a chemical fume hood.[5]
Q8: What should I do in case of accidental exposure? A8:
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove any contaminated clothing and wash it before reuse. If irritation persists, seek medical assistance.[3][8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or other respiratory symptoms appear, seek immediate medical attention.[3][5]
-
Ingestion: Do not induce vomiting. Give the person water and seek immediate medical attention.[3][7]
Q9: How should I handle a spill? A9: For a small spill, ensure the area is well-ventilated and you are wearing appropriate PPE. Avoid creating dust.[9] Mix the spilled material with an inert absorbent like vermiculite or sodium carbonate, sweep it up, and place it in a suitable, sealed container for disposal.[3] Do not allow the spillage to enter drains.[5]
Troubleshooting Guide
| Issue / Observation | Potential Cause | Recommended Action |
| Material appears clumpy, sticky, or discolored. | Moisture Absorption: The compound is hygroscopic and has likely been exposed to air or humidity.[6] | Use the material in a glovebox or dry environment. For future prevention, ensure the container is always tightly sealed and stored in a desiccator or dry cabinet. |
| Inconsistent results or low yield in organic synthesis. | Reagent Degradation: The presence of moisture can affect the reactivity and stability of the compound, leading to inconsistent performance in moisture-sensitive reactions. | Dry the material under vacuum if appropriate for your procedure, or use a fresh, unopened container. Consider that decomposition from heat or incompatibility with other reagents could also be a factor.[3] |
| Difficulty achieving complete solubility. | Incorrect Solvent Choice: While soluble in organic solvents, solubility can vary.[1] | Consult literature for the optimal solvent for your specific application. Gentle heating or sonication may aid dissolution, but be mindful of the compound's thermal stability. |
| Formation of unexpected byproducts. | Decomposition: The compound may decompose under certain conditions (e.g., high heat), releasing its ligands, which could participate in side reactions.[3] | Review your experimental parameters, particularly temperature. Ensure the reaction environment is free from incompatible substances like strong oxidizing agents.[3][7] |
Data Presentation
Table 1: Hazard Identification Summary
| Classification System | Health Hazard | Flammability | Reactivity Hazard |
| HMIS Rating | 2 | 0 | 0 |
| NFPA Rating | 2 | 0 | 0 |
| Source:[3] |
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety glasses or goggles, face shield.[3] | Protects against dust particles and splashes causing serious eye irritation.[3] |
| Hand Protection | Nitrile or rubber gloves.[3] | Prevents skin contact which can cause irritation.[3] |
| Respiratory Protection | NIOSH-approved dust respirator.[3][7] | Required when dusts or aerosols may be generated to prevent respiratory tract irritation.[3] |
| Body Protection | Protective laboratory coat or chemical-resistant suit.[3] | Protects skin and clothing from contamination. |
Table 3: Chemical and Physical Properties
| Property | Value |
| Chemical Formula | Gd(C₅H₇O₂)₃ · xH₂O |
| Molecular Weight | 454.57 g/mol (anhydrous basis) |
| Appearance | Off-white solid[2] |
| Solubility | Soluble in organic solvents[1][10] |
| Stability | Stable under recommended storage conditions; hygroscopic.[3][6] |
Visualized Workflows & Protocols
General Handling and Dispensing Workflow
This diagram outlines the standard procedure for safely handling and weighing this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
Generalized Sol-Gel Synthesis Protocol
This compound is a known precursor for sol-gel synthesis.[2] The following diagram illustrates a generalized experimental protocol based on this application.
Caption: Generalized workflow for sol-gel synthesis using Gd(acac)₃.
References
- 1. americanelements.com [americanelements.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. prochemonline.com [prochemonline.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. prochemonline.com [prochemonline.com]
- 6. fishersci.com [fishersci.com]
- 7. ameslab.gov [ameslab.gov]
- 8. asisscientific.com.au [asisscientific.com.au]
- 9. physics.purdue.edu [physics.purdue.edu]
- 10. vibgyorpublishers.org [vibgyorpublishers.org]
Validation & Comparative
A Comparative Guide to Gadolinium Precursors: Gadolinium Acetylacetonate in Focus
For researchers, scientists, and professionals in drug development, the selection of an appropriate gadolinium precursor is a critical decision that influences the performance, stability, and safety of the final product, be it a magnetic resonance imaging (MRI) contrast agent or a nanomaterial. This guide provides an objective comparison of gadolinium acetylacetonate with other common gadolinium precursors, supported by experimental data and detailed protocols.
Executive Summary
This compound [Gd(acac)3] presents itself as a versatile precursor for the synthesis of gadolinium-based materials, particularly in non-aqueous systems for creating nanoparticles and metal-organic frameworks (MOFs). Its primary advantages lie in its solubility in organic solvents and its potential for controlled thermal decomposition, which can influence the size and morphology of the resulting nanomaterials. However, for aqueous applications, particularly in the formation of traditional chelate-based MRI contrast agents, precursors like gadolinium(III) chloride (GdCl₃) and gadolinium(III) nitrate (Gd(NO₃)₃) are more commonly employed due to their high water solubility. Gadolinium(III) oxide (Gd₂O₃) serves as a stable, solid-state precursor, often used in high-temperature synthesis routes. The choice of precursor ultimately hinges on the desired application, the synthesis methodology, and the required properties of the final gadolinium-based product.
Performance Comparison of Gadolinium Precursors
The efficacy of a gadolinium precursor is evaluated based on several key performance indicators, including the stability and relaxivity of the resulting gadolinium complex or nanoparticle, as well as the efficiency of the synthesis process itself.
Stability of Gadolinium Complexes
The stability of a gadolinium complex is paramount, especially for in vivo applications, to prevent the release of toxic free Gd³⁺ ions. Stability is typically characterized by thermodynamic and kinetic stability constants. Macrocyclic chelates are generally more stable than linear ones.[1][2][3][4][5][6] The choice of precursor can influence the ease of formation and yield of these stable complexes.
| Precursor/Chelate | Chelate Type | Thermodynamic Stability Constant (log K) | Kinetic Stability (Dissociation Half-life at pH 1.0) |
| Gadoterate (from various precursors) | Ionic Macrocyclic | 25.8 | >1 month |
| Gadobutrol (from various precursors) | Non-ionic Macrocyclic | 21.8 | 24 hours |
| Gadoteridol (from various precursors) | Non-ionic Macrocyclic | 23.8 | 3 hours |
| Gadopentetate (from various precursors) | Ionic Linear | 22.1 | 10 minutes |
| Gadodiamide (from various precursors) | Non-ionic Linear | 16.9 | 35 seconds |
This table presents stability data for commercially available gadolinium-based contrast agents (GBCAs), which can be synthesized from various soluble gadolinium precursors. The data highlights the superior stability of macrocyclic agents.[7]
Relaxivity of Gadolinium-Based Nanoparticles
For MRI contrast agents, relaxivity (r₁ and r₂) is a crucial measure of performance. Higher r₁ relaxivity leads to brighter T1-weighted images. Gadolinium oxide (Gd₂O₃) nanoparticles have emerged as promising alternatives to traditional chelates, often exhibiting significantly higher relaxivity. The choice of precursor and synthesis method can impact the size and surface properties of these nanoparticles, which in turn affects their relaxivity.[8][9][10][11][12]
| Precursor Used in Synthesis | Resulting Nanoparticle | Particle Size (nm) | r₁ Relaxivity (mM⁻¹s⁻¹) | r₂/r₁ Ratio |
| Gadolinium(III) Acetate | Gd₂O₃ Nanoparticles | 4-5 | Approx. 8-10 | ~1.2 |
| Gadolinium(III) Oleate | Gd₂O₃ Nanoplates | 2 | 47.2 | ~1.7 |
| Gadolinium(III) Chloride | Gd₂O₃ Nanoparticles | ~18 | Not specified | Not specified |
| Gadolinium(III) Nitrate | Gd₂O₃ Nanoparticles | ~13.7 | Not specified | Not specified |
| Gadolinium(III) Acetylacetonate | Gd₂O₃ Nanoparticles | <10 | Not specified | Not specified |
This table compiles data from various studies on the synthesis of Gd₂O₃ nanoparticles from different precursors. Direct comparative studies under identical conditions are limited, but the data illustrates the range of particle sizes and relaxivities that can be achieved.[2][5][8][10]
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for the synthesis of gadolinium-based materials using different precursors.
Synthesis of Gadolinium Oxide Nanoparticles from this compound
This protocol describes a microwave-assisted synthesis of Gd₂O₃ nanoparticles using this compound as the precursor.
Materials:
-
Gadolinium(III) acetylacetonate hydrate [Gd(acac)₃·xH₂O]
-
Benzyl alcohol
Procedure:
-
Dissolve a specific amount of gadolinium(III) acetylacetonate hydrate in benzyl alcohol in a microwave-safe reaction vessel.
-
Heat the mixture in a microwave reactor to 228°C.
-
Maintain the temperature for a designated period to allow for nanoparticle formation.
-
After cooling, collect the precipitate by centrifugation.
-
Wash the resulting nanoparticles multiple times with a suitable solvent (e.g., ethanol) to remove any unreacted precursors and byproducts.
-
Dry the purified nanoparticles under vacuum.
-
For enhanced crystallinity, the as-synthesized powder can be calcined at 600°C to yield a cubic phase.[10]
Synthesis of Gadolinium Oxide Nanoparticles from Gadolinium Chloride (Hydrothermal Method)
This protocol outlines the synthesis of Gd₂O₃ nanoparticles using gadolinium chloride via a hydrothermal method.
Materials:
-
Gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O)
-
Polyethylene glycol (PEG)
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
Dissolve GdCl₃·6H₂O in polyethylene glycol to form the precursor solution.
-
Separately prepare a NaOH solution in deionized water.
-
Add the NaOH solution to the precursor solution and mix thoroughly to form a homogeneous mixture.
-
Transfer the mixture to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave to 180°C for 4 hours.
-
After the reaction, allow the autoclave to cool to room temperature.
-
Collect the resulting precipitate by centrifugation.
-
Wash the product with deionized water and ethanol to remove impurities.
-
Dry the final Gd(OH)₃ product in an oven.
-
Calcine the Gd(OH)₃ at a high temperature (e.g., 500-800°C) to obtain Gd₂O₃ nanoparticles.
Visualizing the Landscape of Gadolinium Precursors
The following diagrams illustrate the relationships and workflows associated with the use of different gadolinium precursors.
Caption: Overview of gadolinium precursors and their primary applications.
Caption: Development pipeline for nanoparticle-based MRI contrast agents.
Conclusion
This compound is a valuable precursor in the synthesis of gadolinium-based nanomaterials, particularly for methods employing organic solvents and requiring controlled thermal decomposition. Its utility in producing Gd₂O₃ nanoparticles and Gd-based MOFs is noteworthy. For applications demanding high water solubility, such as the direct formation of aqueous gadolinium chelates, inorganic salts like gadolinium chloride and nitrate remain the precursors of choice. The ultimate selection of a gadolinium precursor should be a carefully considered decision, aligning the chemical properties of the precursor with the specific requirements of the synthesis process and the desired characteristics of the final product. As the field of gadolinium-based contrast agents continues to evolve, with a strong emphasis on safety and efficacy, the strategic selection of precursors will play an increasingly vital role in the development of next-generation imaging agents.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. mriquestions.com [mriquestions.com]
- 7. scispace.com [scispace.com]
- 8. Gadolinium(III) oxide - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. iosrjournals.org [iosrjournals.org]
A Head-to-Head Battle of Precursors: Gadolinium Acetylacetonate vs. Gadolinium Nitrate for Nanoparticle Synthesis
For researchers, scientists, and drug development professionals, the choice of precursor in nanoparticle synthesis is a critical decision that significantly influences the physicochemical properties and ultimate performance of the resulting nanomaterials. This guide provides an in-depth, objective comparison of two common gadolinium precursors, gadolinium acetylacetonate and gadolinium nitrate, in the synthesis of gadolinium-based nanoparticles, with a focus on their application as MRI contrast agents.
This comparison draws upon experimental data to elucidate the impact of each precursor on key nanoparticle characteristics, including particle size, morphology, and magnetic resonance imaging (MRI) relaxivity. Detailed experimental protocols are provided to enable researchers to replicate and build upon these findings.
At a Glance: Key Performance Metrics
The selection of a gadolinium precursor has a demonstrable effect on the final nanoparticle characteristics. Below is a summary of quantitative data gleaned from various experimental studies. It is important to note that direct comparative studies under identical reaction conditions are limited; therefore, the data presented is a collation from different studies and methodologies.
| Property | This compound | Gadolinium Nitrate | Synthesis Method | Reference |
| Particle Size (nm) | ~1 | ~10 (from combustion) | Thermal Decomposition / Combustion | [1] |
| Morphology | Nearly monodisperse spheres | Nanorods (hydrothermal), cubic (from carbonate precipitation) | Thermal Decomposition / Hydrothermal / Precipitation | [1][2] |
| Longitudinal Relaxivity (r1) (mM⁻¹s⁻¹) | Not explicitly reported for direct synthesis | 5.1 (for 59 nm particles) | Hydrothermal/Annealing | [3] |
| Longitudinal Relaxivity (r1) (mM⁻¹s⁻¹) - General Gd2O3 NPs | 7.96 - 47.2 (nanoplates) | 13.37 (DEG-capped) | Thermal Decomposition / Colloidal Method | [4][5] |
Note: The relaxivity values are highly dependent on particle size, shape, surface coating, and the magnetic field strength at which they are measured. The values presented here are illustrative and highlight the range of reported relaxivities for gadolinium oxide nanoparticles.
Delving into the Synthesis: Experimental Protocols
The synthesis method, in conjunction with the precursor, dictates the final properties of the nanoparticles. Here, we detail common experimental protocols for synthesizing gadolinium oxide (Gd₂O₃) nanoparticles using both this compound and gadolinium nitrate.
Protocol 1: Thermal Decomposition of this compound
This method typically yields small, relatively monodisperse spherical nanoparticles.
Experimental Workflow:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biomedical Application Prospects of Gadolinium Oxide Nanoparticles for Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gadolinium oxide nanoplates with high longitudinal relaxivity for magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Thermal stability comparison of different metal acetylacetonates.
A Comprehensive Guide to the Thermal Stability of Metal Acetylacetonates
For researchers and professionals in drug development and material science, understanding the thermal stability of metal acetylacetonates is crucial for their application as catalysts, precursors for metal oxide deposition, and in various synthetic processes. This guide provides an objective comparison of the thermal stability of common metal acetylacetonates, supported by experimental data from thermogravimetric analysis (TGA).
Comparative Thermal Stability Data
The thermal stability of metal acetylacetonates, primarily determined by the temperature at which they begin to decompose, varies significantly with the central metal ion. The following table summarizes the key thermal decomposition data for several common metal acetylacetonates. It is important to note that the experimental conditions, such as the atmosphere and heating rate, can influence the decomposition temperatures.
| Metal Acetylacetonate | Onset of Decomposition (°C) | Key Decomposition Events & Weight Loss | Final Residue (%) | Atmosphere |
| Iron(III) acetylacetonate (Fe(acac)₃) | ~186[1] | Sharp mass loss of ~70-76% centered around 300°C.[1] | Not specified | Inert/Air |
| Cobalt(II) acetylacetonate (Co(acac)₂) monohydrate | 50-120 (dehydration) | Endothermic peak at 182°C indicating major decomposition. | ~17.6 at 500°C | Argon |
| Nickel(II) acetylacetonate (Ni(acac)₂) dihydrate | ~110 (dehydration)[2] | Major loss of ~78% at 450°C.[2] Multiple decomposition peaks observed around 204°C, 327°C, and 360°C in another study. | Not specified | Inert |
| **Copper(II) acetylacetonate (Cu(acac)₂) ** | >200 | In air, decomposition continues to 350°C with 76.25% mass loss. In argon, decomposition stops at 260°C with 72.86% mass loss. | Not specified | Air/Argon |
| Zinc(II) acetylacetonate (Zn(acac)₂) monohydrate | ~150 | Decomposition temperature of 186°C with a 46.4% mass loss.[3][4] | Not specified | Not specified |
Experimental Protocols
The data presented in this guide is primarily derived from Thermogravimetric Analysis (TGA), a standard technique for measuring the thermal stability of materials.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability and decomposition profile of metal acetylacetonates by monitoring their mass change as a function of temperature.
Apparatus:
-
Thermogravimetric Analyzer
-
High-precision balance
-
Sample pans (typically alumina or platinum)
-
Gas flow controller
Procedure:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the metal acetylacetonate is placed into a tared TGA sample pan.
-
Instrument Setup: The sample pan is placed onto the TGA balance. The desired atmosphere (e.g., inert nitrogen or argon, or reactive air) is purged through the furnace at a controlled flow rate (e.g., 20-100 mL/min).
-
Thermal Program: The furnace is heated from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min).
-
Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperature ranges of mass loss events, the percentage of mass loss at each step, and the final residue percentage. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of the maximum rates of decomposition.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for evaluating the thermal stability of metal acetylacetonates.
Caption: Workflow for Thermal Stability Analysis.
References
Validation of gadolinium acetylacetonate purity using analytical techniques
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug development and materials science, the purity of precursor compounds is paramount. Gadolinium acetylacetonate [Gd(acac)₃], a key gadolinium source, is no exception. Its purity directly impacts the quality, efficacy, and safety of the final products, be it in advanced imaging contrast agents or as a dopant in functional materials. This guide provides an objective comparison of analytical techniques for validating the purity of this compound, presenting supporting experimental data and methodologies.
The Importance of Purity Validation
Gadolinium in its free ionic form (Gd³⁺) is toxic and can lead to serious health issues. Therefore, ensuring the purity of this compound and the absence of free gadolinium or other harmful impurities is a critical step in its application for drug development and other sensitive uses. This guide explores several key analytical techniques to ascertain the purity and integrity of this compound.
Key Analytical Techniques for Purity Validation
A multi-faceted approach employing several analytical techniques is essential for the comprehensive purity validation of this compound. Each technique provides unique insights into different aspects of the compound's purity, from its elemental composition to the presence of trace impurities.
Elemental Analysis
Elemental analysis is a fundamental technique to determine the percentage of carbon, hydrogen, and gadolinium in the compound. This allows for the verification of the empirical formula and provides a primary indication of the bulk purity of the material.
Table 1: Comparison of Theoretical vs. Experimental Elemental Composition of this compound Hydrate (Gd(C₅H₇O₂)₃·xH₂O)
| Element | Theoretical Percentage (anhydrous) | Theoretical Percentage (dihydrate) | Typical Experimental Range |
| Carbon (C) | 39.54% | 36.56% | 36.0 - 39.0% |
| Hydrogen (H) | 4.65% | 5.11% | 4.5 - 5.5% |
| Gadolinium (Gd) | 34.58% | 31.91% | 31.0 - 35.0% |
Note: The water content can vary, affecting the elemental composition. Thermogravimetric analysis is crucial to determine the hydration state.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the main component from its organic impurities and degradation products. When coupled with a suitable detector, such as a UV-Vis or a mass spectrometer (LC-MS), it can provide detailed information about the purity profile of the compound. For metal complexes, reverse-phase chromatography is often employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation and purity assessment. Due to the paramagnetic nature of the Gd³⁺ ion, obtaining high-resolution NMR spectra of this compound can be challenging. However, specialized techniques and careful interpretation can still provide valuable information about the ligand environment and the presence of paramagnetic impurities.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is essential for determining the thermal stability and the water content of this compound hydrate. By monitoring the weight loss of a sample as a function of temperature, one can identify the temperature at which the water of hydration is lost and the onset of thermal decomposition of the acetylacetonate ligands.
Table 2: Typical TGA Data for this compound Hydrate
| Temperature Range (°C) | Weight Loss (%) | Assignment |
| 50 - 150 | 5 - 10% | Loss of water of hydration |
| 200 - 400 | > 50% | Decomposition of acetylacetonate ligands |
| > 400 | - | Formation of Gadolinium Oxide residue |
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is an ultra-sensitive technique for the determination of trace and ultra-trace elemental impurities. This is crucial for ensuring that the this compound is free from other metal ions that could be detrimental to its intended application.
Table 3: Typical Specification for Trace Metal Impurities in High-Purity this compound
| Element | Specification Limit (ppm) |
| Aluminum (Al) | < 10 |
| Calcium (Ca) | < 20 |
| Copper (Cu) | < 5 |
| Iron (Fe) | < 10 |
| Lead (Pb) | < 5 |
| Magnesium (Mg) | < 10 |
| Nickel (Ni) | < 5 |
| Zinc (Zn) | < 5 |
Comparison with an Alternative: Gadolinium(III) Nitrate
For many applications, alternative gadolinium precursors may be considered. Gadolinium(III) nitrate (Gd(NO₃)₃) is a common, water-soluble alternative. The choice of precursor can depend on the desired solvent system and the required reactivity. The purity validation for gadolinium nitrate would involve similar techniques, but with a focus on different potential impurities.
Table 4: Purity Validation Comparison: this compound vs. Gadolinium Nitrate
| Analytical Technique | This compound | Gadolinium Nitrate |
| Appearance | White to off-white powder | White crystalline solid |
| Purity (by titration) | ≥ 98% | ≥ 99.9% |
| Key Impurities | Free acetylacetone, other metal acetylacetonates, residual solvents | Other rare earth nitrates, free nitric acid |
| Solubility | Soluble in organic solvents | Soluble in water and polar solvents |
| Thermal Stability | Decomposes upon heating | Decomposes upon heating |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical workflows for the analytical techniques described and the logical relationship in a comprehensive purity validation process.
Caption: Overall workflow for the purity validation of this compound.
Caption: A typical workflow for the HPLC analysis of this compound.
Caption: A typical workflow for the TGA analysis of this compound.
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible results. The following sections provide an overview of the methodologies for the key analytical techniques.
Elemental Analysis Protocol
-
Instrumentation : Use a calibrated CHN elemental analyzer for carbon and hydrogen analysis. Gadolinium content can be determined by complexometric titration with EDTA or by ICP-OES/MS after acid digestion.
-
Sample Preparation : Accurately weigh 1-3 mg of the dried this compound sample into a tin capsule for CHN analysis. For Gd analysis by ICP, accurately weigh a larger sample and digest it in concentrated nitric acid.
-
Analysis : Combust the sample in the CHN analyzer and detect the resulting CO₂, H₂O, and N₂ gases. For Gd, introduce the digested sample into the ICP-OES/MS and measure the emission or mass signal at a characteristic wavelength or m/z for gadolinium.
-
Calculation : Calculate the percentage of each element based on the instrument response and the initial sample weight.
HPLC Protocol
-
Instrumentation : A standard HPLC system with a UV-Vis detector or a mass spectrometer is required.
-
Column : A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically suitable.
-
Mobile Phase : A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is often employed.
-
Sample Preparation : Dissolve a known concentration of this compound in a suitable solvent (e.g., methanol or acetonitrile) and filter the solution before injection.
-
Analysis : Inject the sample onto the column and monitor the elution of components at a suitable wavelength (e.g., 270-300 nm for the acetylacetonate ligand) or by mass spectrometry.
-
Purity Calculation : The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
NMR Protocol for Paramagnetic Compounds
-
Instrumentation : A high-field NMR spectrometer is recommended.
-
Solvent : Use a deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).
-
Acquisition Parameters : Due to the paramagnetic nature of Gd³⁺, the relaxation times (T1) will be short. Use a short relaxation delay (d1) and a larger spectral width (sw) to acquire the full spectrum, which may contain broad peaks.
-
Data Processing : Apply appropriate window functions (e.g., exponential multiplication with a large line broadening factor) to improve the signal-to-noise ratio of the broad peaks.
-
Interpretation : While detailed structural elucidation can be complex, the spectrum can be used as a fingerprint to compare different batches and to check for the presence of significant paramagnetic or diamagnetic impurities.
TGA Protocol
-
Instrumentation : A calibrated thermogravimetric analyzer.
-
Sample Preparation : Place a small, accurately weighed amount of the sample (5-10 mg) into a TGA pan (e.g., alumina or platinum).
-
Analysis Conditions : Heat the sample from room temperature to a final temperature (e.g., 800 °C) at a controlled heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Data Analysis : Analyze the resulting thermogram to determine the temperatures of weight loss events and the percentage of weight lost at each step.
ICP-MS Protocol for Trace Metals
-
Instrumentation : A calibrated ICP-MS instrument.
-
Sample Preparation : Accurately weigh a sample of this compound and perform a microwave-assisted acid digestion using high-purity nitric acid to bring the sample into solution. Dilute the digested sample to a suitable concentration with deionized water.
-
Calibration : Prepare a series of multi-element calibration standards in the same acid matrix as the samples.
-
Analysis : Introduce the samples and standards into the ICP-MS and measure the ion counts for the elements of interest.
-
Quantification : Quantify the concentration of each trace metal in the original sample based on the calibration curve.
Conclusion
The purity validation of this compound requires a comprehensive suite of analytical techniques. Each method provides critical data points that, when combined, offer a complete picture of the compound's purity and suitability for its intended use. By employing rigorous and well-defined analytical protocols, researchers and drug development professionals can ensure the quality and safety of their gadolinium-based materials and products.
A Comparative Analysis of Gadolinium-Based Contrast Agents for Magnetic Resonance Imaging
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Performance and Properties of Gadolinium Complexes.
Gadolinium-based contrast agents (GBCAs) are indispensable tools in magnetic resonance imaging (MRI), enhancing the visualization of tissues and pathologies by altering the relaxation times of water protons.[1] The efficacy and safety of these agents are intrinsically linked to their physicochemical properties, primarily their relaxivity and the stability of the gadolinium complex. This guide provides a comparative overview of commonly used GBCAs, supported by experimental data, to aid in the selection of appropriate agents for research and clinical applications.
Performance and Physicochemical Properties: A Quantitative Comparison
The performance of a GBCA is largely determined by its relaxivity (r1 and r2), which is a measure of its ability to increase the longitudinal (T1) and transverse (T2) relaxation rates of water protons.[2] Higher r1 relaxivity generally leads to greater positive contrast on T1-weighted images.[2] The stability of the gadolinium chelate is another critical factor, as the release of toxic free gadolinium (Gd³⁺) ions in the body is a significant safety concern.[3] Stability is characterized by both thermodynamic and kinetic parameters.
Below are tables summarizing the key quantitative data for a range of commercially available GBCAs.
Table 1: Relaxivity of Gadolinium-Based Contrast Agents
| Brand Name | Generic Name | Structure | Ionicity | r1 Relaxivity (L/mmol·s) | r2 Relaxivity (L/mmol·s) |
| Macrocyclic Agents | |||||
| Dotarem®/Clariscan™ | Gadoterate meglumine | Macrocyclic | Ionic | 3.4 | 4.3 |
| ProHance® | Gadoteridol | Macrocyclic | Non-ionic | 3.7 | 4.4 |
| Gadavist®/Gadovist® | Gadobutrol | Macrocyclic | Non-ionic | 4.8 | 5.6 |
| Linear Agents | |||||
| Magnevist® | Gadopentetate dimeglumine | Linear | Ionic | 3.8 | 4.9 |
| MultiHance® | Gadobenate dimeglumine | Linear | Ionic | 6.3 | 8.2 |
| Omniscan™ | Gadodiamide | Linear | Non-ionic | 4.0 | 5.0 |
| Eovist®/Primovist® | Gadoxetate disodium | Linear | Ionic | 6.4 | 7.9 |
Data obtained in plasma at 37°C and 1.5T. (Source: Rohrer et al., as cited in various reviews).[2]
Table 2: Physicochemical and Stability Properties of Gadolinium-Based Contrast Agents
| Brand Name | Generic Name | Structure | Ionicity | Thermodynamic Stability (log Ktherm) | Osmolality (mOsm/kg H₂O) | Viscosity (cP at 37°C) |
| Macrocyclic Agents | ||||||
| Dotarem®/Clariscan™ | Gadoterate meglumine | Macrocyclic | Ionic | 25.8 | 1350 | 2.0 |
| ProHance® | Gadoteridol | Macrocyclic | Non-ionic | 23.8 | 630 | 1.3 |
| Gadavist®/Gadovist® | Gadobutrol | Macrocyclic | Non-ionic | 21.7 | 1170 | 2.0 |
| Linear Agents | ||||||
| Magnevist® | Gadopentetate dimeglumine | Linear | Ionic | 22.1 | 1960 | 2.9 |
| MultiHance® | Gadobenate dimeglumine | Linear | Ionic | 22.6 | 1970 | 3.0 |
| Omniscan™ | Gadodiamide | Linear | Non-ionic | 16.9 | 780 | 1.4 |
| Eovist®/Primovist® | Gadoxetate disodium | Linear | Ionic | 23.5 | - | - |
(Data compiled from various sources).[4]
Structural Classification and Stability
GBCAs are broadly classified based on the molecular structure of the chelating ligand into linear and macrocyclic agents.[3] Macrocyclic agents encase the gadolinium ion in a cage-like structure, generally providing higher kinetic and thermodynamic stability compared to the more flexible linear agents.[5] This increased stability minimizes the risk of gadolinium release.[5] Within each structural class, agents can be further categorized as ionic or non-ionic based on their net charge in solution.[1]
Experimental Protocols
1. Measurement of Relaxivity (r1 and r2)
The determination of r1 and r2 relaxivities is a fundamental experiment for characterizing MRI contrast agents.[2]
Methodology:
-
Sample Preparation: A series of phantoms is prepared with varying concentrations of the GBCA in a relevant medium, such as saline or plasma. A control sample without the contrast agent is also included.
-
MRI Acquisition:
-
To measure T1, a pulse sequence sensitive to T1 relaxation, such as an inversion recovery sequence, is used. Images are acquired at multiple inversion times (TI).
-
To measure T2, a spin-echo pulse sequence is typically employed, with images acquired at multiple echo times (TE).
-
-
Data Analysis:
-
The signal intensity from a region of interest (ROI) within each phantom is measured for each TI (for T1) and TE (for T2).
-
The T1 and T2 relaxation times for each concentration are calculated by fitting the signal intensity data to the appropriate exponential recovery or decay equations.
-
The relaxation rates (R1 = 1/T1 and R2 = 1/T2) are then calculated.
-
Finally, the relaxation rates are plotted against the GBCA concentration. The slope of the resulting linear fit represents the r1 and r2 relaxivities in units of L/(mmol·s).[1]
-
2. Assessment of Kinetic Stability
Kinetic stability refers to the rate at which the gadolinium ion dissociates from its chelate. A common method to assess this is through acid-assisted dissociation.
Methodology:
-
Incubation: The GBCA is incubated in an acidic solution (e.g., pH 1) at a controlled temperature (e.g., 37°C).
-
Sampling: Aliquots are taken from the solution at various time points.
-
Quantification of Free Gadolinium: The concentration of free Gd³⁺ in each aliquot is determined using techniques such as inductively coupled plasma mass spectrometry (ICP-MS) or by using a competing ligand that forms a colored complex with free gadolinium.
-
Data Analysis: The rate of dissociation is determined by plotting the concentration of free Gd³⁺ over time. The results are often expressed as a dissociation half-life (t₁/₂), which is the time required for 50% of the gadolinium complex to dissociate.
Toxicity Pathway of Free Gadolinium
The primary safety concern with GBCAs is the in vivo release of the toxic Gd³⁺ ion. Free gadolinium can interfere with biological processes, notably by competing with calcium ions (Ca²⁺) due to their similar ionic radii and charge. This can disrupt calcium signaling pathways and lead to cellular toxicity. In patients with severe renal impairment, the slow clearance of GBCAs increases the risk of dissociation and has been linked to nephrogenic systemic fibrosis (NSF).
References
Performance of Gadolinium Acetylacetonate in ALD: A Comparative Guide
In the realm of Atomic Layer Deposition (ALD), the choice of precursor is paramount to achieving high-quality thin films with precise thickness control. For the deposition of gadolinium oxide (Gd₂O₃), a material with significant potential in microelectronics and other advanced applications, various gadolinium precursors have been explored. This guide provides a comparative analysis of the performance of gadolinium acetylacetonate (Gd(acac)₃) against other common gadolinium precursors used in ALD.
While direct and extensive experimental data for the ALD of Gd₂O₃ using Gd(acac)₃ is limited in publicly available literature, we can infer its potential performance based on its chemical properties and by drawing comparisons with a closely related and well-studied β-diketonate precursor, gadolinium 2,2,6,6-tetramethyl-3,5-heptanedionate (Gd(thd)₃).
Precursor Performance Comparison
The selection of a suitable precursor for an ALD process is a trade-off between several key parameters, including volatility, thermal stability, reactivity, and the properties of the resulting film. The following table summarizes the performance of various gadolinium precursors based on available experimental data.
| Precursor Class | Precursor Example | Typical Deposition Temperature (°C) | Growth Per Cycle (GPC) (Å/cycle) | Co-reactant | Film Crystallinity | Carbon Impurity (at. %) |
| β-Diketonate | Gd(thd)₃ | 300 | 0.3 | O₃ | Amorphous (<250°C), Crystalline (>250°C) | ~0.5 (with O₃) |
| Cyclopentadienyl | (CpCH₃)₃Gd | 150 - 250 | Not self-limiting | H₂O | Crystalline (cubic) | ~0.5 |
| Guanidinate | [Gd(DPDMG)₃] | 175 - 275 | 1.1 | H₂O | - | - |
| Alkoxide | Gd[OC(CH₃)₂CH(CH₃)₂]₃ | 300 - 400 | 0.34 - 0.49 | H₂O | Crystalline (as-deposited) | Present |
| Amidinate | Gd(ⁱPr₂-Me-amd)₃ | ~300 | 1.0 | H₂O | Amorphous (as-deposited) | - |
Note: Data for Gd(acac)₃ is inferred based on the behavior of Gd(thd)₃. The actual performance may vary.
Analysis of Precursor Classes
β-Diketonates (e.g., Gd(acac)₃, Gd(thd)₃):
This compound, a β-diketonate complex, is expected to exhibit thermal properties suitable for ALD.[1][2] Its melting point is around 143 °C (decomposes), suggesting a reasonable volatility for precursor delivery.[1] However, β-diketonate precursors often require higher deposition temperatures and the use of a strong oxidant like ozone to achieve complete ligand removal and minimize carbon contamination.[3] The growth per cycle for Gd(thd)₃ is relatively low (0.3 Å/cycle), which can be advantageous for achieving ultra-thin films with high precision but may be a drawback for applications requiring thicker films due to longer deposition times.[3] The resulting film crystallinity is dependent on the deposition temperature.[3]
Cyclopentadienyl Precursors:
Cyclopentadienyl-based precursors, such as (CpCH₃)₃Gd, can be used at lower deposition temperatures.[3] However, they may exhibit partial decomposition, affecting the self-limiting nature of the ALD process.[3] Despite this, they can produce crystalline films with low carbon content when paired with water as the co-reactant.[3]
Guanidinate and Amidinate Precursors:
Guanidinate and amidinate precursors have shown promising results, offering a wider ALD window at lower temperatures and significantly higher growth rates (around 1.0-1.1 Å/cycle) compared to β-diketonates.[4][5] These precursors are often used with water as the co-reactant and can produce high-quality, amorphous films.
Alkoxide Precursors:
Alkoxide precursors can also be utilized for Gd₂O₃ ALD, yielding crystalline films as-deposited.[4] However, they might lead to the incorporation of residual hydrogen and carbon impurities in the film.[4]
Experimental Methodologies
A typical thermal ALD process for depositing Gd₂O₃ consists of four sequential steps:
-
Pulse Precursor: The gadolinium precursor vapor is introduced into the reaction chamber and chemisorbs onto the substrate surface.
-
Purge: The chamber is purged with an inert gas (e.g., N₂) to remove any unreacted precursor and gaseous byproducts.
-
Pulse Co-reactant: A co-reactant (e.g., H₂O, O₃) is pulsed into the chamber to react with the chemisorbed precursor layer, forming a monolayer of Gd₂O₃.
-
Purge: The chamber is purged again with an inert gas to remove the co-reactant and reaction byproducts.
This cycle is repeated to achieve the desired film thickness. The specific parameters for each precursor, such as precursor temperature, substrate temperature, pulse times, and purge times, need to be optimized to achieve a self-limiting growth characteristic of ALD.
For example, in the case of the Gd(thd)₃/O₃ process, a self-limiting growth was observed at 300 °C.[3] For the [Gd(DPDMG)₃]/H₂O process, a constant growth per cycle was obtained in the temperature range of 175-275 °C.[4]
Visualizing the ALD Process and Precursor Comparison
The following diagrams, generated using Graphviz, illustrate the fundamental ALD cycle and the logical relationship in comparing different gadolinium precursors.
Caption: A schematic of a typical four-step Atomic Layer Deposition (ALD) cycle.
Caption: Logical relationship for comparing different classes of gadolinium ALD precursors.
Conclusion
References
- 1. 乙酰丙酮合钆(III) 水合物 99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
- 2. vibgyorpublishers.org [vibgyorpublishers.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fabrication of Gd x Fe y O z films using an atomic layer deposition-type approach - CrystEngComm (RSC Publishing) DOI:10.1039/D0CE01252A [pubs.rsc.org]
Unveiling the Cellular Impact: A Comparative Analysis of Gadolinium-Based Contrast Agent Cytotoxicity
For researchers, scientists, and professionals in drug development, understanding the cytotoxic potential of gadolinium-based contrast agents (GBCAs) is paramount for advancing imaging technologies and ensuring patient safety. This guide provides an objective comparison of the in vitro cytotoxicity of various gadolinium compounds, supported by experimental data, detailed protocols, and pathway visualizations.
Gadolinium-based contrast agents are indispensable tools in magnetic resonance imaging (MRI), enhancing the visualization of tissues and pathologies. However, concerns have been raised regarding the potential for gadolinium-induced toxicity, particularly from the dissociation of the gadolinium ion (Gd³⁺) from its chelating ligand. The stability of this chelation is a key determinant of an agent's safety profile, with different structural classes—linear and macrocyclic—exhibiting varied tendencies for Gd³⁺ release. This guide delves into the comparative cytotoxicity of several commercially available GBCAs, offering a data-driven perspective on their effects at the cellular level.
Quantitative Cytotoxicity Assessment
To provide a clear comparison of the cytotoxic effects of different GBCAs, the following tables summarize data from a pivotal in vitro study by Heinrich et al. (2007) on porcine renal proximal tubule cells (LLC-PK1). This cell line is particularly relevant as the kidneys are the primary route of excretion for most GBCAs.
Table 1: Cell Viability by MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay measures the metabolic activity of cells, which is an indicator of cell viability. The data below represents the percentage of undamaged cells after 24 hours of incubation with a 125 mmol/L concentration of each GBCA.
| Gadolinium Compound | Chelate Structure | Percentage of Undamaged Cells (MTT Assay) |
| Gadopentetate dimeglumine | Linear (Ionic) | 48% - 80% |
| Gadobenate dimeglumine | Linear (Ionic) | 50% - 87% |
| Gadodiamide | Linear (Non-ionic) | 56% - 92% |
| Gadoterate meglumine | Macrocyclic (Ionic) | 60% - 95% |
Data extracted from Heinrich et al. (2007). The range reflects results from experiments with equally attenuating and equimolar solutions.
Table 2: Induction of Necrosis and Apoptosis
This table details the percentage increase in necrosis and apoptosis in LLC-PK1 cells following a 24-hour incubation with 125 mmol/L of each GBCA, as determined by an enzyme-linked immunosorbent assay (ELISA) for detecting histone-complexed DNA fragments (a marker of apoptosis) and lactate dehydrogenase (LDH) release (a marker of necrosis).
| Gadolinium Compound | Chelate Structure | Increase in Necrosis (%) | Increase in Apoptosis (%) |
| Gadopentetate dimeglumine | Linear (Ionic) | +124% | +34% |
| Gadobenate dimeglumine | Linear (Ionic) | +95% | +35% |
| Gadodiamide | Linear (Non-ionic) | -6% | +4% |
| Gadoterate meglumine | Macrocyclic (Ionic) | +17% | +13% |
Data extracted from Heinrich et al. (2007).[1]
The results indicate that at high concentrations, linear GBCAs, particularly gadopentetate dimeglumine and gadobenate dimeglumine, induced more significant necrosis and apoptosis in renal tubular cells compared to the macrocyclic agent, gadoterate meglumine.[1] Studies have consistently shown that linear GBCAs are generally less stable and have a higher propensity to release free gadolinium ions compared to macrocyclic agents.[2]
Experimental Protocols
A detailed understanding of the methodologies used to generate the cytotoxicity data is crucial for interpretation and replication. The following protocol is based on the study by Heinrich et al. (2007).
Cell Culture and Treatment:
-
Cell Line: LLC-PK1 (porcine kidney proximal tubular epithelial cells).
-
Culture Medium: M199 medium supplemented with 10% fetal calf serum, 100 IU/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment Protocol: Confluent cell monolayers were washed with serum-free M199 medium and then incubated for 24 hours with the respective gadolinium-based contrast agents at a concentration of 125 mmol/L. Control cells were incubated with serum-free medium alone.
Cytotoxicity Assays:
-
MTT Assay: After the 24-hour incubation period, the medium was replaced with MTT solution (0.5 mg/mL in serum-free medium) and incubated for 4 hours. The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm. Cell viability was expressed as a percentage of the untreated control.
-
Necrosis and Apoptosis Assay: A photometric enzyme immunoassay (Cell Death Detection ELISAPLUS, Roche Diagnostics) was used to quantitatively determine the cytoplasmic histone-associated DNA fragments (mononucleosomes and oligonucleosomes) after induced cell death. Necrosis was assessed by measuring the release of lactate dehydrogenase (LDH) into the cell culture supernatant using a colorimetric assay.
Signaling Pathways in Gadolinium-Induced Cytotoxicity
Certain gadolinium compounds can trigger pro-inflammatory and pro-fibrotic responses through the activation of innate immune receptors. Research by Wermuth and Jimenez (2012) has shown that the linear, non-ionic GBCA gadodiamide (and its commercial formulation, Omniscan) can activate Toll-like receptors (TLRs) 4 and 7 in macrophages.[2] This activation leads to a downstream signaling cascade culminating in the production of various pro-inflammatory and pro-fibrotic molecules.
Caption: Gadodiamide signaling through TLR4 and TLR7 in macrophages.
This guide provides a foundational understanding of the comparative cytotoxicity of different gadolinium compounds. The presented data and pathways underscore the importance of molecular structure and stability in determining the safety profile of GBCAs. For researchers and drug development professionals, these insights are critical for the design and selection of safer and more effective contrast agents for the future of medical imaging.
References
- 1. Cytotoxicity of iodinated and gadolinium-based contrast agents in renal tubular cells at angiographic concentrations: in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gadolinium compounds signaling through TLR4 and TLR7 in normal human macrophages: establishment of a proinflammatory phenotype and implications for the pathogenesis of nephrogenic systemic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Chelation Stability: Gadolinium Acetylacetonate vs. Macrocyclic Agents
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Intrinsic Stability of Gadolinium Chelates
The release of toxic free gadolinium (Gd³⁺) ions from their chelating ligands is a critical safety concern in the development and use of gadolinium-based contrast agents (GBCAs). This guide provides an objective comparison of the chelation stability of a simple coordination complex, gadolinium acetylacetonate (Gd(acac)₃), with that of advanced macrocyclic GBCAs. This analysis is supported by quantitative experimental data on their thermodynamic and kinetic stability, offering a clear rationale for the superior safety profile of macrocyclic agents.
Executive Summary
Macrocyclic gadolinium-based contrast agents exhibit profoundly greater thermodynamic and kinetic stability compared to this compound. The pre-organized, cage-like structure of macrocyclic ligands physically entraps the gadolinium ion, leading to extremely slow dissociation rates, with estimated half-lives under physiological conditions stretching to hundreds or even thousands of years. In stark contrast, this compound, a non-macrocyclic coordination complex, is significantly less stable and more susceptible to dissociation and the release of free Gd³⁺. This fundamental difference in chelation stability is the primary reason why macrocyclic structures form the backbone of the safest class of GBCAs used in clinical practice.
Data Presentation: A Quantitative Comparison of Stability
The stability of a gadolinium chelate is defined by two key parameters:
-
Thermodynamic Stability (log K): This value represents the equilibrium constant for the formation of the complex. A higher log K value indicates a greater proportion of the gadolinium is in the chelated form at equilibrium.
-
Kinetic Stability (Dissociation Half-life, t₁/₂): This parameter measures the rate at which the gadolinium ion dissociates from the chelate. A longer half-life signifies a more inert and stable complex.
| Chelate | Ligand Type | Thermodynamic Stability (log K) | Dissociation Half-life (t₁/₂) at pH 1.2, 37°C |
| This compound | Acetylacetonate | Data not readily available | Data not readily available |
| Gd-DOTA (Gadoterate) | Macrocyclic | ~25.6[1] | ~2.7 - 4 days[2][3] |
| Gd-HP-DO3A (Gadoteridol) | Macrocyclic | ~23.8[4] | ~2.2 hours[5] |
| Gd-BT-DO3A (Gadobutrol) | Macrocyclic | ~21.8[1] | ~14.1 - 18 hours[2][5] |
| Gadopiclenol | Macrocyclic | Not specified | ~14.2 - 20 days[2][3] |
| Gadoquatrane | Macrocyclic | Not specified | ~28.6 days[3] |
Note: Direct, comparable stability data for this compound in aqueous, physiological conditions is not widely available in the literature, which in itself suggests it is not considered a highly stable complex for such environments. The stepwise instability constants for the related lanthanum acetylacetonate are reported as logYn = 3.65, 5.13, and 6.12 for the three successive ligand additions, indicating significantly lower stability compared to macrocyclic chelates[6]. Dissociation half-lives for macrocyclic agents are measured under harsh acidic conditions (pH 1.2) because their dissociation at physiological pH (7.4) is extremely slow, with extrapolated half-lives exceeding 1000 years[7].
Experimental Protocols
The determination of thermodynamic and kinetic stability of gadolinium chelates involves precise and specialized experimental techniques.
Determination of Thermodynamic Stability (log K) by Potentiometric Titration
Potentiometric titration is a standard method for determining the stability constants of metal complexes[8].
Principle: This method involves monitoring the pH of a solution containing the ligand and the gadolinium ion as a function of the volume of a titrant (a strong base, typically NaOH) added. The competition between the gadolinium ion and protons for the ligand's binding sites is measured.
Methodology:
-
Solution Preparation: Solutions of the ligand, gadolinium salt (e.g., GdCl₃), a strong acid (to fully protonate the ligand), and a background electrolyte (to maintain constant ionic strength) are prepared with high precision[9].
-
Calibration: The pH electrode is calibrated using standard buffer solutions[10].
-
Titration: The solution containing the ligand and gadolinium is titrated with a standardized solution of a strong base (e.g., CO₂-free NaOH) at a constant temperature[11].
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: The titration data (pH versus volume of base added) is processed using computer programs (e.g., SUPERQUAD) to calculate the protonation constants of the ligand and the stability constant (log K) of the gadolinium complex[8][12].
Determination of Kinetic Stability (Dissociation Half-life)
Kinetic stability is assessed by measuring the rate of dissociation of the gadolinium ion from the chelate, often under challenging conditions to accelerate the process.
Method 1: Acid-Assisted Dissociation followed by Complexometric Assay
Principle: The dissociation of the gadolinium chelate is initiated by placing it in a highly acidic solution (e.g., pH 1.2) at a controlled temperature (e.g., 37°C). At various time points, the amount of free gadolinium released is quantified.
Methodology:
-
Incubation: The gadolinium chelate is incubated in a solution of strong acid (e.g., HCl) at a constant temperature[2].
-
Sampling: Aliquots of the solution are taken at different time intervals.
-
Quantification of Free Gd³⁺: The concentration of free Gd³⁺ is determined, often through a complexometric titration with a strongly colored indicator that reacts with the free metal ion[5].
-
Data Analysis: The concentration of the remaining intact gadolinium chelate is plotted against time. The data is fitted to a first-order kinetic model to calculate the dissociation rate constant and the dissociation half-life (t₁/₂)[2].
Method 2: Transmetallation Studies using HPLC-ICP-MS
Principle: This method measures the rate at which the gadolinium ion in a chelate is replaced by another metal ion (transmetallation), often an endogenous ion like Zn²⁺ or Cu²⁺. It can also be used to measure dissociation in biological matrices like human serum.
Methodology:
-
Incubation: The gadolinium chelate is incubated in a relevant medium (e.g., human serum or a solution containing a competing metal ion) at physiological pH (7.4) and temperature (37°C)[13].
-
Separation: At various time points, the intact gadolinium chelate is separated from the dissociated gadolinium and any newly formed complexes using High-Performance Liquid Chromatography (HPLC)[13].
-
Detection and Quantification: The eluent from the HPLC is introduced into an Inductively Coupled Plasma Mass Spectrometer (ICP-MS) to specifically detect and quantify the amount of gadolinium in the intact chelate peak[13].
-
Data Analysis: The decrease in the concentration of the intact gadolinium chelate over time is used to determine the dissociation rate and half-life.
Mandatory Visualization
Caption: Simplified 2D representations of this compound and a macrocyclic agent (Gd-DOTA).
Caption: A diagram illustrating the vast difference in chelation stability between macrocyclic agents and this compound.
Caption: A simplified pathway showing the dissociation of a gadolinium chelate and subsequent transmetallation with endogenous ions.
References
- 1. How the Chemical Properties of GBCAs Influence Their Safety Profiles In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physicochemical and Pharmacokinetic Profiles of Gadopiclenol: A New Macrocyclic Gadolinium Chelate With High T1 Relaxivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gadolinium-Based Contrast Agents in Kidney Disease: A Comprehensive Review and Clinical Practice Guideline Issued by the Canadian Association of Radiologists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Stability Assessment of the Novel, Macrocyclic Gadolinium-Based Contrast Agent Gadoquatrane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lanthanum acetylacetonate - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Determination of stability constants and acute toxicity of potential hepatotropic gadolinium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cost-nectar.eu [cost-nectar.eu]
- 10. 2 [tau.ac.il]
- 11. Potentiometric titration [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. Stability of gadolinium-based magnetic resonance imaging contrast agents in human serum at 37 degrees C [pubmed.ncbi.nlm.nih.gov]
X-ray Diffraction for Phase Identification of Gadolinium Acetylacetonate: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate phase identification of active pharmaceutical ingredients and precursors is critical. This guide provides a comparative analysis of X-ray diffraction (XRD) for the phase identification of gadolinium acetylacetonate, a compound with applications in areas such as contrast agents for magnetic resonance imaging (MRI). We present experimental data and protocols to differentiate between hydrated forms of this compound and compare its diffraction pattern with other relevant metal acetylacetonates.
This compound commonly exists in hydrated forms, with the dihydrate, [Gd(acac)₃(H₂O)₂], being a well-characterized crystalline solid. The anhydrous form is considered unlikely to exist under normal conditions. Differentiation between hydrated phases is crucial as the coordination environment of the gadolinium ion can influence the material's properties. Powder X-ray diffraction (XRD) is a powerful, non-destructive technique for this purpose.
Comparative Analysis of XRD Patterns
The XRD pattern of a crystalline material is a unique fingerprint determined by its crystal structure. By comparing the experimental XRD pattern of a sample with reference patterns, the crystalline phases present can be identified. Below, we compare the calculated powder XRD pattern for this compound dihydrate with experimental data for other metal acetylacetonates.
Data Presentation
Table 1: Calculated Powder XRD Data for this compound Dihydrate ([Gd(acac)₃(H₂O)₂])
Calculated from single-crystal X-ray diffraction data (CCDC 1443363) for Cu Kα radiation (λ = 1.5406 Å).
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 8.45 | 10.46 | 100.0 |
| 9.87 | 8.95 | 25.3 |
| 10.55 | 8.38 | 18.5 |
| 11.91 | 7.42 | 15.6 |
| 14.32 | 6.18 | 12.4 |
| 16.95 | 5.23 | 30.7 |
| 18.21 | 4.87 | 22.1 |
| 19.85 | 4.47 | 45.9 |
| 20.64 | 4.30 | 33.8 |
| 21.20 | 4.19 | 19.7 |
| 23.98 | 3.71 | 28.4 |
| 25.50 | 3.49 | 17.9 |
Table 2: Comparison of Major XRD Peaks for Various Metal Acetylacetonates
| Compound | Dominant Peak (2θ °) | Reference |
| This compound Dihydrate | 8.45 | Calculated from CCDC 1443363 |
| Yttrium Acetylacetonate Dihydrate | 8.31 | [1] |
| Lanthanum Acetylacetonate Dihydrate | ~8.5 (from pattern) | [2] |
| Iron(III) Acetylacetonate | ~8.2 (from pattern) | [3] |
The data indicates that while the most intense peak for lanthanide acetylacetonate dihydrates appears at a similar 2θ angle, the full pattern is necessary for unambiguous identification.
Experimental Protocols
A standardized protocol is essential for obtaining high-quality, reproducible XRD data.
Sample Preparation
-
Grinding: Gently grind the this compound sample using an agate mortar and pestle to achieve a fine, homogeneous powder. This minimizes preferred orientation effects.
-
Sample Holder: Mount the powdered sample onto a low-background sample holder. For air-sensitive or hygroscopic samples, use of an air-tight sample holder with a Kapton or Mylar window is recommended.[4]
XRD Data Collection
-
Instrument: A modern powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is suitable.
-
Voltage and Current: Operate the X-ray tube at settings such as 40 kV and 30 mA.[5]
-
Scan Range: A 2θ range of 5° to 50° is typically sufficient to cover the most characteristic peaks for phase identification.
-
Step Size and Scan Speed: A step size of 0.02° and a scan speed of 1-2°/minute is a good starting point for routine analysis.
Data Analysis
-
Phase Identification: Compare the experimental XRD pattern with reference patterns from databases such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD) or with calculated patterns from single-crystal data (e.g., from the Cambridge Crystallographic Data Centre, CCDC).
-
Decomposition Check: Compare the experimental pattern with known degradation products such as gadolinium oxide (Gd₂O₃) or gadolinium hydroxide (Gd(OH)₃) to check for sample impurity or degradation.
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow for the phase identification of this compound using XRD.
This structured approach ensures that the phase identification of this compound is performed accurately and reliably, providing crucial information for researchers and professionals in drug development and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Lanthanum acetylacetonate - Wikipedia [en.wikipedia.org]
- 3. Crystal structure of a third polymorph of tris(acetylaceton)iron(III) | PPTX [slideshare.net]
- 4. Calculate Powder Diffraction Patterns From Crystal Structures - Implant [implant.fs.cvut.cz]
- 5. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
A Comparative Guide to the Catalytic Activity of Metal Acetylacetonates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the catalytic performance of various metal acetylacetonate complexes in key organic transformations. The selection of an appropriate catalyst is critical for optimizing reaction efficiency, yield, and selectivity. This document summarizes quantitative data from experimental studies, offers detailed experimental protocols, and visualizes reaction pathways to aid in the informed selection of metal acetylacetonate catalysts.
I. Ring-Opening Polymerization of L-Lactide
The ring-opening polymerization (ROP) of lactide is a crucial method for producing biodegradable polylactic acid (PLA). The choice of catalyst significantly influences the polymerization rate and the properties of the resulting polymer. Here, we compare the catalytic activity of several metal acetylacetonates in the bulk polymerization of L-lactide.
Data Presentation
| Catalyst | LLA/Cat Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Mw ( g/mol ) | Reference |
| Mn(acac)₂ | 500/1 | 140 | 24 | No Polymerization | - | - | [1] |
| Ni(acac)₂ | 500/1 | 140 | 24 | No Polymerization | - | - | [1] |
| Cu(acac)₂ | 500/1 | 140 | 24 | No Polymerization | - | - | [1] |
| VO(acac)₂ | 500/1 | 140 | 24 | No Polymerization | - | - | [1] |
| Bu₂Sn(acac)₂ | 500/1 | 140 | 24 | Crystalline PLLA | 49,000 | 95,000 | [1] |
| Zr(acac)₄ | 500/1 | 140 | 24 | Crystalline PLLA | 63,000 | 115,000 | [1] |
| Zr(acac)₄ | 500/1 | 180 | 1 | - | 70,000 | 130,000 | [1] |
| Zr(acac)₄ | 1000/1 | 180 | 1 | - | 68,000 | 125,000 | [1] |
LLA: L-lactide; Cat: Catalyst; Mn: Number average molecular weight; Mw: Weight average molecular weight; PLLA: Poly(L-lactide).
Experimental Protocols
Screening of Catalysts at 140°C:
A designated metal acetylacetonate complex (0.08 mmol) and L-lactide (40 mmol) were introduced into a flame-dried 50 mL Erlenmeyer flask under an argon atmosphere, and a magnetic stir bar was added.[1] The reaction vessel was then submerged in an oil bath thermostated at 140°C.[1] After 24 hours, the reaction was assessed. Crystalline poly(L-lactide) was only obtained with Bu₂Sn(acac)₂ and Zr(acac)₄ as catalysts.[1]
Bulk Polymerization at 180°C:
The selected catalyst (0.08 or 0.04 mmol) and L-lactide (40 mmol) were weighed into a 50 mL Erlenmeyer flask under an argon atmosphere, and a magnetic stir bar was added.[1] The flask was then placed in an oil bath preheated to 180°C.[1] After 1 or 2 hours, a portion of the highly viscous melt was extracted for characterization.[1]
Signaling Pathways
References
Safety Operating Guide
Safe Disposal of Gadolinium Acetylacetonate: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of gadolinium acetylacetonate, a compound utilized in various research and development applications, including as a precursor for thin-film deposition and in the synthesis of gadolinium-containing nanoparticles.[1][2] Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
This compound is a chemical that requires careful handling to prevent irritation and other health effects. It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Therefore, stringent safety measures must be implemented when managing this compound.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Eye Protection: Chemical safety glasses or goggles and a face shield are necessary to prevent eye contact.[3]
-
Skin Protection: Nitrile or rubber gloves and a complete protective suit are recommended to avoid skin contact.[3]
-
Respiratory Protection: In environments where dust or aerosols may form, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]
Engineering Controls:
-
Work in a well-ventilated area, preferably with a local exhaust ventilation system, to minimize inhalation exposure.[3][5]
-
Avoid the formation of dust and aerosols during handling.[3]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Skin Contact: Wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical assistance.[3]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][6]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical attention.[7]
Quantitative Hazard Information
For quick reference, the hazard classifications and precautionary statements for this compound are summarized below.
| Hazard Statement | Code |
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
| May cause respiratory irritation | H335 |
| Precautionary Statement | Code |
| Avoid breathing dust/fume/gas/mist/vapors/spray | P261 |
| Wash skin thoroughly after handling | P264 |
| Use only outdoors or in a well-ventilated area | P271 |
| Wear protective gloves/clothing/eye protection/face protection | P280 |
| IF ON SKIN: Wash with plenty of soap and water | P302+P352 |
| IF INHALED: Remove victim to fresh air | P304+P340 |
| IF IN EYES: Rinse cautiously with water for several minutes | P305+P351+P338 |
| Take off contaminated clothing and wash before reuse | P362 |
Source:[3]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted as hazardous waste. Do not dispose of this chemical in regular trash or down the drain.[5][8]
-
Containment:
-
Labeling:
-
The container must be accurately labeled as hazardous waste, clearly identifying the contents as "this compound."
-
-
Storage:
-
Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[5]
-
-
Professional Disposal:
-
Contact a licensed professional waste disposal service to arrange for the collection and proper disposal of the this compound waste.[7]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and approved vendors.
-
Always comply with local, state, and national regulations for hazardous waste disposal.[9]
-
While recycling of rare earth metals is an emerging field, specific protocols for recycling this compound from a laboratory setting are not yet widely established.[10][11][12] Therefore, professional disposal remains the standard and required procedure.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
References
- 1. americanelements.com [americanelements.com]
- 2. unitesi.unive.it [unitesi.unive.it]
- 3. prochemonline.com [prochemonline.com]
- 4. fishersci.com [fishersci.com]
- 5. Gadolinium Oxide - ESPI Metals [espimetals.com]
- 6. ameslab.gov [ameslab.gov]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. americanelements.com [americanelements.com]
- 10. Recycling the Rare Earth Metals of E-Waste | Center for Green Chemistry & Green Engineering at Yale [greenchemistry.yale.edu]
- 11. snexplores.org [snexplores.org]
- 12. sciencefriday.com [sciencefriday.com]
Essential Safety and Operational Protocols for Handling Gadolinium Acetylacetonate
This guide provides comprehensive, immediate safety and logistical information for researchers, scientists, and drug development professionals working with Gadolinium (III) acetylacetonate. Adherence to these procedural steps is critical for ensuring laboratory safety and maintaining the integrity of your work.
Hazard Identification and Assessment
Gadolinium (III) acetylacetonate is a chemical compound that requires careful handling due to its potential health effects. The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2]
Hazard Summary
| Hazard Classification | Description | GHS Hazard Statements |
|---|---|---|
| Skin Irritation | Causes skin irritation upon contact.[1] | H315 |
| Eye Irritation | Causes serious eye irritation.[1] | H319 |
| Respiratory Irritation | May cause respiratory irritation if inhaled.[1] | H335 |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure. The following table outlines the required PPE for handling Gadolinium acetylacetonate.[1]
Required Personal Protective Equipment
| Protection Type | Required PPE | Specifications and Best Practices |
|---|---|---|
| Eye and Face Protection | Chemical safety goggles or glasses and a face shield.[1] | Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[3][4] A face shield is crucial when there is a risk of splashing or dust generation.[5] |
| Skin Protection | Nitrile or rubber gloves and a chemical-resistant laboratory coat or suit.[1] | Gloves should be inspected before use and removed using the proper technique to avoid skin contact.[3] A fully buttoned lab coat should be worn.[5] |
| Respiratory Protection | NIOSH/MSHA approved respirator.[1][4] | Required when working outside of a fume hood or when dust formation is likely.[5] Use should be in accordance with a respiratory protection program.[6] |
Operational and Handling Plan
Safe handling requires a controlled environment and adherence to systematic procedures. This compound may be air and moisture-sensitive, so handling under an inert atmosphere (e.g., argon) may be necessary for certain applications.[7][8]
Step-by-Step Handling Protocol:
-
Preparation :
-
Weighing and Transfer :
-
During the Experiment :
-
Post-Experiment :
Spill and Emergency Procedures
In case of accidental release, follow these procedures immediately.
Spill Management Protocol
| Step | Action |
|---|---|
| 1. Evacuate | Evacuate non-essential personnel from the immediate area. |
| 2. Ventilate | Ensure the area is well-ventilated.[3] |
| 3. Contain | Prevent the spill from entering drains or the environment.[1] |
| 4. Clean-up | For solid spills, avoid creating dust.[8] Mix the spilled material with an inert absorbent like vermiculite or sodium carbonate.[1] Carefully sweep or scoop the mixture into a suitable, labeled container for disposal.[1] |
| 5. Decontaminate | Clean the spill area thoroughly with soap and water. |
First Aid Measures
| Exposure Route | First Aid Procedure |
|---|---|
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical assistance if irritation persists.[1] |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and give the victim water to drink. Seek immediate medical attention.[1] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection : Collect all waste material, including contaminated PPE and spill clean-up materials, in a clearly labeled, sealed container.
-
Disposal : Dispose of the waste through a licensed hazardous waste disposal company.[9] Do not dispose of it in regular trash or down the drain.[9] Follow all local, state, and federal regulations for chemical waste disposal.
Workflow for Safe Handling of this compound
The following diagram illustrates the critical steps and decision points for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. prochemonline.com [prochemonline.com]
- 2. 乙酰丙酮合钆(III) 水合物 99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
- 3. geneseo.edu [geneseo.edu]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. hazmatschool.com [hazmatschool.com]
- 7. ameslab.gov [ameslab.gov]
- 8. physics.purdue.edu [physics.purdue.edu]
- 9. How to Store and Handle Manganic Acetylacetonate Safely? - Knowledge [allgreenchems.com]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
